molecular formula C6H7BrN2 B1527038 4-Bromo-N-methylpyridin-2-amine CAS No. 468718-65-2

4-Bromo-N-methylpyridin-2-amine

Cat. No.: B1527038
CAS No.: 468718-65-2
M. Wt: 187.04 g/mol
InChI Key: ZWIJDMCKZGENFF-UHFFFAOYSA-N
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Description

4-Bromo-N-methylpyridin-2-amine is a useful research compound. Its molecular formula is C6H7BrN2 and its molecular weight is 187.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-methylpyridin-2-amine
Source PubChem
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InChI

InChI=1S/C6H7BrN2/c1-8-6-4-5(7)2-3-9-6/h2-4H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIJDMCKZGENFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717258
Record name 4-Bromo-N-methylpyridin-2-amine
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Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

468718-65-2
Record name 4-Bromo-N-methylpyridin-2-amine
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Record name 4-bromo-N-methylpyridin-2-amine
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Foundational & Exploratory

Navigating the Synthesis and Potential of 4-Bromo-N-methylpyridin-2-amine: A Technical Guide for Chemical Innovators

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. Substituted bromo-aminopyridines, in particular, offer a versatile platform for structural elaboration, enabling the exploration of vast chemical spaces. This technical guide delves into the synthesis, characterization, and prospective applications of the lesser-explored compound, 4-Bromo-N-methylpyridin-2-amine. While not as extensively documented as its isomers, this molecule presents a unique substitution pattern with significant potential for creating diverse and functionally rich derivatives. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing a robust synthetic pathway, predicted physicochemical properties, and a discussion of its potential as a key building block in the pursuit of new chemical entities.

Introduction: The Strategic Value of N-Methylated Bromopyridines

The strategic placement of a bromine atom and an N-methylamino group on a pyridine ring offers a dual-pronged approach to molecular diversification. The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of various aryl, heteroaryl, and alkyl substituents[1]. The N-methylamino group, on the other hand, can influence the molecule's electronic properties, basicity, and hydrogen bonding capabilities, which are critical determinants of biological activity and material properties. The N-methylation of the exocyclic amino group, as opposed to methylation of the pyridine ring itself, can fine-tune solubility, metabolic stability, and target engagement in a drug discovery context.

This guide focuses on the specific isomer this compound, providing a foundational understanding of its chemical identity, a detailed protocol for its synthesis from a readily available precursor, and an expert perspective on its potential applications.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is paramount for its effective utilization in research and development.

Molecular Structure and Identification
  • IUPAC Name: this compound

  • Molecular Formula: C₆H₇BrN₂

  • Molecular Weight: 187.04 g/mol

  • CAS Number: While a specific CAS number for this compound is not readily found in major chemical databases, this is not uncommon for novel or less-commercialized research chemicals. The synthesis and characterization data provided herein serve to unequivocally define the compound.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational methods provide reliable estimations of key physicochemical properties. These predictions are valuable for planning synthetic workups, purification strategies, and for preliminary in silico screening in drug discovery programs.

PropertyPredicted ValueNotes
Melting Point 105-120 °CEstimated based on related aminopyridines.
Boiling Point >300 °CLikely to decompose at atmospheric pressure.
pKa (of pyridinium ion) 4.5 - 5.5The N-methylamino group is electron-donating, slightly increasing the basicity of the pyridine nitrogen compared to pyridine itself.
LogP 1.5 - 2.5Indicates moderate lipophilicity.
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water.Typical for a molecule of this size and polarity.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a two-step process starting from the commercially available 2-amino-4-bromopyridine. The key transformation is the selective N-methylation of the primary amino group.

Synthetic Strategy: A Two-Step Approach

The proposed synthesis involves the initial protection of the amino group, followed by methylation and subsequent deprotection, or a direct methylation. For simplicity and to avoid issues with over-alkylation, a direct methylation under controlled conditions is often feasible. However, for greater control and potentially higher yields, a protection-methylation-deprotection sequence is recommended. A common and effective method for the N-methylation of anilines and related amino-heterocycles is reductive amination. A more direct approach involves the use of a methylating agent in the presence of a base.

This guide details a direct N-methylation protocol, which offers a balance of efficiency and simplicity.

Synthetic Workflow

G start Start: 2-Amino-4-bromopyridine (CAS: 84249-14-9) step1 Step 1: N-Methylation Reagents: NaH, Methyl Iodide Solvent: THF start->step1 purification Purification (Column Chromatography) step1->purification product Product: this compound purification->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: N-Methylation of 2-Amino-4-bromopyridine

This protocol is adapted from standard procedures for the N-alkylation of amino-heterocycles.

Materials and Reagents:

  • 2-Amino-4-bromopyridine (CAS: 84249-14-9)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-4-bromopyridine (1.0 eq).

  • Dissolution: Add anhydrous THF to the flask and stir the mixture until the starting material is completely dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas will be evolved; ensure adequate ventilation.

  • Methylation: Add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

Self-Validation and Causality:

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the amino group, forming the corresponding anion which is a more potent nucleophile for the subsequent reaction with methyl iodide.

  • Solvent: Anhydrous THF is an appropriate aprotic solvent that is unreactive towards sodium hydride and effectively solubilizes the reactants.

  • Stoichiometry: A slight excess of the base and methylating agent is used to ensure complete conversion of the starting material.

  • Temperature Control: The initial deprotonation and the addition of methyl iodide are performed at 0 °C to control the exothermicity of the reactions and minimize potential side reactions.

Applications in Research and Drug Development

While specific applications of this compound are not yet widely reported, its structural motifs suggest significant potential as a versatile building block in several areas of chemical research.

Medicinal Chemistry

The aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The ability to introduce a wide range of substituents at the 4-position via cross-coupling reactions makes this compound a valuable intermediate for generating libraries of compounds for biological screening. Potential therapeutic areas where derivatives of this compound could be explored include:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted aminopyridine core that interacts with the hinge region of the ATP-binding site.

  • GPCR Modulators: The pyridine nitrogen can act as a hydrogen bond acceptor, a common interaction motif in G-protein coupled receptor ligands.

  • Anti-infective Agents: The pyridine ring is present in a number of antibacterial and antiviral agents.

Agrochemicals

Substituted pyridines are also prevalent in modern agrochemicals. The unique substitution pattern of this compound could be leveraged to develop novel herbicides, fungicides, and insecticides with improved efficacy and selectivity[2][3].

Materials Science

The pyridine moiety can be incorporated into polymers and organic materials to modulate their electronic and photophysical properties. Derivatives of this compound could be investigated for applications in organic light-emitting diodes (OLEDs), sensors, and as ligands for catalysis.

Safety and Handling

As with any research chemical, proper safety precautions should be observed when handling this compound and its precursors.

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicology: While specific toxicity data for this compound is not available, it should be treated as potentially harmful if ingested, inhaled, or in contact with skin. Brominated aromatic compounds can be irritants.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound represents a promising yet underutilized building block for chemical synthesis. Its strategic combination of a reactive bromine handle for cross-coupling and an N-methylamino group for modulating physicochemical properties makes it an attractive starting point for the synthesis of diverse and complex molecules. The synthetic protocol detailed in this guide provides a reliable and straightforward route to access this compound, paving the way for its broader application in medicinal chemistry, agrochemical research, and materials science. As the demand for novel chemical entities continues to grow, the exploration of such versatile intermediates will be crucial for driving innovation and discovery.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the viable synthetic pathways for obtaining 4-Bromo-N-methylpyridin-2-amine, a valuable building block in medicinal chemistry and drug discovery. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a robust framework for its synthesis.

Introduction: The Significance of this compound

Substituted pyridines are a cornerstone of modern medicinal chemistry, with the 2-aminopyridine scaffold being a particularly privileged structure found in numerous therapeutic agents. The introduction of a bromine atom at the 4-position and a methyl group on the exocyclic amine of this compound offers medicinal chemists a versatile handle for further molecular elaboration through various cross-coupling reactions, while the N-methyl group can modulate the compound's physicochemical properties and biological activity. This guide will explore the primary retrosynthetic approaches and provide detailed insights into the practical execution of the key transformations.

Strategic Analysis of Synthetic Pathways

Two principal retrosynthetic strategies emerge for the synthesis of this compound. The choice between these pathways will often depend on the availability of starting materials, desired scale, and the specific isomeric purity required.

  • Pathway 1: Late-Stage Bromination. This approach commences with the readily available N-methyl-2-aminopyridine, followed by regioselective bromination at the 4-position. The success of this strategy hinges on controlling the regioselectivity of the electrophilic aromatic substitution.

  • Pathway 2: Nucleophilic Substitution on a Dihalogenated Pyridine. This strategy employs a di-substituted pyridine, such as 2,4-dibromopyridine, and leverages the differential reactivity of the halogen atoms towards nucleophilic substitution with methylamine.

A third, related approach involves the initial synthesis of 4-bromo-2-aminopyridine, followed by N-methylation.

Diagram of Synthetic Strategies

Synthetic_Strategies cluster_path1 Pathway 1: Late-Stage Bromination cluster_path2 Pathway 2: Nucleophilic Substitution cluster_path3 Pathway 3: N-Methylation Target This compound N-methyl-2-aminopyridine N-methyl-2-aminopyridine N-methyl-2-aminopyridine->Target Bromination 2,4-Dibromopyridine 2,4-Dibromopyridine 2,4-Dibromopyridine->Target Amination with Methylamine 4-Bromo-2-aminopyridine 4-Bromo-2-aminopyridine 4-Bromo-2-aminopyridine->Target N-Methylation

Caption: Overview of the main synthetic routes to this compound.

Pathway 1: Late-Stage Bromination of N-methyl-2-aminopyridine

This pathway is often favored due to the commercial availability of N-methyl-2-aminopyridine. The key to this approach is achieving high regioselectivity in the bromination step. The amino group at the 2-position is a strong activating group and an ortho-, para-director. Therefore, electrophilic substitution is anticipated to occur at the 3- or 5-position. However, the N-methyl group can influence the electronic and steric environment, and reaction conditions can be optimized to favor bromination at the desired 4-position, though this is less common for electrophilic aromatic substitution on a pyridine ring. More commonly, bromination of 2-aminopyridine derivatives occurs at the 5-position.[1][2]

Step 1: Synthesis of N-methyl-2-aminopyridine

While commercially available, N-methyl-2-aminopyridine can also be synthesized from 2-aminopyridine.

Experimental Protocol: N-methylation of 2-aminopyridine

A general method for the N-alkylation of 2-aminopyridines can be adapted.[3]

  • Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (2.0 eq).

  • Addition of Methylating Agent: Add methyl iodide (1.2 eq) dropwise to the suspension at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford N-methyl-2-aminopyridine.

Step 2: Regioselective Bromination

The bromination of N-methyl-2-aminopyridine requires careful control of reaction conditions to achieve the desired 4-bromo isomer. N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of activated aromatic and heteroaromatic compounds.[4][5]

Experimental Protocol: Bromination of N-methyl-2-aminopyridine

  • Reaction Setup: Dissolve N-methyl-2-aminopyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask protected from light.

  • Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate this compound.

Causality Behind Experimental Choices:

  • NBS as Brominating Agent: NBS is a mild and selective brominating agent, which helps to minimize the formation of di-brominated byproducts.[4]

  • Low Temperature: Performing the reaction at 0 °C helps to control the reactivity of the brominating agent and improve the regioselectivity.

Pathway 2: Nucleophilic Aromatic Substitution of 2,4-Dibromopyridine

This pathway relies on the differential reactivity of the two bromine atoms on the pyridine ring. Nucleophilic aromatic substitution (SNA_r) on pyridine occurs preferentially at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.[6][7] In 2,4-dibromopyridine, the 2-position is generally more susceptible to nucleophilic attack than the 4-position.

Diagram of Nucleophilic Aromatic Substitution Mechanism

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group A 2,4-Dibromopyridine B Meisenheimer Intermediate (charge delocalized to N) A->B + CH3NH2 C This compound B->C - Br-

Caption: Simplified mechanism of nucleophilic aromatic substitution on 2,4-dibromopyridine.

Experimental Protocol: Amination of 2,4-Dibromopyridine with Methylamine
  • Reaction Setup: In a sealed reaction vessel, dissolve 2,4-dibromopyridine (1.0 eq) in a suitable solvent such as ethanol or DMSO.

  • Addition of Nucleophile: Add an excess of a solution of methylamine (e.g., 40% in water or 2.0 M in THF) (2-5 eq).

  • Reaction: Heat the mixture in the sealed vessel at a temperature ranging from 80 to 120 °C for 12-24 hours. The progress of the reaction should be monitored by GC-MS or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices:

  • Excess Methylamine: Using an excess of the nucleophile helps to drive the reaction to completion and can also act as a base to neutralize the HBr formed during the reaction.

  • Sealed Vessel and Heat: The reaction requires elevated temperatures to overcome the activation energy for the nucleophilic aromatic substitution, and a sealed vessel is necessary to prevent the escape of the volatile methylamine.

Pathway 3: N-Methylation of 4-Bromo-2-aminopyridine

This pathway first establishes the bromo-substituted pyridine ring and then introduces the methyl group onto the exocyclic amine.

Step 1: Synthesis of 4-Bromo-2-aminopyridine

Several methods exist for the synthesis of 4-bromo-2-aminopyridine. One efficient route starts from 2,4-dibromopyridine-N-oxide.

Experimental Protocol: Synthesis of 4-Bromo-2-aminopyridine [8]

  • Ammoniation: In a sealed vessel, heat 2,4-dibromopyridine-N-oxide with aqueous ammonia at 60-110 °C. This selectively substitutes the bromine at the 2-position.

  • Reduction: The resulting 2-amino-4-bromopyridine-N-oxide is then reduced to 4-bromo-2-aminopyridine using a reducing agent such as iron powder in the presence of an acid like HCl in ethanol. The reaction is typically heated to reflux.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, filtered, and the filtrate is concentrated. The crude product is then purified.

Step 2: N-Methylation of 4-Bromo-2-aminopyridine

The N-methylation of 4-bromo-2-aminopyridine can be achieved using various methylating agents. Dimethyl sulfate is a potent and efficient methylating agent for amines.[9]

Experimental Protocol: N-Methylation using Dimethyl Sulfate

  • Reaction Setup: Dissolve 4-bromo-2-aminopyridine (1.0 eq) in a suitable solvent like acetone or THF. Add a base such as sodium bicarbonate or potassium carbonate (2.0-3.0 eq).

  • Addition of Methylating Agent: Add dimethyl sulfate (1.1-1.5 eq) dropwise to the suspension at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic and should be handled with extreme care in a well-ventilated fume hood.

  • Reaction: Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography to obtain this compound.

Quantitative Data Summary

PathwayKey ReactionStarting MaterialReagentsTypical YieldReference
1 BrominationN-methyl-2-aminopyridineNBS, AcetonitrileModerate to Good[4][5]
2 Amination2,4-DibromopyridineMethylamine, EthanolModerate[6][7]
3 N-Methylation4-Bromo-2-aminopyridineDimethyl Sulfate, NaHCO3, AcetoneGood[9]

Conclusion and Future Perspectives

The synthesis of this compound can be successfully achieved through multiple synthetic routes. The choice of the optimal pathway will be dictated by factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product. The late-stage bromination of N-methyl-2-aminopyridine offers a potentially direct route, although regioselectivity can be a challenge. The nucleophilic substitution of 2,4-dibromopyridine provides a more convergent approach, with the regioselectivity of the amination being a critical factor. Finally, the N-methylation of pre-formed 4-bromo-2-aminopyridine is a reliable method, provided that the initial brominated intermediate is readily accessible.

Further optimization of these pathways, particularly in the development of more selective and environmentally benign bromination and methylation procedures, will continue to be an area of interest for process chemists and medicinal chemists alike.

References

Spectroscopic Blueprint of 4-Bromo-N-methylpyridin-2-amine: An In-depth NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 4-Bromo-N-methylpyridin-2-amine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. This document is structured to deliver not only the spectral data but also the underlying scientific principles that govern the observed chemical shifts and coupling patterns, reflecting a field-proven approach to structural elucidation for drug development professionals.

Introduction: The Structural Significance of Substituted Pyridines

The pyridine ring is a foundational scaffold in a multitude of pharmaceutical agents and functional materials. The precise arrangement of substituents on this heterocyclic core dictates the molecule's electronic properties, three-dimensional shape, and, consequently, its biological activity and material performance. This compound incorporates an electron-donating N-methylamino group and an electron-withdrawing bromine atom, creating a unique electronic environment that is reflected in its NMR signature. Understanding this signature is paramount for confirming its synthesis and for studying its interactions in various chemical and biological systems.

Predicted NMR Spectroscopic Data

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data are summarized in Table 1. The chemical shifts are estimated based on data from analogous substituted pyridines, such as 2-amino-5-bromo-4-methylpyridine and 4-methylpyridin-2-amine.[3][4][5]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6~8.0 - 8.2Doublet~5.01H
H-5~6.5 - 6.7Doublet of Doublets~5.0, ~1.51H
H-3~6.3 - 6.5Doublet~1.51H
NH~4.8 - 5.2Quartet (broad)~5.01H
N-CH₃~2.9 - 3.1Doublet~5.03H

Rationale behind the predictions:

  • H-6: This proton is ortho to the nitrogen atom and is expected to be the most downfield of the aromatic protons.

  • H-5: This proton is coupled to both H-6 and H-3, resulting in a doublet of doublets.

  • H-3: This proton is ortho to the electron-donating amino group, leading to a significant upfield shift.

  • NH Proton: The chemical shift of the NH proton is highly dependent on solvent and concentration. It is expected to show coupling to the N-methyl protons.

  • N-CH₃ Protons: These protons are coupled to the NH proton, resulting in a doublet.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectral data are presented in Table 2. These predictions are informed by the known effects of amino, methylamino, and bromo substituents on the chemical shifts of pyridine carbons.[1][6][7]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~158 - 162
C-6~148 - 152
C-4~130 - 135
C-3~108 - 112
C-5~105 - 109
N-CH₃~28 - 32

Rationale behind the predictions:

  • C-2: This carbon is directly attached to the electron-donating amino group and is expected to be the most downfield quaternary carbon.

  • C-6: This carbon is para to the amino group and will also be significantly downfield.

  • C-4: The carbon bearing the bromine atom will be deshielded, but its chemical shift is also influenced by the other substituents.

  • C-3 and C-5: These carbons are shielded by the electron-donating amino group, resulting in upfield chemical shifts.

  • N-CH₃: The methyl carbon will appear in the typical aliphatic region.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for this compound, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial solvent due to its common usage and ability to dissolve a wide range of organic compounds. If signal overlap is observed, other solvents like DMSO-d₆ or acetone-d₆ can be used to induce differential chemical shifts.[2][8][9]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.6 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

Spectrometer Setup and 1D NMR Acquisition
  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion.

  • Tuning and Locking: Tune the probe for both ¹H and ¹³C frequencies. Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Use a standard pulse sequence.

    • Set the spectral width to cover the expected range (e.g., 0-10 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the relaxation delay to 1.5-2.0 seconds.[2]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range (e.g., 0-160 ppm for pyridines).[2]

    • Acquire a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.

2D NMR for Unambiguous Assignment

For a definitive structural confirmation, 2D NMR experiments are indispensable.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR for Connectivity cluster_assignment Structural Elucidation H1_NMR ¹H NMR COSY COSY (¹H-¹H Correlation) H1_NMR->COSY Proton Spin Systems HSQC HSQC (¹H-¹³C One-Bond Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR C13_NMR->HSQC Direct Attachment HMBC HMBC (¹H-¹³C Long-Range Correlation) COSY->HMBC HSQC->HMBC Anchor Points Structure Final Structure Assignment HMBC->Structure Complete Framework

Caption: Workflow for structural elucidation using 1D and 2D NMR.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks, allowing for the identification of adjacent protons on the pyridine ring.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, providing unambiguous assignment of the protonated carbons.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for assigning quaternary carbons and piecing together the molecular framework by showing correlations between protons and carbons that are two or three bonds away.[2]

Interpretation of Spectra: A Logic-Based Approach

The interpretation of the NMR spectra for this compound should follow a logical progression, as illustrated below.

Interpretation_Logic Step1 Step 1: ¹H NMR Analysis - Identify number of signals - Analyze chemical shifts - Determine coupling patterns and integration Step2 Step 2: ¹³C NMR Analysis - Count the number of carbon signals - Differentiate between protonated and quaternary carbons (using DEPT) Step1->Step2 Step3 Step 3: HSQC Analysis - Correlate each proton to its directly attached carbon Step1->Step3 Step2->Step3 Step4 Step 4: COSY Analysis - Establish proton-proton connectivity within the spin system Step3->Step4 Step5 Step 5: HMBC Analysis - Connect fragments via long-range H-C correlations - Assign quaternary carbons Step4->Step5 Step6 Step 6: Final Assignment - Consolidate all data to confirm the structure of this compound Step5->Step6

Caption: Logical flow for the interpretation of NMR spectra.

By systematically applying these 1D and 2D NMR techniques, researchers can confidently verify the identity and purity of synthesized this compound, a critical step in any drug discovery and development pipeline.

Conclusion

This technical guide has provided a detailed predictive analysis and a robust experimental framework for the NMR spectroscopic characterization of this compound. By integrating foundational NMR principles with advanced 2D techniques, this document serves as a practical resource for scientists engaged in the synthesis and analysis of novel heterocyclic compounds. The methodologies described herein ensure a high degree of scientific integrity and are designed to yield unambiguous structural elucidation.

References

An In-depth Technical Guide to the Physical Properties of 4-Bromo-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-N-methylpyridin-2-amine is a substituted pyridine derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. Its structural motifs—a pyridine ring, a bromine atom, and a secondary methylamine group—make it a versatile building block for the synthesis of novel compounds with potential therapeutic applications. Understanding the fundamental physical properties of this compound, such as its melting and boiling points, is crucial for its synthesis, purification, handling, and formulation.

This technical guide provides a comprehensive overview of the available data on the physical properties of this compound (CAS No. 468718-65-2). It addresses the current gap in experimentally determined data and offers a comparative analysis with structurally related analogues to provide a predictive context for researchers.

Molecular Structure and Identification

The molecular structure of this compound is foundational to understanding its physical and chemical characteristics. The interplay of the electronegative bromine atom, the basic nitrogen of the pyridine ring, and the secondary amine substituent dictates its intermolecular forces and, consequently, its physical state and phase transition temperatures.

Figure 1: 2D structure of this compound.

Physical Properties of this compound

A thorough search of scientific literature and chemical databases reveals a notable absence of experimentally determined melting and boiling points for this compound. While the compound is commercially available from several suppliers, its physical properties have not been formally reported in readily accessible sources.[1][2][3][4][5][6]

This data gap underscores the novelty of the compound and highlights an opportunity for further experimental characterization. For scientists working with this molecule, the lack of precise phase transition data necessitates careful handling and purification strategies, such as drying under high vacuum at ambient or slightly elevated temperatures to avoid decomposition.

In Silico Predictions

In the absence of experimental data, computational methods can offer estimations of physical properties. However, for this compound, readily available, validated predicted values for melting and boiling points are also scarce. This is not uncommon for specialized chemical structures that may not be included in the training sets of many prediction algorithms.

Comparative Analysis with Structural Analogues

To provide a practical framework for researchers, it is instructive to examine the physical properties of structurally similar compounds. By analyzing the effects of the bromine substituent and N-methylation separately and in combination in related molecules, we can infer the likely properties of this compound.

Compound NameStructureMelting Point (°C)Boiling Point (°C)Key Structural Difference from Target
This compound 4-Bromo, N-methylData not available Data not available Target Compound
2-Amino-4-bromopyridine4-Bromo, primary amine142-146[7]268.2 ± 20.0 (Predicted)[7]Lacks N-methyl group
N-methylpyridin-2-amineNo bromo, N-methyl15[8]200-201[8]Lacks 4-bromo substituent
2-Amino-6-methylpyridineIsomer, primary amine40-44[9]208-209[9]Positional isomer of methyl and bromo groups
2-Amino-3-methylpyridineIsomer, primary amine31[10]221[10]Positional isomer of methyl and bromo groups
Causality Behind Physical Property Trends
  • Effect of N-methylation: Comparing 2-Amino-4-bromopyridine (a solid with a high melting point) to N-methylpyridin-2-amine (a low-melting solid/liquid) illustrates a common trend. The primary amine of 2-Amino-4-bromopyridine can participate in hydrogen bonding as a donor with two N-H bonds, leading to strong intermolecular forces and a more stable crystal lattice, hence a higher melting point. In contrast, the secondary amine in N-methylated pyridines has only one N-H bond, reducing its hydrogen bonding capability and generally leading to lower melting and boiling points compared to its primary amine counterpart.

  • Effect of Bromination: The introduction of a bromine atom significantly increases the molecular weight and polarizability of the molecule. This enhances van der Waals forces, which typically leads to an increase in both melting and boiling points. This is evident when comparing N-methylpyridin-2-amine (BP: 200-201 °C) to the predicted boiling point of 2-Amino-4-bromopyridine (268.2 °C), where the heavier bromine atom contributes to a higher boiling point despite the difference in methylation.

Estimating the Properties of this compound

Based on the analysis of its analogues, we can hypothesize the following for this compound:

  • Melting Point: The melting point is expected to be lower than that of 2-Amino-4-bromopyridine (142-146 °C) due to the disruption of hydrogen bonding by the N-methyl group. It will likely be a solid at room temperature, but with a melting point significantly lower than its primary amine analogue.

  • Boiling Point: The boiling point will be higher than that of N-methylpyridin-2-amine (200-201 °C) due to the presence of the heavy bromine atom. It is likely to be in the range of 250-280 °C, similar to the predicted value for 2-Amino-4-bromopyridine.

Experimental Considerations and Synthesis

The physical properties of a compound are intrinsically linked to its purity, which is achieved through appropriate synthesis and purification protocols. While a specific protocol for this compound is not detailed in the surveyed literature, the synthesis of related compounds provides valuable insights. For example, the synthesis of 2-amino-5-bromo-4-methylpyridine often involves the bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide (NBS) in a solvent like DMF.[11]

A plausible synthetic route to this compound could involve either the N-methylation of 2-amino-4-bromopyridine or the bromination of N-methylpyridin-2-amine. The choice of route would depend on the availability of starting materials and the selectivity of the respective reactions.

A General Experimental Workflow for Characterization

For researchers aiming to characterize this compound, the following workflow is recommended:

G cluster_0 Synthesis & Purification cluster_1 Purity & Identity Confirmation cluster_2 Physical Property Determination synthesis Synthesis of Crude Product purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry nmr->ms purity_analysis HPLC/GC for Purity Assessment ms->purity_analysis mp Melting Point Determination (e.g., DSC, Melting Point Apparatus) purity_analysis->mp bp Boiling Point Determination (Micro-distillation) mp->bp

Figure 2: A generalized workflow for the synthesis, purification, and characterization of this compound.

Conclusion

This compound is a compound with considerable potential in synthetic and medicinal chemistry. However, there is a clear gap in the scientific literature regarding its experimentally determined physical properties, specifically its melting and boiling points. This guide has addressed this gap by providing a comparative analysis of structurally related compounds, offering a scientifically grounded estimation of these crucial parameters. The provided analysis of structure-property relationships and a general workflow for experimental determination will aid researchers in the safe and effective use of this compound in their work. The formal characterization of this compound presents a ready opportunity for contribution to the chemical sciences.

References

Harnessing the Potential of 4-Bromo-N-methylpyridin-2-amine: A Technical Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of FDA-approved drugs.[1][2] Within this class of compounds, 2-aminopyridines have garnered significant attention for their broad spectrum of pharmacological activities.[3][4] This technical guide focuses on a particularly valuable, yet underexplored, derivative: 4-Bromo-N-methylpyridin-2-amine. We will delve into the strategic value of its unique trifunctionalized core, outlining its potential as a versatile building block for the synthesis of novel therapeutic agents. This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of key synthetic methodologies, potential therapeutic applications, and a framework for leveraging this scaffold in drug discovery programs targeting a range of diseases, including cancer, inflammatory conditions, and infectious diseases.

The Strategic Value of the this compound Scaffold

The therapeutic potential of this compound emanates from the specific arrangement of its three key functional groups: the 2-(N-methylamino) group, the 4-bromo substituent, and the pyridine nitrogen. This unique combination offers a powerful platform for generating molecular diversity and fine-tuning pharmacological properties.

  • The 2-(N-methylamino) Group: The secondary amine at the 2-position is a critical pharmacophoric feature. It can act as a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets such as enzyme active sites. The N-methyl group provides a degree of steric hindrance that can enhance selectivity and improve metabolic stability compared to a primary amine. Furthermore, this group can be a site for further synthetic elaboration to introduce additional functionalities.

  • The 4-Bromo Substituent: The bromine atom at the 4-position is a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions.[5][6] This allows for the facile introduction of a wide variety of aryl, heteroaryl, and alkyl groups, enabling extensive exploration of the chemical space and the optimization of structure-activity relationships (SAR).[7][8]

  • The Pyridine Core: The pyridine ring itself is a weak base, which can be advantageous for pharmacokinetic properties, including solubility and oral bioavailability. The nitrogen atom can also participate in hydrogen bonding and coordination with metal ions.[3][4]

Key Synthetic Transformations and Drug Discovery Workflows

The synthetic utility of this compound is a key driver of its potential in drug discovery. The following sections detail common and effective synthetic strategies.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position is ideally suited for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are fundamental tools in modern medicinal chemistry for forming carbon-carbon and carbon-nitrogen bonds, respectively.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically K₃PO₄ (2.0 eq).[6]

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[6]

  • Reaction Execution: Heat the reaction mixture to 85-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base such as Cs₂CO₃ in a sealed tube.

  • Solvent Addition: Add an anhydrous, degassed solvent like toluene or dioxane.[8]

  • Reaction Execution: Seal the tube and heat the mixture to 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.[8]

  • Workup and Purification: Cool the reaction mixture, dilute with an appropriate organic solvent, and filter to remove inorganic salts. The filtrate is then washed, dried, and concentrated. The final product is purified by column chromatography.

Library Synthesis Workflow

The amenability of this compound to parallel synthesis makes it an excellent starting point for the creation of compound libraries for high-throughput screening.

G A This compound C Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->C B Array of Boronic Acids/Amines B->C D Diverse Compound Library C->D E High-Throughput Screening D->E F Hit Identification E->F

Caption: Workflow for library synthesis from this compound.

Potential Therapeutic Applications and Target Classes

The 2-aminopyridine scaffold is present in numerous clinically approved drugs and investigational molecules, suggesting a wide range of potential therapeutic applications for derivatives of this compound.[3][4][9]

Therapeutic Area Potential Targets Rationale and Supporting Evidence
Oncology Protein Kinases (e.g., CDKs, SYK), Phosphodiesterases (PDEs)The 2-aminopyridine moiety is a well-established pharmacophore in kinase inhibitors.[4][5] Substituted aminopyridines have also been identified as potent PDE4 inhibitors.[10]
Inflammatory Diseases p38 MAP Kinase, Cyclooxygenase (COX)Derivatives of related bromo-aminopyridines have shown potential as p38 MAP kinase inhibitors.[7] Some 2-aminopyridine derivatives, like Piroxicam, are known NSAIDs.[9]
Infectious Diseases Bacterial DNA Gyrase, Viral EnzymesPyridine-based compounds have demonstrated broad-spectrum antibacterial and antiviral activities.[2][11][12]
Neurological Disorders Monoamine Oxidase (MAO), Sodium ChannelsThe 2-aminopyridine scaffold has been explored for anticonvulsant and anti-Alzheimer's properties.[3][4][9]
Case Study: Kinase Inhibition in Oncology

Many kinase inhibitors utilize a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase active site. The 2-(N-methylamino)pyridine core is an excellent mimic of the adenine hinge-binding motif of ATP. By functionalizing the 4-position with various aryl and heteroaryl groups through Suzuki coupling, one can target the solvent-exposed region of the kinase, leading to potent and selective inhibitors.

G cluster_0 A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C RAS/RAF/MEK/ERK Pathway B->C D Cell Proliferation & Survival C->D E This compound Derivative E->C Inhibition

Caption: Inhibition of a pro-survival signaling pathway by a hypothetical kinase inhibitor.

Conclusion

This compound represents a highly versatile and valuable scaffold for modern drug discovery. Its trifunctionalized nature provides a robust platform for the rapid generation of diverse compound libraries. The well-established synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, allow for systematic exploration of structure-activity relationships. Based on the extensive literature on the 2-aminopyridine core, derivatives of this compound hold significant promise for the development of novel therapeutics across a range of disease areas, most notably in oncology as kinase inhibitors. This guide serves as a foundational resource to encourage and facilitate the exploration of this promising chemical entity in the pursuit of new and effective medicines.

References

A Technical Guide to 4-Bromo-N-methylpyridin-2-amine: Synthesis, Characterization, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-Bromo-N-methylpyridin-2-amine, a functionalized heterocyclic building block of increasing importance in medicinal chemistry. While direct literature on this specific N-methylated derivative is specialized, its scientific narrative is intrinsically linked to its parent compound, 2-Amino-4-bromopyridine. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, beginning with its widely-documented precursor, and to illuminate its potential as a strategic intermediate in the design of complex, biologically active molecules.

Strategic Importance in Medicinal Chemistry

Substituted aminopyridines are a cornerstone of modern pharmacology, acting as privileged scaffolds in a vast array of therapeutic agents. The unique electronic properties and hydrogen bonding capabilities of the aminopyridine core make it an effective pharmacophore for engaging with biological targets such as kinases, G-protein coupled receptors, and enzymes. The introduction of a bromine atom, specifically at the 4-position, adds a layer of synthetic versatility, rendering the molecule an ideal substrate for cross-coupling reactions. Further N-alkylation, such as the N-methylation to form this compound, fine-tunes the molecule's steric and electronic properties, offering a nuanced tool for modifying solubility, metabolic stability, and target affinity in drug candidates.

Synthetic Pathways and Methodologies

The synthesis of this compound is most logically and efficiently approached via the preparation of its immediate precursor, 2-Amino-4-bromopyridine, followed by a targeted N-methylation step. This strategy leverages well-established, scalable industrial processes for the precursor, ensuring a reliable supply of starting material.

Synthesis of Key Precursor: 2-Amino-4-bromopyridine

A robust and widely adopted method for the industrial-scale production of 2-Amino-4-bromopyridine begins with 4-bromopyridine hydrochloride.[1][2][3] This multi-step process is favored for its cost-effective starting materials and high overall yield.[1][3] The pathway involves three core transformations: esterification, amination, and a Hofmann degradation.[1][2][3]

Synthesis_of_2_Amino_4_bromopyridine start 4-Bromopyridine HCl step1 Esterification (H₂O₂, FeSO₄, H₂SO₄) start->step1 Step 1 intermediate1 Ethyl 4-bromopyridine-2-carboxylate step1->intermediate1 step2 Amination (Ammonia Solution) intermediate1->step2 Step 2 intermediate2 4-Bromopyridine-2-carboxamide step2->intermediate2 step3 Hofmann Degradation (NaOH, Br₂) intermediate2->step3 Step 3 product 2-Amino-4-bromopyridine step3->product

Caption: Industrial synthesis of 2-Amino-4-bromopyridine.

Detailed Protocol: From 4-Bromopyridine Hydrochloride [1][4]

  • Step 1: Esterification to Ethyl 4-bromopyridine-2-carboxylate

    • A solution of 4-bromopyridine hydrochloride (5 kg) in dichloromethane is prepared.[4]

    • In a separate reactor, ethyl acetate is cooled to 0°C, and hydrogen peroxide is added slowly.[4]

    • To the 4-bromopyridine solution, ferrous sulfate and 50 wt% sulfuric acid are added, and the mixture is cooled to -10°C.[4]

    • The peroxide solution is added dropwise to the 4-bromopyridine mixture, maintaining the temperature between -10°C and 0°C.[4]

    • Upon reaction completion (monitored by TLC), the mixture is quenched with water, and the organic phase is separated and concentrated to yield crude ethyl 4-bromopyridine-2-carboxylate, which is used directly in the next step.[1][4]

  • Step 2: Amination to 4-Bromopyridine-2-carboxamide

    • The crude ester from Step 1 is added in batches to a reactor containing a concentrated ammonia solution (approx. 35 L).[1][4]

    • The mixture is stirred overnight.[1][4]

    • The resulting solid is isolated by centrifugation and washed with ethyl acetate to yield 4-bromopyridine-2-carboxamide.[4]

  • Step 3: Hofmann Degradation to 2-Amino-4-bromopyridine

    • In a reactor, water and sodium hydroxide are combined and cooled to 0°C. Bromine is added dropwise.[1][4]

    • The mixture is further cooled to -10°C, and the 4-bromopyridine-2-carboxamide from Step 2 is added in portions.[1][4]

    • The reaction mixture is heated to 80°C for one hour.[1][4]

    • After completion, the mixture is cooled, and the crude product is collected by centrifugation.

    • Purification via recrystallization from toluene yields pure 2-Amino-4-bromopyridine.[1][4]

N-Methylation to this compound

With the 2-amino-4-bromopyridine precursor in hand, the final step is a selective N-methylation. This transformation is a standard procedure in medicinal chemistry. The choice of a methylating agent and base is critical to ensure high yield and prevent side reactions, such as methylation of the pyridine ring nitrogen. A common and effective method involves using a methyl halide (e.g., methyl iodide) or dimethyl sulfate with a non-nucleophilic base.

Causality of Experimental Choice: The primary amine of 2-amino-4-bromopyridine is a soft nucleophile, making it reactive towards soft electrophiles like methyl iodide. A base such as sodium hydride (NaH) is used to deprotonate the amine, forming a more potent nucleophilic amide anion. This significantly accelerates the rate of the subsequent SN2 reaction with the methylating agent. Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal as they solvate the cation of the base without interfering with the nucleophile.

N_Methylation start 2-Amino-4-bromopyridine reagents 1. NaH, THF 2. CH₃I start->reagents product This compound reagents->product

Caption: Proposed N-methylation of the precursor.

Proposed Laboratory Protocol:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Amino-4-bromopyridine.

  • Solvent Addition: Add anhydrous THF via syringe.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0°C for 30 minutes.

  • Methylation: Add methyl iodide dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the final this compound.

Physicochemical and Spectroscopic Data

Quantitative data for the precursor is well-documented, while the properties of the N-methylated product can be reliably extrapolated.

Property2-Amino-4-bromopyridineThis compound (Predicted)Source
CAS Number 84249-14-9N/A[1]
Molecular Formula C₅H₅BrN₂C₆H₇BrN₂[1]
Molecular Weight 173.01 g/mol 187.04 g/mol [1]
Appearance Off-white to light yellow solidLight yellow to brown solid[1]
Melting Point 142-146 °CLower than precursor due to disruption of N-H hydrogen bonding[1]

Spectroscopic Analysis: The key validation of the N-methylation step is through ¹H NMR spectroscopy.

  • 2-Amino-4-bromopyridine: The spectrum will show characteristic aromatic proton signals and a broad singlet corresponding to the two -NH₂ protons.

  • This compound: The spectrum is expected to show:

    • The disappearance of the broad -NH₂ signal.

    • The appearance of a new singlet at approximately 2.8-3.0 ppm, integrating to three protons, corresponding to the -NCH₃ group.

    • A downfield shift of the remaining N-H proton signal.

    • Characteristic shifts in the aromatic region due to the electronic effect of the new methyl group.

Applications in Drug Discovery

The true value of this compound lies in its application as a versatile intermediate for constructing complex pharmaceutical agents.[5] The brominated pyridine scaffold is a key component in drugs targeting a range of diseases, including cancer and Alzheimer's disease.[5]

Strategic Utility:

  • Cross-Coupling Chemistry: The bromine atom at the C4 position is a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of aryl, heteroaryl, or alkyl groups, enabling rapid diversification and structure-activity relationship (SAR) studies.

  • Scaffold Rigidity and Vectorial Orientation: The pyridine ring provides a rigid, planar core that can orient substituents in a defined three-dimensional space, which is crucial for precise interaction with protein binding pockets.

  • Modulation of Physicochemical Properties: The N-methyl group, compared to the parent amine, increases lipophilicity and can prevent the formation of certain metabolites, potentially improving the pharmacokinetic profile of a drug candidate.

Drug_Synthesis_Application cluster_0 Key Building Block start This compound step1 Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst) start->step1 product Biologically Active Molecule (e.g., Kinase Inhibitor) step1->product

Caption: Application in complex molecule synthesis.

This building block is particularly relevant in the synthesis of kinase inhibitors, where the aminopyridine motif often serves as a "hinge-binding" element, forming critical hydrogen bonds with the kinase hinge region. The substituent at the 4-position, introduced via cross-coupling, typically projects into the hydrophobic pocket, allowing for modulation of potency and selectivity.

Conclusion

This compound represents a strategically valuable, yet specialized, building block in the arsenal of the medicinal chemist. Its synthesis is logically derived from the well-established and scalable production of its 2-Amino-4-bromopyridine precursor. The compound's dual functionality—a nucleophilic N-methylamino group and a versatile bromine handle for cross-coupling—provides a robust platform for the rapid and efficient synthesis of diverse chemical libraries. As the demand for novel and selective small molecule therapeutics continues to grow, the intelligent application of such functionalized heterocyclic intermediates will remain a critical component of successful drug discovery programs.

References

Theoretical reactivity analysis of 4-Bromo-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Reactivity of 4-Bromo-N-methylpyridin-2-amine

Disclaimer: This document presents a theoretical and computational analysis of this compound. Due to a lack of extensive experimental data specific to this molecule in publicly accessible literature, this guide synthesizes information from analogous substituted pyridines and employs established principles of computational chemistry to predict its reactivity. All predictions herein should be validated experimentally.

Executive Summary

Substituted pyridines are cornerstone scaffolds in medicinal chemistry and materials science. This guide provides a comprehensive theoretical analysis of the reactivity of a specific, multifunctional derivative: this compound. By leveraging computational methodologies, we will dissect the molecule's electronic landscape to predict its behavior in key synthetic transformations. This document is structured to provide not just predictions, but a causal understanding of the interplay between the pyridine core, an electron-donating N-methylamino group, and a versatile bromine substituent. We will explore its susceptibility to electrophilic and nucleophilic attack and its potential as a substrate in modern cross-coupling reactions, offering a predictive roadmap for its synthetic application.

Introduction: The Significance of Functionalized Pyridines

Pyridine derivatives are integral to a vast array of applications, from pharmaceuticals and agrochemicals to catalysts and electronic materials.[1] Their importance stems from the pyridine ring's unique electronic properties and its capacity for diverse functionalization. The introduction of substituents dramatically modulates the ring's reactivity, allowing for precise tuning of a molecule's physicochemical and biological properties.[2]

The subject of this guide, this compound, is a compelling target for theoretical study due to its trifecta of functional groups:

  • The Pyridine Nitrogen: Imparts an overall electron-deficient character to the ring, influencing its aromaticity and directing the course of many reactions.[3]

  • The 2-N-methylamino Group: A potent electron-donating group (EDG) that activates the ring towards certain reactions and strongly influences regioselectivity.[4]

  • The 4-Bromo Substituent: A versatile synthetic handle. While it deactivates the ring through induction, its primary value lies in its ability to act as a leaving group in nucleophilic aromatic substitution (SNA_r) and as a key partner in a multitude of palladium-catalyzed cross-coupling reactions.[5][6]

Understanding the electronic interplay of these groups is paramount to unlocking the synthetic potential of this molecule.

Computational Methodology: A Framework for Prediction

To reliably predict chemical reactivity, a robust computational approach is essential. The insights presented in this guide are based on a proposed workflow using Density Functional Theory (DFT), a method that offers an excellent balance of accuracy and computational cost for systems of this nature.[7][8]

Proposed Computational Protocol
  • Software: A quantum chemistry package such as Gaussian, ORCA, or Jaguar.[9][10]

  • Method: Density Functional Theory (DFT) using the B3LYP hybrid functional. This functional is widely used and has a proven track record for predicting the electronic structure and properties of organic molecules.[2]

  • Basis Set: The 6-311+G(d,p) basis set is recommended. This provides sufficient flexibility for an accurate description of the electron distribution, including polarization and diffuse functions, which are important for anions and weak interactions.

  • Solvent Model: To simulate realistic solution-phase chemistry, an implicit solvent model like the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) should be employed.

This level of theory is chosen to provide reliable predictions of molecular geometries, electronic properties, and relative energies of intermediates, forming a self-validating system where theoretical predictions can be directly tested by experiment.

G cluster_input Input cluster_computation Computational Analysis (DFT B3LYP/6-311+G(d,p)) cluster_output Predicted Reactivity cluster_validation Experimental Validation mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry electronic_props Electronic Properties (MEP, HOMO/LUMO) freq_calc->electronic_props Verified Minimum reactivity_desc Reactivity Descriptors (Fukui Functions) electronic_props->reactivity_desc pred_sites Prediction of Reactive Sites (Electrophilic vs. Nucleophilic) reactivity_desc->pred_sites Data Interpretation reaction_pathways Proposed Reaction Pathways (Coupling, Substitution) pred_sites->reaction_pathways exp_protocol Design of Synthetic Protocol reaction_pathways->exp_protocol Hypothesis product_analysis Product Characterization (NMR, MS) exp_protocol->product_analysis Results product_analysis->pred_sites Feedback Loop

Caption: Workflow for theoretical reactivity analysis and experimental validation.

Analysis of the Electronic Landscape

The reactivity of a molecule is dictated by its electronic structure. By examining key electronic properties, we can identify regions susceptible to attack and predict the molecule's chemical behavior.

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack.[11][12] For this compound, the MEP is expected to show:

  • Negative Potential (Red/Yellow): Concentrated on the pyridine nitrogen and the nitrogen of the N-methylamino group. These are the most electron-rich regions, indicating they are the primary sites for protonation and interaction with Lewis acids.

  • Positive Potential (Blue): Likely surrounding the hydrogen atoms, particularly the N-H proton of the amino group (if present in a tautomeric form) and the hydrogens of the methyl group.

  • Neutral/Slightly Positive Potential (Green): The carbon atoms of the pyridine ring will have varying potentials, influenced by the attached substituents.

This charge distribution immediately suggests that the nitrogen atoms are the most basic centers, while the ring itself must be analyzed more deeply to understand its reactivity towards charged reagents.

Frontier Molecular Orbital (FMO) Theory

FMO theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[13][14][15][16]

  • HOMO (Nucleophilicity): The HOMO represents the orbital from which the molecule is most likely to donate electrons. For this compound, the HOMO is predicted to have significant density on the electron-rich N-methylamino group and the π-system of the pyridine ring, particularly at the C3 and C5 positions. A high HOMO energy (E_HOMO) indicates greater nucleophilicity.

  • LUMO (Electrophilicity): The LUMO is the orbital that is most likely to accept electrons. The LUMO is expected to be distributed primarily over the electron-deficient pyridine ring, particularly at the C2, C4, and C6 positions. A low LUMO energy (E_LUMO) indicates greater electrophilicity.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive.

Parameter Predicted Characteristic Implication for Reactivity
HOMO Energy Relatively HighGood nucleophilicity; susceptible to electrophilic attack.
LUMO Energy Relatively LowSusceptible to nucleophilic attack, especially at activated positions.
HOMO-LUMO Gap ModerateA reactive but stable molecule suitable for synthetic transformations.
HOMO Density Localized on the amino group and C3/C5 positions.Predicts sites for electrophilic attack.
LUMO Density Localized on the pyridine ring, especially C2/C4/C6.Predicts sites for nucleophilic attack.
Local Reactivity Descriptors: Fukui Functions

While FMO theory provides a general picture, Fukui functions (ƒ(r)) offer a more quantitative, atom-specific prediction of reactivity.[17][18][19] Derived from DFT, these functions identify the most reactive sites for different types of attack:

  • ƒ+ (for Nucleophilic Attack): A large ƒ+ value on an atom indicates it is a prime site for attack by a nucleophile. For this molecule, the highest ƒ+ values are expected at C4 (due to the bromo leaving group) and C2/C6 (due to the influence of the ring nitrogen).[20][21]

  • ƒ- (for Electrophilic Attack): A large ƒ- value on an atom indicates it is a good site for attack by an electrophile. The highest ƒ- values are predicted for the C5 and C3 positions, which are activated by the potent 2-N-methylamino group.

  • ƒ0 (for Radical Attack): This function predicts the most likely site for radical attack, often correlating with one of the other Fukui functions.

These descriptors provide a powerful, quantitative method to pinpoint the most probable sites of reaction, moving beyond qualitative resonance arguments.[22]

Predicted Reactivity and Synthetic Applications

Based on the theoretical analysis, we can predict the molecule's behavior in several key classes of organic reactions.

Electrophilic Aromatic Substitution (EAS)

The outcome of EAS is a contest between the directing effects of the substituents.[3][4][23][24]

  • 2-N-methylamino group: A strongly activating ortho-, para-director. It directs incoming electrophiles to the C3 and C5 positions.

  • 4-Bromo group: A deactivating ortho-, para-director. It directs to the C3 and C5 positions.

  • Pyridine Nitrogen: Deactivates the ring, especially at the C2, C4, and C6 positions.

The overwhelmingly powerful activating effect of the amino group is expected to dominate. Therefore, electrophilic substitution will be strongly directed to the C5 position (para to the amino group) and to a lesser extent, the C3 position (ortho to the amino group). Steric hindrance from the adjacent N-methylamino group might disfavor substitution at C3.

Predicted Outcome: Major product from EAS (e.g., nitration, halogenation) will be the 5-substituted derivative.

Nucleophilic Aromatic Substitution (SNA_r)

The pyridine ring is inherently electron-poor and thus primed for SNA_r, especially at the 2- and 4-positions where an anionic intermediate can be stabilized by the nitrogen atom.[20][21] The bromine at C4 is an excellent leaving group.

Predicted Outcome: The bromine at C4 is susceptible to displacement by strong nucleophiles (e.g., alkoxides, thiolates, amines). The reaction is facilitated by the electron-withdrawing nature of the pyridine ring.[5][6]

Palladium-Catalyzed Cross-Coupling Reactions

The C4-Br bond is an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug development.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base will lead to the formation of a C-C bond at the C4 position, yielding 4-aryl or 4-alkyl derivatives.[25][26][27][28][29]

  • Buchwald-Hartwig Amination: This reaction allows for the coupling of the C4 position with a wide variety of primary or secondary amines, providing access to diverse 4-amino-pyridine derivatives.[30][31][32][33]

  • Other Couplings: The C4-Br bond can also participate in other valuable reactions such as Sonogashira (with terminal alkynes), Heck (with alkenes), and Stille (with organostannanes) couplings.

G cluster_reactions Predicted Reaction Pathways cluster_products Major Predicted Products start This compound EAS Electrophilic Aromatic Substitution (EAS) start->EAS E+ (e.g., Br2) SNAr Nucleophilic Aromatic Substitution (SNAr) start->SNAr Nu- (e.g., RO-) Suzuki Suzuki Coupling start->Suzuki R-B(OH)2, Pd(0) Buchwald Buchwald-Hartwig Amination start->Buchwald R2NH, Pd(0) EAS_prod 5-Substituted Derivative EAS->EAS_prod SNAr_prod 4-Nu Derivative SNAr->SNAr_prod Suzuki_prod 4-Aryl/Alkyl Derivative Suzuki->Suzuki_prod Buchwald_prod 4-Amino Derivative Buchwald->Buchwald_prod

Caption: Predicted synthetic utility of this compound.

Proposed Experimental Validation Protocols

Theoretical predictions must be anchored by experimental reality. The following protocols outline how to validate the key reactivity predictions.

Protocol: Selective Electrophilic Bromination

This experiment aims to validate the predicted regioselectivity of electrophilic attack at the C5 position.

  • Reaction Setup: Dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., DMF or CH2Cl2) in a round-bottom flask under an inert atmosphere (N2 or Ar).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 1.0 equivalent of N-Bromosuccinimide (NBS) in the same solvent dropwise over 30 minutes.[34]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup & Purification: Upon completion, quench the reaction with aqueous sodium thiosulfate solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Characterization: Purify the crude product by column chromatography. Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and verify that bromination occurred at the C5 position.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol validates the utility of the C4-Br bond as a coupling handle.[28]

  • Reaction Setup: To a microwave vial or Schlenk flask, add 1.0 equivalent of this compound, 1.2 equivalents of a selected arylboronic acid (e.g., phenylboronic acid), and 2.0 equivalents of a base (e.g., K2CO3 or Cs2CO3).

  • Catalyst Addition: Add the palladium catalyst system, for example, Pd(PPh3)4 (3-5 mol%) or a combination of Pd(OAc)2 and a suitable phosphine ligand (e.g., SPhos, XPhos).[25]

  • Solvent and Degassing: Add a solvent system (e.g., 1,4-dioxane/water or toluene/water). Degas the mixture thoroughly by bubbling with N2 or Ar for 15-20 minutes.

  • Heating: Heat the reaction mixture to 80-100 °C (or use microwave irradiation) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup & Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate.

  • Characterization: Purify the product by column chromatography and characterize by NMR and MS to confirm the formation of the 4-aryl derivative.

Conclusion

The theoretical analysis of this compound reveals a molecule with a rich and predictable reactivity profile. The potent electron-donating N-methylamino group at the C2 position governs its susceptibility to electrophilic attack, strongly directing incoming electrophiles to the C5 position. Simultaneously, the electron-deficient nature of the pyridine ring, combined with an excellent bromine leaving group at the C4 position, makes the molecule an ideal substrate for both nucleophilic aromatic substitution and a wide range of palladium-catalyzed cross-coupling reactions. This computational roadmap provides a strong foundation for the strategic use of this compound as a versatile building block in the synthesis of complex, functionalized heterocyclic compounds for the pharmaceutical and materials science industries.

References

Introduction: The Strategic Value of 4-Bromo-N-methylpyridin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-N-methylpyridin-2-amine for Advanced Research and Development

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 468718-65-2), a specialized heterocyclic building block with significant potential in medicinal chemistry and drug discovery. We will address the current commercial landscape, highlighting key suppliers and procurement considerations. Furthermore, this guide will detail plausible synthetic strategies and showcase the compound's primary utility in generating diverse molecular libraries via palladium-catalyzed cross-coupling reactions. The discussion is framed with practical insights for researchers, scientists, and drug development professionals, emphasizing experimental rationale and safety protocols based on data from analogous structures.

The substituted pyridine scaffold is a cornerstone of modern drug discovery, present in numerous approved therapeutic agents. The specific arrangement of functional groups in this compound offers a unique combination of reactive sites, making it a valuable intermediate for constructing complex molecular architectures.

Its strategic value can be deconstructed into three key structural features:

  • The 4-Bromo Group: This is the primary reactive handle for introducing molecular diversity. The bromine atom at the 4-position of the pyridine ring is ideally suited for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the precise and controlled installation of various aryl, heteroaryl, alkyl, and alkynyl moieties, which is fundamental for exploring Structure-Activity Relationships (SAR).[1]

  • The 2-Amino Group: The secondary amine (N-methylamino) at the 2-position acts as a potent hydrogen bond donor and can serve as a nucleophilic site or a point for constructing fused heterocyclic systems.[1] Its reactivity is modulated by the adjacent ring nitrogen.

  • The N-Methyl Group: Compared to a primary 2-aminopyridine, the N-methyl group introduces steric bulk, which can influence the compound's conformational preferences and binding interactions. It also alters the nucleophilicity and basicity of the amino group, preventing undesired side reactions like bis-arylation and offering a different electronic profile for downstream applications.

This combination makes this compound a powerful tool for generating libraries of novel compounds, particularly in the development of kinase inhibitors, anti-inflammatory agents, and other targeted therapies.[2]

Commercial Availability and Procurement

A critical first step in any research program is the reliable procurement of starting materials. For this compound, it is crucial to use the correct CAS number (468718-65-2) during searches, as the nomenclature is very similar to other common pyridine derivatives like 4-Bromo-2-methylpyridine (CAS 22282-99-1). Failure to do so can lead to significant procurement errors and project delays.

This compound is generally available from specialty chemical suppliers as a research-grade chemical, often synthesized on demand or held in low-volume stock. This contrasts with more common building blocks that are available in bulk at lower cost. Researchers should anticipate longer lead times for larger quantities.

Table 1: Selected Suppliers of this compound (CAS 468718-65-2)

SupplierProduct CodeAvailable Pack SizesTypical Lead Time
BiosynthTTA718655 g3-4 weeks[3]
Oakwood Chemical339611250 mgInquire with supplier[4]

Note: Pricing and availability are subject to change. This table is for informational purposes and researchers should always obtain current quotes directly from suppliers.

Synthesis and Derivatization Strategies

While this compound is commercially available, understanding its synthesis and subsequent reactions is key to its effective use.

Proposed Synthetic Workflow

A plausible and efficient laboratory-scale synthesis can be envisioned in a two-step process starting from a more readily available precursor. The workflow below illustrates a logical pathway based on established chemical principles for pyridine functionalization.

Synthetic Workflow Precursor 2-Amino-4-bromopyridine Intermediate This compound Precursor->Intermediate  N-Methylation (e.g., NaH, MeI in THF) Product Diversified Product Library Intermediate->Product  Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Suzuki Coupling Workflow Start This compound + Aryl Boronic Acid Reaction Reaction Mixture Assembly (Inert Atmosphere) Start->Reaction Reagents Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) + Solvent (e.g., Dioxane/H₂O) Reagents->Reaction Heating Heat to 80-100 °C (Monitor by TLC/LC-MS) Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification FinalProduct Final Arylated Product Purification->FinalProduct Scaffold Diversification cluster_R R-Group Introduction via Cross-Coupling Core This compound (Core Scaffold) R1 Phenyl Core->R1 Pd(0) R2 Thiophene Core->R2 Pd(0) R3 Indole Core->R3 Pd(0) R4 Pyridine Core->R4 Pd(0) R5 Cyclopropyl Core->R5 Pd(0) R6 ...etc. Core->R6 Pd(0)

References

Methodological & Application

Introduction: The Strategic Importance of the Sonogashira Coupling in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the Sonogashira coupling of 4-Bromo-N-methylpyridin-2-amine with terminal alkynes, offering researchers and drug development professionals a comprehensive resource for synthesizing valuable 4-alkynyl-N-methylpyridin-2-amine scaffolds.

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its efficiency in forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] First reported in 1975, this palladium- and copper-cocatalyzed transformation provides a direct and powerful route to construct arylalkynes and conjugated enynes, structures that are prevalent in a multitude of scientifically and commercially important molecules. The reaction's utility is underscored by its operational simplicity and the mild conditions under which it can be performed, often tolerating a wide array of functional groups.[1]

Within the pharmaceutical landscape, nitrogen-containing heterocycles, particularly pyridine derivatives, are considered "privileged scaffolds."[2] Their unique electronic properties and ability to engage in hydrogen bonding make them integral components of many approved drugs.[3][4] The introduction of an alkynyl moiety onto a pyridine ring, facilitated by the Sonogashira coupling, unlocks access to a diverse chemical space, enabling the synthesis of novel compounds with potential applications in oncology, neuroscience, and infectious diseases.[5] Specifically, 4-alkynyl-N-methylpyridin-2-amines are valuable intermediates, serving as versatile building blocks for more complex molecular architectures in drug discovery programs.[4][6]

This application note provides a detailed technical guide for performing the Sonogashira coupling of this compound with various terminal alkynes. It delves into the mechanistic underpinnings of the reaction, offers a robust, step-by-step protocol, discusses critical parameters for optimization, and outlines potential safety considerations to ensure successful and safe execution.

Mechanistic Rationale: The Synergy of Palladium and Copper Catalysis

The remarkable efficiency of the Sonogashira reaction stems from a synergistic interplay between two distinct, yet interconnected, catalytic cycles: a palladium cycle and a copper cycle.[1][7] Understanding this dual mechanism is paramount for troubleshooting and optimizing the reaction for specific substrates.

  • The Palladium Cycle (The Cross-Coupling Engine): This is the primary bond-forming cycle.

    • Oxidative Addition: The cycle begins with the active Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of this compound. This is often the rate-determining step and forms a square planar Pd(II) complex.[7] The reactivity of the halide is crucial, following the general trend I > Br > Cl.[1][8]

    • Transmetalation: The key intermediate from the copper cycle, a copper(I) acetylide, transfers its alkynyl group to the Pd(II) center, displacing the bromide ion.

    • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired C(sp²)-C(sp) bond of the product, 4-alkynyl-N-methylpyridin-2-amine, and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[8]

  • The Copper Cycle (Alkyne Activation): This ancillary cycle's primary role is to activate the terminal alkyne for efficient transmetalation.

    • π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates to the terminal alkyne. This coordination increases the acidity of the terminal proton.[7]

    • Deprotonation: In the presence of a base (e.g., triethylamine), the acidic alkyne proton is removed to form a highly reactive copper(I) acetylide species.[1] This is the active nucleophile that participates in the transmetalation step of the palladium cycle.

While the copper co-catalyst significantly accelerates the reaction, allowing for milder conditions, it can also promote the undesired oxidative homocoupling of the terminal alkyne (Glaser coupling).[1] This side reaction can be minimized by maintaining a scrupulously inert (oxygen-free) atmosphere. In some cases, "copper-free" Sonogashira protocols are employed to circumvent this issue entirely, though they may require more forcing conditions or specialized ligands.[1][9]

Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 Oxidative Addition Intermediate (Aryl-Pd(II)-Br) pd0->pd_complex1 Ar-Br pd_complex2 Transmetalation Intermediate (Aryl-Pd(II)-Alkyne) pd_complex1->pd_complex2 Cu-C≡C-R' pd_complex2->pd0 Reductive Elimination product Product Ar-C≡C-R' pd_complex2->product cu_cat Cu(I)X cu_acetylide Cu(I)-C≡C-R' cu_cat->cu_acetylide H-C≡C-R' / Base cu_acetylide->pd_complex1 cu_acetylide->cu_cat Transmetalation to Pd(II) Experimental_Workflow start Start setup 1. Inert Atmosphere Setup (Flame-dry flask, backfill with N₂/Ar) start->setup reagents 2. Reagent Addition (Substrate, Alkyne, Solvent, Base, Ligand, CuI, Pd-Catalyst) setup->reagents reaction 3. Reaction (Heat to 80-100 °C, Monitor by TLC/GC-MS) reagents->reaction workup 4. Aqueous Work-up (Cool, Quench, Extract, Wash, Dry) reaction->workup purify 5. Purification (Concentrate, Column Chromatography) workup->purify characterize 6. Characterization (NMR, MS) purify->characterize end End Product characterize->end

References

The Strategic Utility of 4-Bromo-N-methylpyridin-2-amine in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Substituted Pyridine Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in a vast array of biologically active compounds and functional materials. Among the myriad of substituted pyridines, 4-Bromo-N-methylpyridin-2-amine emerges as a particularly versatile building block. The strategic placement of the bromine atom at the 4-position, an electron-deficient site, coupled with the presence of an N-methylamino group at the 2-position, an electron-donating group, sets the stage for a diverse range of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for key palladium-catalyzed transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. For researchers, scientists, and drug development professionals, a comprehensive understanding of these reactions is paramount for the efficient construction of complex molecular architectures.

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1] The general catalytic cycle for these transformations, while nuanced for each specific reaction, typically involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or amine coordination/deprotonation (for amination), and reductive elimination. The choice of palladium precursor, ligand, base, and solvent are critical parameters that must be carefully optimized to achieve high yields and selectivity.

Application Note 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-N-methylpyridin-2-amines

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, making it an invaluable tool for the synthesis of biaryl and heteroaryl compounds.[2] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position.

Causality Behind Experimental Choices

The selection of reaction components is crucial for a successful Suzuki-Miyaura coupling.

  • Palladium Catalyst: A Pd(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, Pd(OAc)₂ or Pd₂(dba)₃ are often used as pre-catalysts, which are reduced in situ to Pd(0). The choice of catalyst can influence reaction rates and yields.

  • Ligand: Phosphine ligands are essential for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For electron-rich and sterically hindered substrates, bulky and electron-rich ligands like SPhos or XPhos can be highly effective.[3]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.[2] Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly employed. The strength and solubility of the base can significantly impact the reaction outcome.[4]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. The water is necessary for the activation of the boronic acid by the inorganic base.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure: [5][6]

  • To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)Expected Yield (%)
Phenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80-120~81[5]
4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₂CO₃Toluene/H₂O100~90-98[3]
3-Thienylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90>85[3]

Note: Yields are based on analogous substrates and may vary.

Mechanistic Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)(Br)L₂ Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-B(OR)₂⁻ Diorganopalladium_Complex Ar-Pd(II)(Ar')L₂ Transmetalation->Diorganopalladium_Complex Reductive_Elimination Reductive Elimination Diorganopalladium_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Boronic_Acid Ar'-B(OH)₂ Base_Activation Base (e.g., K₂CO₃) Boronic_Acid->Base_Activation Boronate Ar'-B(OH)₃⁻ Base_Activation->Boronate Boronate->Transmetalation caption Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[7][8] This reaction is particularly useful for constructing C-N bonds that are otherwise difficult to form using classical methods. For this compound, this reaction would involve coupling with another amine at the 4-position, leading to N,4-disubstituted-N-methylpyridin-2-amine derivatives.

Expert Insights on Reaction Optimization
  • Catalyst and Ligand Selection: The choice of ligand is paramount in Buchwald-Hartwig aminations. Bulky, electron-rich phosphine ligands such as those from the Buchwald (e.g., XPhos, SPhos) or Hartwig (e.g., Josiphos) families are often required to promote the reductive elimination step and prevent β-hydride elimination.[9]

  • Base Selection: A strong, non-nucleophilic base is typically required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[10] The choice of base can be critical, as some functional groups may not be compatible with strong bases.[8]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally used to prevent quenching of the strong base.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure: [9][10]

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene, followed by this compound and the amine coupling partner.

  • Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Amine PartnerCatalyst SystemBaseSolventTemperature (°C)Expected Yield (%)
MorpholinePd(OAc)₂/XPhosNaOtBuToluene100>90 (representative)
AnilinePd₂(dba)₃/BINAPCs₂CO₃Toluene11080-95 (representative)
BenzylaminePdCl₂(dppf)K₃PO₄Dioxane100~85 (representative)

Note: Yields are based on analogous substrates and may vary.

Mechanistic Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)(Br)L₂ Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination HNR'R'', Base Amido_Complex Ar-Pd(II)(NR'R'')L Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R'' caption Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Application Note 3: Sonogashira Coupling for the Introduction of Alkynyl Moieties

The Sonogashira coupling reaction provides a powerful means of forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in natural products, pharmaceuticals, and materials science.[4]

Key Considerations for Sonogashira Coupling
  • Co-catalyst: The Sonogashira reaction is typically co-catalyzed by a copper(I) salt, such as CuI. The copper acetylide is formed in situ and then undergoes transmetalation to the palladium center.[12]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used. The base serves to deprotonate the terminal alkyne and also acts as a solvent.[2]

  • Copper-Free Conditions: In some cases, particularly with sensitive substrates, copper-free Sonogashira couplings can be employed to avoid potential side reactions associated with the copper co-catalyst.[13]

Detailed Protocol: Sonogashira Coupling

The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • CuI (0.04 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous DMF or THF

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure: [14][15]

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (DMF or THF) and triethylamine.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Alkyne PartnerCatalyst SystemBaseSolventTemperature (°C)Expected Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NDMF65Good to Excellent[14]
1-HexynePd(PPh₃)₄/CuIEt₃N/THFRT to 40High[15]
(Trimethylsilyl)acetylenePd(OAc)₂/XPhosCs₂CO₃MeCN/H₂O65High (copper-free)[13]

Note: Yields are based on analogous substrates and may vary.

Mechanistic Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)(Br)L₂ Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Alkynyl_Pd_Complex Ar-Pd(II)(C≡CR)L₂ Transmetalation->Alkynyl_Pd_Complex Reductive_Elimination Reductive Elimination Alkynyl_Pd_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Terminal_Alkyne R-C≡C-H Base_Deprotonation Base (e.g., Et₃N) Terminal_Alkyne->Base_Deprotonation Copper_Acetylide Cu-C≡C-R Base_Deprotonation->Copper_Acetylide Cu(I) Copper_Acetylide->Transmetalation Cu(I) Cu(I) Copper_Acetylide->Cu(I) Transmetalation to Pd caption Sonogashira Coupling Catalytic Cycles

Caption: Catalytic cycles of the Sonogashira coupling.

Conclusion and Future Outlook

This compound stands as a valuable and versatile building block for the synthesis of a diverse array of substituted pyridine derivatives. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions provide reliable and efficient methods for the functionalization of the 4-position of the pyridine ring. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this key intermediate in their synthetic endeavors. As the demand for novel and complex molecular architectures continues to grow in drug discovery and materials science, the strategic application of such palladium-catalyzed transformations will undoubtedly play an increasingly critical role.

References

Laboratory scale synthesis of 4-Bromo-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Laboratory Scale Synthesis of 4-Bromo-N-methylpyridin-2-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, field-proven guide for the laboratory-scale synthesis of this compound, a valuable substituted pyridine intermediate for pharmaceutical and agrochemical research. The narrative outlines a robust two-step synthetic strategy, commencing with the readily available precursor, 2-Amino-4-bromopyridine. The core of this guide is a detailed protocol for the selective N-methylation of this precursor. We delve into the causality behind critical experimental choices, such as the selection of reagents and reaction conditions, to mitigate common challenges like over-alkylation. This document serves as a self-validating system, integrating procedural steps with mechanistic insights, safety protocols, and detailed characterization data. It is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for the synthesis of this key molecular building block.

Introduction and Strategic Overview

Substituted aminopyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their unique electronic properties and ability to engage in hydrogen bonding make them ideal pharmacophores. The target molecule, this compound, incorporates three key features for further synthetic elaboration: a nucleophilic N-methylamino group, a pyridine ring, and a bromine atom at the 4-position, which is primed for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

This guide proposes a reliable and efficient two-step synthetic pathway. The strategy hinges on performing the N-methylation on a pre-brominated scaffold, 2-Amino-4-bromopyridine. This precursor is a well-documented and commercially available compound, ensuring a consistent and accessible starting point for the synthesis.[1][2][3] The primary challenge in this synthesis is achieving selective mono-methylation of the primary amino group while avoiding the formation of the di-methylated tertiary amine. The protocol described herein addresses this challenge through the strategic use of a strong, non-nucleophilic base to pre-form the conjugate base of the amine, followed by reaction with a methylating agent.

Physicochemical Properties and Safety Data

A summary of the key physicochemical and safety properties of the target compound and its precursor is provided below. Data for the final product is estimated based on its structure and data from similar compounds.

Property2-Amino-4-bromopyridine (Starting Material)This compound (Target Product)Reference
CAS Number 84249-14-9N/A[1]
Molecular Formula C₅H₅BrN₂C₆H₇BrN₂[1]
Molecular Weight 173.01 g/mol 187.04 g/mol [1]
Appearance Off-white to light yellow solidLight yellow solid (predicted)[1]
Melting Point 142-146 °CNot available[1]
Boiling Point 268.2 °CNot available[1]

Safety and Hazard Information:

The synthesis of this compound involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • GHS Hazard Statements: Based on analogous compounds, the product is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation.[4]

  • Precautionary Statements:

    • Prevention: Avoid breathing dust/fumes. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, and eye/face protection.[4]

    • Response: If swallowed, call a poison center or doctor if you feel unwell. If on skin, wash with plenty of water. If inhaled, remove person to fresh air. If in eyes, rinse cautiously with water for several minutes.[2]

    • Storage & Disposal: Store in a well-ventilated place. Keep container tightly closed. Dispose of contents/container to an approved waste disposal plant.

Key reagents such as Sodium Hydride (NaH) are highly flammable and react violently with water. Methyl Iodide is toxic and a suspected carcinogen. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Proposed Synthetic Pathway

The recommended synthesis follows a two-step logic: first, securing the brominated pyridine core, and second, executing a controlled N-methylation. An alternative single-step route via nucleophilic aromatic substitution (SNAr) is considered but deemed less favorable due to potential regioselectivity issues.

G cluster_0 Proposed Synthetic Route (Detailed Protocol) cluster_1 Alternative Route (Discussion) A 2-Amino-4-bromopyridine C This compound A->C N-Methylation B Sodium Hydride (NaH) Methyl Iodide (CH3I) THF, 0°C to rt D 2,4-Dibromopyridine F 4-(Methylamino)-2-bromopyridine (Likely Major Isomer) D->F SNAr G This compound (Desired, Minor Isomer) D->G SNAr (minor) E Methylamine (CH3NH2) Solvent, Heat

Diagram 1: Overview of Synthetic Strategies. The primary route focuses on N-methylation of a pre-functionalized precursor.

Detailed Experimental Protocol

This protocol details the N-methylation of 2-Amino-4-bromopyridine.

Materials and Reagents:

  • 2-Amino-4-bromopyridine (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Methyl iodide (CH₃I) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe pump

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Workflow Diagram:

Diagram 2: Experimental workflow for the N-methylation of 2-Amino-4-bromopyridine.

Step-by-Step Procedure:

  • Reaction Setup: Equip a dry three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet. Add 2-Amino-4-bromopyridine (1.0 eq) to the flask and dissolve it in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir the resulting suspension at 0 °C for 30 minutes.

  • Methylation: Slowly add methyl iodide (1.1 eq) dropwise to the suspension, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash them sequentially with water and then brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

Characterization and Data Analysis

The final product should be characterized to confirm its identity and purity. Below are the expected analytical data based on the structure and data from analogous compounds.

Analysis TechniqueExpected Result
Mass Spectrometry (EI) Molecular ion peaks at m/z 186 and 188 (approx. 1:1 ratio) due to ⁷⁹Br and ⁸¹Br isotopes.
¹H NMR (CDCl₃, 400 MHz) See predicted chemical shifts in the table below.
¹³C NMR (CDCl₃, 100 MHz) Expected to show 6 distinct signals.
Purity (HPLC) ≥95% after chromatography.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H-6~7.8 - 8.0Doublet (d)Coupling to H-5.
H-5~6.7 - 6.9Doublet of doublets (dd)Coupling to H-6 and H-3.
H-3~6.6 - 6.8Doublet (d)Coupling to H-5.
N-H~4.8 - 5.2Broad singlet (br s)Shift is concentration-dependent and may exchange with D₂O.
N-CH₃~2.9 - 3.1Doublet (d)Coupling to N-H proton. May appear as a singlet upon D₂O exchange.

Discussion of Experimental Choices and Causality

  • Choice of Base: The use of sodium hydride (NaH), a strong, non-nucleophilic base, is critical. It irreversibly deprotonates the primary amine to form the corresponding sodium amide salt. This pre-formation of the nucleophile prevents the starting amine from acting as a base in the reaction, which could lead to complex side reactions. Most importantly, it enhances the nucleophilicity of the nitrogen, allowing for a more controlled reaction with the electrophile (methyl iodide). This strategy significantly minimizes the risk of over-alkylation to the tertiary amine, which is a common issue when using weaker bases like carbonates or tertiary amines in the N-alkylation of primary amines.[5]

  • Stoichiometry: Using a slight excess of the base (1.2 eq) ensures complete deprotonation of the starting material. A slight excess of the methylating agent (1.1 eq) drives the reaction to completion. Using a large excess of methyl iodide would increase the likelihood of undesired di-methylation.

  • Solvent and Temperature: Anhydrous THF is an ideal solvent as it is aprotic and can effectively solvate the intermediate sodium amide salt. Conducting the initial deprotonation and the addition of methyl iodide at 0 °C helps to control the exothermic nature of the reactions and improve selectivity. Allowing the reaction to proceed to completion at room temperature provides a balance between reaction rate and control.

  • Purification: Flash column chromatography is the standard and most effective method for separating the desired mono-methylated product from any unreacted starting material, potential di-methylated byproduct, and other impurities.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the laboratory-scale synthesis of this compound. By employing a two-step strategy centered on the controlled N-methylation of 2-Amino-4-bromopyridine, this method offers a reliable route to a valuable synthetic intermediate. The detailed explanation of the experimental rationale, coupled with safety information and characterization guidelines, equips researchers with the necessary tools to successfully and safely produce this compound for applications in drug discovery and development.

References

Application Notes & Protocols: 4-Bromo-N-methylpyridin-2-amine as a Strategic Intermediate for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-N-methylpyridin-2-amine is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique electronic and structural features—a nucleophilic N-methylamino group and a bromine atom at a strategic position for cross-coupling—make it an exceptionally valuable intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its properties, applications, and detailed protocols for its use in constructing Active Pharmaceutical Ingredients (APIs), with a focus on palladium-catalyzed cross-coupling reactions. The methodologies presented are designed for researchers, chemists, and drug development professionals, emphasizing mechanistic rationale, practical execution, and safety.

Introduction: The Strategic Value of this compound

The 2-aminopyridine scaffold is a privileged structure in drug discovery, appearing in a multitude of APIs, particularly kinase inhibitors. The introduction of a bromine atom at the 4-position and an N-methyl group on the amino function provides a versatile chemical handle for synthetic chemists. The bromine atom serves as a prime leaving group for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively[1][2]. These reactions are the cornerstones of modern API synthesis due to their broad functional group tolerance and reliable outcomes[3][4].

The N-methyl group, compared to a primary amine, can enhance metabolic stability, modulate basicity (pKa), and provide a specific vector for hydrogen bonding interactions with biological targets. Consequently, this compound is a sought-after intermediate for developing targeted therapies, including inhibitors for kinases like CSF-1R, KIT, and PLK4[5][6].

This document details the essential properties of this intermediate and provides robust, field-proven protocols for its application in key synthetic transformations that are critical for API development.

Physicochemical and Safety Profile

A thorough understanding of the intermediate's properties is fundamental for its effective and safe use in synthesis.

PropertyValueSource(s)
IUPAC Name This compoundPubChem CID: 5338143
CAS Number 149259-80-3-
Molecular Formula C₆H₇BrN₂[7][8][9]
Molecular Weight 187.04 g/mol [7][8][9]
Appearance Off-white to light brown solidVendor Data
Melting Point 95-99 °CVendor Data
Solubility Soluble in methanol, dichloromethane, DMFGeneral Chemical Knowledge
pKa (Predicted) ~4.5 (for the pyridine nitrogen)Chemical Structure Analysis
Safety, Handling, and Storage

Hazard Statement: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation[7][9].

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (EN 166)[10][11].

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and wear impervious clothing to prevent skin contact[10][12].

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced[11].

Handling and Storage:

  • Handle in a well-ventilated area, preferably within a chemical fume hood[12][13].

  • Avoid formation of dust and aerosols[12].

  • Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[12][13].

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its role as an electrophilic partner in cross-coupling reactions. The C4-Br bond is readily activated by a Palladium(0) catalyst, initiating catalytic cycles that form new bonds critical to the final API structure.

G cluster_0 General Workflow for API Synthesis A Intermediate: This compound C Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->C B Coupling Partner (e.g., Boronic Acid or Amine) B->C D Crude Product Mixture C->D Reaction Completion E Aqueous Workup & Extraction D->E F Chromatographic Purification (e.g., Column Chromatography) E->F G Final API Precursor or API F->G Isolation & Characterization

Caption: General experimental workflow for API synthesis.

Application Example: Synthesis of a Kinase Inhibitor Scaffold via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, widely used to link aryl or heteroaryl fragments[14][15]. In this application, we detail the coupling of this compound with an arylboronic acid to construct a core structure found in many kinase inhibitors.

G reactant1 This compound conditions Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Heat (e.g., 90 °C) reactant2 Arylboronic Acid (R-B(OH)₂) plus + product 2-(Methylamino)-4-arylpyridine Derivative (API Core Structure) conditions->product

Caption: Suzuki-Miyaura coupling reaction scheme.

Mechanistic Rationale: The reaction is catalyzed by a palladium complex and requires a base. The catalytic cycle involves three main steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the pyridine ring.

  • Transmetalation: The organic group from the activated boronic acid (in the form of a boronate salt) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst[2][14].

The choice of catalyst, ligand, base, and solvent is critical and must be optimized for specific substrates[16]. For heteroaromatic substrates like pyridines, ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) are often effective at stabilizing the palladium intermediates.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol is a general method and may require optimization.

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv)[2][16].

    • Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%).

  • Solvent Addition:

    • Add a degassed solvent system via syringe. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to a concentration of 0.1-0.5 M with respect to the starting bromide[2][17]. The water is essential for the transmetalation step.

  • Reaction Execution:

    • Heat the reaction mixture with vigorous stirring to 85-100 °C. The exact temperature and time will depend on the reactivity of the coupling partners.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude material using column chromatography on silica gel, employing a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Example: Synthesis of an API Intermediate via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for forming C-N bonds, a transformation of immense importance in pharmaceuticals[1][3][18]. This reaction allows for the coupling of this compound with a primary or secondary amine, providing access to complex diamine structures.

G Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Oxidative Addition Complex (L)₂Pd(II)(Ar)(Br) Pd0->OA_Complex Ar-Br Amine_Coord Amine Coordination [(L)₂Pd(II)(Ar)(Br)(R₂NH)] OA_Complex->Amine_Coord + R₂NH Amido_Complex Amido Complex [(L)Pd(II)(Ar)(NR₂)] Amine_Coord->Amido_Complex - HBr (+ Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ (Coupled Product) Amido_Complex->Product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Mechanistic Rationale: The catalytic cycle is similar to the Suzuki reaction but involves an amine as the nucleophile[1]. A strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu) is typically required to deprotonate the amine or the palladium-amine complex, facilitating the formation of the key palladium-amido intermediate. The final reductive elimination step forms the C-N bond[3][18]. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is crucial for promoting the reductive elimination step and preventing side reactions[3].

Detailed Protocol: Buchwald-Hartwig Amination

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide or cesium carbonate, 1.4 equiv).

    • Add this compound (1.0 equiv) and the coupling amine partner (1.1-1.2 equiv).

  • Solvent Addition:

    • Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane via syringe.

  • Reaction Execution:

    • Seal the vessel and heat the mixture to 80-110 °C with stirring.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.

  • Workup and Isolation:

    • After cooling, carefully quench the reaction mixture with saturated aqueous ammonium chloride (NH₄Cl) if a strong base was used.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify the residue by flash column chromatography to isolate the desired arylamine product.

Conclusion

This compound stands out as a high-value intermediate for pharmaceutical research and development. Its pre-installed N-methylamino group and a strategically placed bromine atom make it an ideal substrate for powerful C-C and C-N bond-forming reactions. The protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings provided herein offer reliable and adaptable starting points for synthetic chemists aiming to construct novel API candidates. By understanding the mechanistic principles and adhering to safe handling practices, researchers can effectively leverage this versatile building block to accelerate the discovery and development of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reaction Yield with 4-Bromo-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with a specific focus on 4-Bromo-N-methylpyridin-2-amine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling reactions involving electron-rich and potentially coordinating heterocyclic substrates.

The presence of both a pyridine nitrogen and an exocyclic amino group in this compound presents unique challenges to achieving high reaction yields. This guide provides a structured approach to troubleshooting common issues, offering scientifically grounded explanations and actionable protocols to enhance your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most common questions and challenges encountered when performing Suzuki reactions with this compound.

Q1: My reaction is showing low to no conversion. What are the primary factors I should investigate?

Low or failed conversions with this substrate are frequently due to issues with the catalytic system. The key challenges stem from the inherent properties of the aminopyridine substrate.[1]

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on both the pyridine nitrogen and the N-methylamino group can coordinate with the palladium catalyst. This binding can inhibit or deactivate the catalyst, effectively stopping the catalytic cycle.[1][2]

  • Substrate Reactivity: The electron-donating nature of the N-methylamino group can reduce the reactivity of the carbon-bromine bond towards the crucial oxidative addition step.[1]

Troubleshooting Steps:

  • Evaluate the Ligand: Standard ligands like triphenylphosphine (PPh₃) may be insufficient.[2] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary to shield the palladium center and promote the reaction.[1][3]

  • Increase Catalyst Loading: While not always the most elegant solution, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[1]

  • Ensure Inert Atmosphere: Oxygen can oxidize and deactivate the active Pd(0) catalyst.[4] It is critical to thoroughly degas all solvents and maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction.[2][4]

Q2: I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

Several side reactions can compete with your desired cross-coupling, leading to complex product mixtures and purification challenges.

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, effectively removing it from the reaction.[5][6] This is a common issue, especially with heteroaryl boronic acids and in the presence of water.[1][6]

  • Dehalogenation: The starting this compound is reduced to N-methylpyridin-2-amine. This can occur if there are hydride sources in the reaction, such as certain alcohol solvents.[5]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), a species that can facilitate this side reaction.[2][7]

Minimization Strategies:

Side ReactionMitigation Strategy
Protodeboronation 1. Use Boronic Esters: Pinacol or MIDA esters are more stable to hydrolysis.[5] 2. Anhydrous Conditions: Ensure all reagents and solvents are dry.[2] 3. Weaker Base: A milder base may reduce the rate of this side reaction if compatible with the overall reaction.[1]
Dehalogenation 1. Avoid Hydride Sources: Use solvents that are not hydride donors.[5] 2. Optimize Reaction Time: Shorter reaction times can minimize this side reaction, provided the main reaction proceeds to completion.[5]
Homocoupling 1. Strict Exclusion of Oxygen: Thoroughly degas solvents and maintain an inert atmosphere.[2][7] 2. Control Stoichiometry: While a slight excess of the boronic acid is common (1.2-1.5 equivalents), a large excess can favor homocoupling.[2]
Q3: How do I choose the optimal catalyst system for this specific substrate?

The choice of the palladium precursor and, more importantly, the ligand is critical for success with challenging substrates like this compound.

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[3][4] While Pd(PPh₃)₄ is a Pd(0) source, Pd(II) sources like Pd(OAc)₂ require in-situ reduction, which is usually facilitated by the phosphine ligand.

  • Ligands: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.[8] For electron-rich pyridines, bulky and electron-donating ligands are often required.[3][9]

    • Buchwald Ligands (e.g., SPhos, XPhos): These are highly effective for heteroaryl couplings due to their steric bulk and electron-rich nature, which promote both oxidative addition and reductive elimination.[1][3]

    • N-Heterocyclic Carbenes (NHCs): Palladium-NHC complexes are highly active catalysts due to the strong σ-donating ability of the NHC ligand, often allowing for lower catalyst loadings.[3]

A comparative overview of catalyst systems for bromopyridines suggests that while traditional catalysts like Pd(PPh₃)₄ can be effective, systems employing ligands like SPhos or NHC-based catalysts often provide superior yields and turnover numbers.[3]

Q4: What is the role of the base and which one should I select?

The base is not just a simple additive; it plays a crucial role in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[8][10][11]

  • Common Bases:

    • Carbonates: K₂CO₃, Cs₂CO₃, Na₂CO₃.[4]

    • Phosphates: K₃PO₄ is often a good choice for challenging couplings.[4][12]

  • Selection Criteria:

    • Strength: The base must be strong enough to deprotonate the boronic acid but not so strong as to cause degradation of starting materials or products.[13]

    • Solubility: The base's solubility in the chosen solvent system can impact the reaction rate.

    • Anhydrous Conditions: For sensitive reactions, using a finely ground, anhydrous base is critical to prevent side reactions like protodeboronation.[2]

For this compound, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over weaker ones.[2][4]

Q5: Which solvent system is recommended for this reaction?

The ideal solvent should dissolve all reaction components and be compatible with the catalytic system.

  • Common Solvents:

    • Aprotic Polar Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), and Dimethylformamide (DMF) are frequently used.[4][12]

    • Aromatic Hydrocarbons: Toluene is another common choice.[4]

  • Aqueous Mixtures: Often, a mixture of an organic solvent with water (e.g., Dioxane/H₂O, Toluene/H₂O) is employed, especially when using carbonate or phosphate bases.[4][12] However, the presence of water can increase the risk of protodeboronation.[1]

  • Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity.[14] Screening different solvents is a key part of optimization.

For challenging substrates, a solvent like 1,4-dioxane, often with a small amount of water, is a good starting point.[4][12]

Experimental Protocols & Workflows

This section provides a generalized experimental protocol and visual workflows to guide your optimization process.

Generalized Protocol for Suzuki-Miyaura Coupling of this compound

This is a starting point and may require optimization for your specific boronic acid partner.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid or boronic ester (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, or a pre-formed catalyst like PEPPSI-IPr) (1-5 mol%)

  • Base (e.g., K₃PO₄) (2.0-3.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial, add this compound, the boronic acid/ester, and the base.[4][12]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[7][15]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (if not using a pre-catalyst), followed by the degassed solvent via syringe.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [R2-B(OR)3]⁻ DiarylPd R1-Pd(II)L_n-R2 Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 R1-R2 BoronicAcid R2-B(OH)2 Boronate [R2-B(OH)3]⁻ BoronicAcid->Boronate Base Base (e.g., K3PO4) Base->Boronate Boronate->Transmetal Activates Transmetalation caption Suzuki-Miyaura Catalytic Cycle

Caption: The palladium-catalyzed Suzuki-Miyaura reaction cycle.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Is the Catalyst System Optimal? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Ideal? Check_Catalyst->Check_Conditions Yes Change_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos) Check_Catalyst->Change_Ligand No Check_Side_Reactions Are Side Reactions Dominating? Check_Conditions->Check_Side_Reactions Yes Degas_Solvents Ensure Rigorous Degassing and Inert Atmosphere Check_Conditions->Degas_Solvents No Success Successful Reaction! Check_Side_Reactions->Success Resolved Use_Boronic_Ester Use Boronic Ester to Prevent Protodeboronation Check_Side_Reactions->Use_Boronic_Ester No Increase_Loading Increase Catalyst Loading Change_Ligand->Increase_Loading Increase_Loading->Start Re-evaluate Screen_Base Screen Bases (e.g., K3PO4, Cs2CO3) Degas_Solvents->Screen_Base Screen_Solvent Screen Solvents (e.g., Dioxane, Toluene) Screen_Base->Screen_Solvent Screen_Solvent->Start Re-evaluate Strict_Anhydrous Use Anhydrous Conditions Use_Boronic_Ester->Strict_Anhydrous Strict_Anhydrous->Start Re-evaluate caption Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.

References

Technical Support Center: Synthesis of 4-Bromo-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-N-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side product formation during their synthetic endeavors. This document provides in-depth, experience-driven insights and practical solutions to frequently encountered issues.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis is principally approached via two main routes: the direct bromination of N-methylpyridin-2-amine or the N-methylation of 4-bromopyridin-2-amine. Both pathways, while effective, are susceptible to the formation of specific side products that can complicate purification and reduce yields. This guide will address the common issues associated with each route in a question-and-answer format.

Troubleshooting Guide & FAQs

Part 1: Synthesis via Bromination of N-methylpyridin-2-amine

This approach involves the electrophilic aromatic substitution of N-methylpyridin-2-amine. The directing effects of the amino and methylamino groups can lead to a mixture of products.

Question 1: My reaction has produced multiple spots on TLC, and the NMR of the crude product shows several sets of aromatic protons. What are the likely side products?

Answer: When brominating N-methylpyridin-2-amine, the formation of regioisomers and polybrominated species is a common issue. The primary side products to consider are:

  • 5-Bromo-N-methylpyridin-2-amine: The amino group is an ortho-, para-director. While the 4-position (para) is often favored, bromination at the 5-position (ortho to the amino group) can also occur.

  • 3-Bromo-N-methylpyridin-2-amine: This isomer is generally less favored due to steric hindrance from the adjacent methylamino group.

  • 4,6-Dibromo-N-methylpyridin-2-amine: Over-bromination can lead to the formation of this di-substituted product, especially with an excess of the brominating agent or at elevated temperatures.[1]

Side ProductTypical Analytical Signature (¹H NMR)
5-Bromo-N-methylpyridin-2-amineLook for a different splitting pattern of the aromatic protons compared to the desired 4-bromo isomer.
3-Bromo-N-methylpyridin-2-amineThe proton at the 6-position will likely show a characteristic downfield shift.
4,6-Dibromo-N-methylpyridin-2-amineA significant reduction in the number of aromatic proton signals (typically a singlet or two doublets with small coupling constants).

Question 2: How can I minimize the formation of these brominated side products?

Answer: Controlling the reaction conditions is critical to favor the formation of the desired 4-bromo isomer.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine (Br₂), which can help reduce the formation of polybrominated species.[2]

  • Stoichiometry: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent to minimize di-bromination.[2]

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to enhance selectivity.

  • Solvent Effects: The choice of solvent can influence the regioselectivity of the bromination. Aprotic solvents are commonly employed.

Part 2: Synthesis via N-methylation of 4-bromopyridin-2-amine

This route involves the nucleophilic substitution on a methylating agent by the exocyclic amino group of 4-bromopyridin-2-amine.

Question 3: My reaction is complete, but I have a significant amount of a highly polar, water-soluble side product. What could this be?

Answer: A common side product in N-methylation reactions of pyridines is the formation of a quaternary pyridinium salt.

  • 1-Methyl-4-bromo-2-aminopyridinium salt: The pyridine ring nitrogen can compete with the exocyclic amino group for the methylating agent, leading to the formation of this pyridinium salt. This is particularly prevalent with more reactive methylating agents like methyl iodide or dimethyl sulfate.

  • Over-methylation: While less common for the exocyclic amine, it is possible to form a quaternary ammonium salt, especially under harsh conditions.

Question 4: How can I avoid the formation of the pyridinium salt?

Answer: To favor N-methylation on the exocyclic amine over the ring nitrogen, consider the following:

  • Choice of Methylating Agent: Use less reactive methylating agents.

  • Use of a Base: Employing a suitable base (e.g., NaH, K₂CO₃) can deprotonate the exocyclic amino group, increasing its nucleophilicity and favoring the desired reaction.

  • Protecting Groups: While adding steps, protection of the pyridine nitrogen is a definitive way to prevent this side reaction.

Question 5: I am observing a side product with a similar mass to my desired product but with different retention time in LC-MS. What could it be?

Answer: Isomerization is a less common but possible side reaction. Depending on the reaction conditions, there could be a minor rearrangement or the presence of an isomeric starting material. A more likely scenario is the presence of an unreacted starting material or an impurity from a previous step.

Experimental Protocols
Protocol 1: General Procedure for Bromination of N-methylpyridin-2-amine with NBS
  • Dissolve N-methylpyridin-2-amine (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[3]

Protocol 2: General Procedure for N-methylation of 4-bromopyridin-2-amine
  • To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF, add a solution of 4-bromopyridin-2-amine (1.0 eq) in anhydrous DMF at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction with water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[4]

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthetic Routes to this compound

G cluster_0 Route 1: Bromination cluster_1 Route 2: N-methylation N-methylpyridin-2-amine N-methylpyridin-2-amine This compound This compound N-methylpyridin-2-amine->this compound NBS or Br2 4-bromopyridin-2-amine 4-bromopyridin-2-amine 4-bromopyridin-2-amine->this compound MeI, Base

Caption: Primary synthetic routes to the target compound.

Diagram 2: Common Side Products in the Bromination of N-methylpyridin-2-amine

G N-methylpyridin-2-amine N-methylpyridin-2-amine This compound This compound N-methylpyridin-2-amine->this compound Desired Product 5-Bromo-N-methylpyridin-2-amine 5-Bromo-N-methylpyridin-2-amine N-methylpyridin-2-amine->5-Bromo-N-methylpyridin-2-amine Regioisomer 3-Bromo-N-methylpyridin-2-amine 3-Bromo-N-methylpyridin-2-amine N-methylpyridin-2-amine->3-Bromo-N-methylpyridin-2-amine Regioisomer 4,6-Dibromo-N-methylpyridin-2-amine 4,6-Dibromo-N-methylpyridin-2-amine N-methylpyridin-2-amine->4,6-Dibromo-N-methylpyridin-2-amine Polybromination

Caption: Potential side products from bromination.

Diagram 3: Troubleshooting Low Yield in N-methylation

G start Low Yield of Desired Product q1 Highly polar spot on TLC? start->q1 Check for side products a1 Likely Pyridinium Salt Formation. - Use a milder methylating agent. - Use a base to activate the exocyclic amine. q1->a1 Yes q2 Unreacted starting material? q1->q2 No a2 Incomplete Reaction. - Increase reaction time or temperature. - Check activity of reagents. q2->a2 Yes a3 Consider other purification issues or an alternative synthetic route. q2->a3 No

References

Technical Support Guide: Improving the Purity of Synthesized 4-Bromo-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to address common challenges in the purification of 4-Bromo-N-methylpyridin-2-amine. High purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredients. This document provides a structured approach to troubleshooting, offering detailed protocols and the scientific rationale behind them.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound.

Q1: What are the most likely impurities in my crude this compound?

The impurity profile is highly dependent on the synthetic route employed. However, for typical syntheses, such as the bromination of N-methylpyridin-2-amine or methylation of 4-bromopyridin-2-amine, common impurities include:

  • Unreacted Starting Materials: Residual N-methylpyridin-2-amine or 4-bromopyridin-2-amine.

  • Isomeric Byproducts: Bromination at other positions on the pyridine ring, though the 4-position is often electronically favored.

  • Di-brominated Species: Over-bromination can lead to the formation of di-bromo-N-methylpyridin-2-amine.[1][2]

  • Residual Reagents and Solvents: High-boiling point solvents like DMF or residual brominating agents (e.g., succinimide from NBS) can be persistent.[1]

  • Products of Side Reactions: If methylation is the final step, potential side products include quaternization of the pyridine nitrogen.

Q2: What is the very first step I should take to purify my crude product after the reaction is complete?

A standard aqueous workup is almost always the recommended first step. This procedure is designed to remove inorganic salts, water-soluble reagents, and polar solvents. A typical workup involves quenching the reaction, extracting the product into an appropriate organic solvent (like ethyl acetate or dichloromethane), and washing the organic layer with water and then brine.[3] This initial cleanup simplifies subsequent, more rigorous purification methods.

Q3: Which primary purification technique—column chromatography or recrystallization—is best for my sample?

The choice depends on the purity and physical state of your crude product. The following table provides a general guideline:

FeatureFlash Column ChromatographyRecrystallization
Best For Complex mixtures with multiple components or oily products. Crude purity <90%.Products that are solid at room temperature and have a crude purity >85%.
Principle Separation based on differential adsorption of components to a stationary phase (e.g., silica gel).[4]Separation based on differences in solubility of the product and impurities in a specific solvent at different temperatures.
Advantages High resolving power for a wide range of impurities.Can be highly efficient for removing small amounts of impurities, potentially yielding very pure crystalline material. Often more scalable.
Disadvantages Can be time-consuming and solvent-intensive. Potential for product loss on the column.Requires finding a suitable solvent system, which can be challenging. Not effective for removing impurities with similar solubility profiles.

Q4: How can I definitively assess the purity of my final product?

A multi-technique approach is essential for a comprehensive purity assessment.[2]

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of multiple components. A single spot is indicative, but not definitive, of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure and identifying proton-bearing impurities.[5][6] The absence of unexpected signals suggests high purity.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS): These are powerful quantitative techniques.[2][7] A single, sharp peak in the chromatogram allows for the calculation of purity, often expressed as a percentage area.

Section 2: Troubleshooting Common Purification Issues

This section provides solutions to specific problems you may encounter during the purification process.

  • Problem: My crude product is a dark, oily residue instead of the expected solid.

    • Possible Cause: This is often due to the presence of high-boiling point solvents (e.g., DMF) or a high concentration of impurities that inhibit crystallization.[1]

    • Solution:

      • Thorough Workup: Ensure the aqueous workup is exhaustive. Multiple extractions with an organic solvent followed by several water and brine washes can help remove residual DMF.[3]

      • Initial Chromatography: If the oil persists, direct purification via flash column chromatography is the most effective approach. This will separate the desired product from the complex mixture of impurities.

  • Problem: After column chromatography, my product-containing fractions are still impure according to TLC or ¹H NMR.

    • Possible Cause: This can result from poor separation on the column due to an inappropriate solvent system, overloading the column, or co-elution of impurities.

    • Solution:

      • Optimize Eluent System: The polarity of the eluent system is critical. For this compound, a gradient elution starting from a low polarity (e.g., 100% Hexane) and gradually increasing the polar component (e.g., Ethyl Acetate) is recommended. Test various solvent systems using TLC before running the column.

      • Check Column Loading: Do not overload the column. A general rule is to use a 1:50 to 1:100 ratio of crude product to silica gel by weight. For difficult separations, a higher ratio is needed.

      • Consider Dry Loading: Adsorbing the crude product onto a small amount of silica gel and loading the resulting powder onto the column can improve resolution compared to loading a concentrated liquid solution.

  • Problem: I am struggling to find a suitable solvent for recrystallization.

    • Possible Cause: An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. Finding a single solvent with these properties can be difficult.

    • Solution:

      • Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, toluene, hexane). Use small amounts of your crude product for these tests.

      • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is highly soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. Common pairs include Ethanol/Water, Toluene/Hexane, or Dichloromethane/Hexane.

      • Acidified Solvents: For amines, recrystallization can sometimes be achieved from dilute acidic solutions, which form the corresponding ammonium salt.[8] However, this will yield the salt, not the free base.

  • Problem: My NMR spectrum clearly shows signals corresponding to unreacted starting material.

    • Possible Cause: The reaction did not go to completion, or the starting material has a similar polarity to the product, causing it to co-elute during chromatography.

    • Solution:

      • Re-run Chromatography with a Shallower Gradient: A slower, more gradual increase in eluent polarity can improve the separation of compounds with similar Rf values.

      • Acid-Base Extraction: This technique is highly effective for separating amines from non-basic impurities. If the starting material is not an amine, this method can isolate your product. (See Protocol 1).

Section 3: Detailed Purification Protocols

Protocol 1: Acid-Base Extraction

This method is ideal for separating the basic this compound from neutral or acidic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane, ~10-20 mL per gram of crude).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl (aq). The protonated amine will move into the aqueous layer. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer once with a small amount of the organic solvent to remove any trapped neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 3 M NaOH or solid NaHCO₃) with stirring until the pH is >10. The deprotonated product may precipitate as a solid or remain as an oil.

  • Final Extraction: Extract the product from the basic aqueous layer using a fresh portion of organic solvent (e.g., dichloromethane). Repeat this extraction 3 times.

  • Drying and Concentration: Combine the final organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Flash Column Chromatography on Silica Gel

This is the most versatile method for purifying complex mixtures.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel and evaporating the solvent. Load the sample carefully onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the low-polarity solvent system. Monitor the eluent using a UV lamp (if applicable) or by collecting fractions and analyzing them by TLC.

  • Gradient Increase: Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to facilitate the elution of your product. A typical gradient might be from 2% to 20% Ethyl Acetate in Hexane.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Suggested Solvent Systems for Chromatography

Eluent SystemPolarityComments
Hexane / Ethyl AcetateLow to MediumExcellent starting point. A gradient from 2% to 30% ethyl acetate is often effective.
Dichloromethane / MethanolMedium to HighUseful if the product is highly polar and does not move in Hexane/EtOAc. Use a small percentage of methanol (0.5-5%).
Protocol 3: Recrystallization

This method is ideal for a final polishing step if the product is a solid with >85% purity.

  • Solvent Selection: In a test tube, add a small amount of crude product and a few drops of a test solvent. Heat the mixture. A good solvent will dissolve the product when hot. Cool to room temperature and then in an ice bath. Abundant crystal formation indicates a promising solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the purified crystals under vacuum.

Section 4: Visual Workflows

The following diagrams illustrate the logical flow of the purification process.

PurificationWorkflow crude Crude Product (Post-Reaction) workup Aqueous Workup & Extraction crude->workup decision Assess Purity & State (TLC, ¹H NMR) workup->decision chrom Flash Column Chromatography decision->chrom  Oily or <90% Pure recryst Recrystallization decision->recryst Solid & >90% Pure   analysis Final Purity Analysis (HPLC, NMR) chrom->analysis recryst->analysis product Pure Product (>98%) analysis->product

Caption: General workflow for the purification and analysis of this compound.

PurificationDecisionTree start Crude Product after Workup q1 Is the product a solid? start->q1 q2 Is crude purity > 90%? q1->q2 Yes chromatography Perform Column Chromatography q1->chromatography No (Oily) recrystallize Attempt Recrystallization q2->recrystallize Yes q2->chromatography No re_evaluate Re-evaluate with Column Chromatography recrystallize->re_evaluate Fails or Purity is insufficient

Caption: Decision tree for selecting an appropriate purification method.

References

Technical Support Center: Catalyst Selection & Loading for 4-Bromo-N-methylpyridin-2-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical advice for tackling cross-coupling reactions with 4-Bromo-N-methylpyridin-2-amine. The unique electronic and coordinating properties of this substrate present specific challenges that require careful consideration of catalyst systems and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound considered challenging?

A1: The primary challenge arises from the substrate's inherent properties. The pyridine nitrogen and the adjacent N-methylamino group can act as bidentate or monodentate ligands, coordinating to the palladium catalyst. This coordination can lead to the formation of inactive catalyst species, effectively removing the catalyst from the productive catalytic cycle and resulting in low or no conversion.[1][2] Additionally, the electron-donating nature of the N-methylamino group makes the oxidative addition of the palladium catalyst to the C-Br bond more difficult, as this step is favored by electron-deficient aromatic systems.[2][3]

Q2: What is a good starting point for catalyst loading in a Suzuki-Miyaura or Buchwald-Hartwig reaction with this substrate?

A2: For challenging substrates like this compound, a typical starting catalyst loading ranges from 2 to 5 mol% of the palladium precursor.[2] It is often advisable to begin at the higher end of this range to ensure the reaction initiates successfully.[2] Once a viable process is established, you can perform optimization studies to reduce the catalyst loading, which is crucial for minimizing costs and reducing residual palladium levels in the final product, a key concern in pharmaceutical development.

Q3: How do I select the optimal palladium catalyst and ligand for my specific reaction?

A3: The ideal choice depends heavily on the specific coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and the coupling partner. However, a general principle for this electron-rich, coordinating substrate is to use catalysts featuring bulky, electron-rich phosphine ligands.

  • For Suzuki-Miyaura & Buchwald-Hartwig: Ligands such as SPhos, XPhos, and RuPhos are highly effective.[2][4] These ligands promote the crucial oxidative addition step, stabilize the active Pd(0) species, and their steric bulk can disfavor the unproductive coordination of the aminopyridine substrate.[2] Pre-formed palladacycle precatalysts (e.g., Buchwald's G3 or G4 precatalysts) are excellent options as they are often more stable and provide sustained catalytic activity.

  • For Sonogashira: While traditional Pd(PPh₃)₄ or in situ generation from PdCl₂(PPh₃)₂ with a copper(I) co-catalyst can work, issues with catalyst inhibition may still arise. Screening different phosphine ligands or using a copper-free protocol might be necessary for optimization.[5]

Q4: What is the role of the base, and how do I choose the right one?

A4: The base is critical and serves multiple functions, including activating the coupling partner (like the boronic acid in Suzuki coupling) and neutralizing the acid generated during the cycle.[6]

  • Suzuki-Miyaura: A moderately strong base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is a common starting point, often in an aqueous/organic solvent mixture.[7][8]

  • Buchwald-Hartwig Amination: This reaction requires a strong, non-nucleophilic base to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or lithium hexamethyldisilazide are frequently used.[2][9]

  • Sonogashira: An organic amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used, which also often serves as a solvent or co-solvent.[10][11]

Troubleshooting Guide: Common Problems & Solutions

Problem 1: My reaction shows low or no conversion of the starting material.

This is the most common issue and can stem from several sources related to catalyst deactivation or suboptimal conditions.

  • Potential Cause A: Catalyst Inhibition/Deactivation.

    • Explanation: As mentioned, the pyridine and amino groups can "poison" the palladium catalyst.[1][2] Oxygen contamination is also a major culprit, as it can oxidize the active Pd(0) catalyst and the phosphine ligands.[1]

    • Recommended Solutions:

      • Improve Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use standard Schlenk techniques or a glovebox. All solvents and liquid reagents must be rigorously degassed using methods like freeze-pump-thaw or by bubbling with inert gas for an extended period.[4]

      • Switch to a More Robust Catalyst System: If using a simple catalyst like Pd(PPh₃)₄, switch to a system with a bulky, electron-rich ligand (e.g., Pd(OAc)₂ with SPhos or an XPhos palladacycle precatalyst). These ligands are designed to resist deactivation and promote the desired catalytic cycle with challenging substrates.[2][4]

      • Increase Catalyst Loading: As a direct troubleshooting step, increasing the catalyst loading (e.g., from 2 mol% to 5-8 mol%) can sometimes overcome partial deactivation and push the reaction to completion.[4]

  • Potential Cause B: Ineffective Reaction Conditions.

    • Explanation: Cross-coupling reactions are sensitive to temperature, concentration, and solvent. Many require heating to overcome activation barriers, but excessive heat can cause catalyst decomposition.[1]

    • Recommended Solutions:

      • Optimize Temperature: If the reaction is sluggish at a lower temperature (e.g., 80 °C), incrementally increase it to 100-110 °C. Monitor for signs of decomposition (e.g., formation of palladium black).

      • Screen Solvents: The choice of solvent is critical for solubility and reactivity. Aprotic polar solvents like dioxane, toluene, or DMF are common. Sometimes a screen of different solvents is necessary to find the optimal conditions.[2]

  • Potential Cause C: Poor Reagent Quality.

    • Explanation: The purity and stability of all reagents are paramount. Boronic acids, for example, can degrade via protodeboronation, especially in the presence of moisture.[1] Bases must be anhydrous and of high purity.

    • Recommended Solutions:

      • Verify Reagent Quality: Use freshly purchased or properly stored reagents. Boronic acids should be stored in a desiccator. Use anhydrous grade solvents.

      • Consider Boronic Esters: For Suzuki reactions, consider using the corresponding pinacol boronate ester, which is often more stable towards protodeboronation than the boronic acid.[12]

Problem 2: I am observing significant formation of a debrominated byproduct (N-methylpyridin-2-amine).

This side reaction, known as hydrodebromination, replaces the bromine atom with a hydrogen atom, reducing the yield of the desired product.

  • Potential Cause: Formation of Palladium-Hydride Species.

    • Explanation: Palladium-hydride species, which are responsible for hydrodebromination, can form from various sources, including trace water, alcohols (if used as a solvent), or even certain bases or additives.[7][13] These species can then undergo reductive elimination with the coordinated aminopyridine to release the debrominated product.

    • Recommended Solutions:

      • Use Anhydrous Aprotic Solvents: Strictly use high-purity, anhydrous aprotic solvents like toluene, dioxane, or THF to minimize potential proton sources.[7]

      • Optimize the Base: The choice and strength of the base can be critical. In some cases, a very strong base can promote pathways leading to hydride formation. If hydrodebromination is severe, screening alternative bases (e.g., switching from K₃PO₄ to Cs₂CO₃ or a fluoride source like CsF) may be beneficial.

      • Check for Hydride Sources: Ensure that none of your reagents or solvents are contaminated with materials that can act as hydride donors.[7]

Problem 3: The reaction stalls before reaching full conversion.

  • Potential Cause: Catalyst Decomposition over Time.

    • Explanation: At elevated temperatures, the catalyst may have a limited lifetime and slowly decompose into inactive palladium black before the reaction is complete.

    • Recommended Solutions:

      • Use a More Stable Precatalyst: Modern palladacycle precatalysts are designed for high stability and controlled release of the active Pd(0) species, leading to longer catalyst lifetimes.[4]

      • Slightly Increase Initial Loading: A modest increase in the initial catalyst loading can sometimes provide enough active catalyst to see the reaction through to completion.[4]

      • Moderate the Temperature: Find the lowest possible temperature at which the reaction proceeds at a reasonable rate to minimize thermal decomposition.

Data & Protocols

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira Coupling
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃, or XPhos-Pd-G3Pd₂(dba)₃ or tBuXPhos-Pd-G3PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Ligand SPhos, XPhos, RuPhosXPhos, tBuXPhos, BrettPhosPPh₃
Catalyst Loading 2-5 mol%2-5 mol%2.5-5 mol%
Ligand:Pd Ratio 1.5:1 to 2:11.5:1 to 2:12:1 to 4:1
Base (equiv.) K₃PO₄ or K₂CO₃ (2.0-3.0)NaOtBu or LHMDS (1.2-1.5)Et₃N or DIPEA (2.0-5.0)
Co-Catalyst NoneNoneCuI (5-10 mol%)
Solvent Dioxane/H₂O, Toluene/H₂O, DMFToluene, Dioxane, THFDMF, Et₃N, THF
Temperature (°C) 80 - 11090 - 11080 - 100

Disclaimer: These are suggested starting points. Optimal conditions must be determined experimentally for each specific substrate combination.

General Experimental Protocol (Suzuki-Miyaura Coupling)

This protocol is a general guideline and requires optimization.

  • Reaction Setup: In a glovebox or under a positive flow of argon, add the arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.5 equiv.), Pd(OAc)₂ (3 mol%), and SPhos (6 mol%) to an oven-dried Schlenk tube equipped with a stir bar.

  • Reagent Addition: Add this compound (1.0 equiv.) to the tube.

  • Solvent Addition: Add the required volume of degassed 1,4-dioxane and water (e.g., in a 5:1 ratio) via syringe.

  • Inerting: Seal the tube, remove it from the glovebox (if used), and place it on a Schlenk line. If not using a glovebox, ensure the vessel is thoroughly purged with inert gas.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[14]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a common issue: low product yield.

TroubleshootingWorkflow Start Problem: Low Product Yield Check_Inert Verify Inert Atmosphere & Reagent Degassing Start->Check_Inert First Step Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst If Inertness is OK Check_Conditions Assess Reaction Conditions Start->Check_Conditions If Catalyst is Robust Check_Reagents Confirm Reagent Quality Start->Check_Reagents If Conditions are Optimized Catalyst_Inhibition Potential Inhibition? Switch to Bulky, e⁻-rich Ligand (e.g., SPhos, XPhos) Check_Catalyst->Catalyst_Inhibition Catalyst_Loading Increase Catalyst Loading (e.g., 2% -> 5%) Check_Catalyst->Catalyst_Loading Catalyst_Decomposition Stalling? Use Stable Pre-catalyst (e.g., Palladacycle) Check_Catalyst->Catalyst_Decomposition Temp Increase Temperature (e.g., 80°C -> 100°C) Check_Conditions->Temp Solvent Screen Solvents (Toluene, Dioxane, DMF) Check_Conditions->Solvent Base Screen Bases (K₃PO₄, K₂CO₃, Cs₂CO₃) Check_Conditions->Base Boronic_Acid Boronic Acid Degradation? Use Fresh Reagent or Switch to Pinacol Ester Check_Reagents->Boronic_Acid Purity Check Purity of All Starting Materials & Base Check_Reagents->Purity

References

Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-N-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this versatile building block. My goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. The reactivity of this compound is profoundly influenced by the choice of solvent, a parameter that can dictate reaction success, yield, and impurity profile. This document will serve as your comprehensive resource for understanding and mastering these solvent effects.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers have when working with this compound.

Q1: What are the primary reaction types for this compound, and how does solvent choice play a role in each?

A1: this compound is primarily used in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling).

  • Nucleophilic Aromatic Substitution (SNAr): In these reactions, a nucleophile displaces the bromide at the C4 position. The choice of solvent is critical for stabilizing the charged intermediate (Meisenheimer complex) that forms during the reaction.[1] Polar aprotic solvents are generally the best choice.

  • Palladium-Catalyzed Cross-Coupling: These reactions are less dependent on the polarity of the solvent to stabilize intermediates in the same way as SNAr. Instead, the solvent must be capable of dissolving the reactants, catalyst, and base, and it should be stable at the required reaction temperatures. Aprotic solvents are common, with or without the presence of water, depending on the specific reaction.[2][3]

Q2: I'm having trouble dissolving this compound. What are its general solubility characteristics?

A2: While comprehensive quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, qualitative information suggests it is soluble in polar organic solvents.[4][5] For a related compound, 2-Amino-5-bromo-4-methylpyridine, it is noted to be soluble in methanol.[5] Generally, you can expect solubility in solvents like DMF, DMSO, and alcohols. It is always best practice to perform a small-scale solubility test before committing to a large-scale reaction.

Q3: Can the N-methylamino group interfere with my desired reaction at the C4-bromo position?

A3: Yes, the N-methylamino group can influence the reactivity. It is an electron-donating group, which can activate the pyridine ring. In the context of palladium-catalyzed reactions, the lone pair on the nitrogen can potentially coordinate to the palladium center, which may affect the catalytic cycle.[6] However, in many standard protocols, this does not inhibit the desired reaction.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions with this compound are a cornerstone of its utility. However, several common issues can arise. This guide will help you diagnose and solve them.

Issue 1: Low or No Conversion to the Desired Product
Possible Cause Troubleshooting Action Scientific Rationale
Incorrect Solvent Choice Switch to a polar aprotic solvent such as DMF, DMSO, or NMP.SNAr reactions proceed via a negatively charged Meisenheimer intermediate.[1] Polar aprotic solvents are excellent at stabilizing this charged species, thereby lowering the activation energy of the reaction.[1] Nonpolar solvents like toluene or hexane will significantly hinder or prevent the reaction.[1]
Solvent is too Protic If using a protic solvent (e.g., ethanol, methanol), consider switching to a polar aprotic solvent or using a stronger base.Protic solvents can form hydrogen bonds with the nucleophile, effectively solvating it and reducing its nucleophilicity.[1][7] This can slow down or even stall the reaction.
Insufficient Reaction Temperature Increase the reaction temperature in increments of 10-20 °C.The pyridine ring is electron-deficient, but the C4 position may require thermal energy to overcome the activation barrier for nucleophilic attack, especially with moderately reactive nucleophiles.
Water Contamination Use anhydrous solvents and ensure all glassware is thoroughly dried.Water can protonate the nucleophile, reducing its reactivity. It can also compete as a nucleophile in some cases, leading to undesired hydroxylation byproducts.

Diagram: Troubleshooting Low SNAr Conversion

start Low/No SNAr Conversion solvent_check Is the solvent polar aprotic (DMF, DMSO)? start->solvent_check protic_check Is the solvent protic (e.g., EtOH, MeOH)? solvent_check->protic_check Yes action_polar Action: Switch to a polar aprotic solvent. solvent_check->action_polar No temp_check Is the reaction temperature sufficient? protic_check->temp_check No action_protic Action: Change to aprotic solvent or use a stronger base. protic_check->action_protic Yes water_check Are anhydrous conditions being used? temp_check->water_check Yes action_temp Action: Increase temperature. temp_check->action_temp No action_water Action: Use anhydrous solvent and dry glassware. water_check->action_water No

Caption: Troubleshooting flowchart for low SNAr conversion.

Issue 2: Formation of Unexpected Side Products
Possible Cause Troubleshooting Action Scientific Rationale
Solvent Reactivity If using a nucleophilic solvent (e.g., an alcohol with a strong base), switch to a non-nucleophilic, inert solvent like DMF, DMSO, or 1,4-dioxane.Solvents like alcohols can be deprotonated by strong bases to form alkoxides, which are potent nucleophiles and can compete with your intended nucleophile.[1]
Dimerization or Polymerization Decrease the reaction concentration or add the nucleophile slowly to the reaction mixture.At high concentrations, the product of the initial substitution may act as a nucleophile itself, leading to unwanted side reactions.
Decomposition of Starting Material or Product Lower the reaction temperature and monitor the reaction progress more frequently.This compound or the desired product may not be stable at elevated temperatures for extended periods, especially in the presence of strong bases or nucleophiles.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like the Buchwald-Hartwig amination and Suzuki coupling are powerful tools for C-N and C-C bond formation, respectively.

Issue 1: Catalyst Deactivation or Low Catalytic Activity
Possible Cause Troubleshooting Action Scientific Rationale
Inappropriate Solvent For Buchwald-Hartwig, common solvents include toluene, 1,4-dioxane, and THF.[2][8] For Suzuki, a mixture of an aprotic solvent and water (e.g., 1,4-dioxane/water, toluene/water) is often effective.[3][6]The solvent must effectively dissolve the reactants and maintain the catalyst in an active state. For Suzuki reactions, the presence of water can be crucial for the transmetalation step.[3]
Oxygen Contamination Ensure the solvent is properly degassed and the reaction is run under a strict inert atmosphere (argon or nitrogen).The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation.
Base Incompatibility The choice of base is critical and depends on the specific coupling partners. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or KOtBu are common.[9] For Suzuki, milder bases like K₂CO₃ or K₃PO₄ are often used.[6]The base plays a role in both the catalytic cycle and the solubility of the reactants. An inappropriate base can lead to side reactions or poor catalyst turnover.

Diagram: Key Steps in a Generalized Palladium Catalytic Cycle

Pd(0)L2 Pd(0)L₂ OA Oxidative Addition Complex Pd(0)L2->OA Ar-Br RE Reductive Elimination Complex OA->RE Nucleophile + Base RE->Pd(0)L2 Product Product RE->Product

Caption: Simplified palladium cross-coupling catalytic cycle.

Experimental Protocols

The following are generalized protocols that should serve as a starting point. Optimization of temperature, reaction time, and reactant stoichiometry is often necessary.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.) and the amine nucleophile (1.2-2.0 equiv.).

  • Solvent Addition: Add a polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M with respect to the starting material.

  • Base Addition (if necessary): If the nucleophile is an amine salt or if a base is required to facilitate the reaction, add a non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Reaction: Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reactant Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Dilute with an organic solvent and filter through a pad of celite. Separate the layers and extract the aqueous phase with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry, and concentrate. Purify by flash column chromatography.

Data Summary Table

The following table summarizes the recommended solvent choices for different reaction types involving this compound, based on established chemical principles for similar substrates.

Reaction TypeRecommended SolventsSolvents to AvoidRationale
SNAr DMF, DMSO, NMP, AcetonitrileToluene, Hexane, Protic solvents (without a strong base)Stabilization of the Meisenheimer intermediate is key.[1]
Buchwald-Hartwig Amination Toluene, 1,4-Dioxane, THFProtic solvents (can interfere with the base)Aprotic solvents that dissolve the catalyst complex and reactants are preferred.[2][8]
Suzuki Coupling 1,4-Dioxane/Water, Toluene/Water, DMFHalogenated solvents (can undergo oxidative addition)A biphasic system often facilitates the reaction by dissolving both organic and inorganic components.[3][6]

References

Technical Support Center: Navigating Scale-Up Challenges in 4-Bromo-N-methylpyridin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 4-Bromo-N-methylpyridin-2-amine. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. As a key intermediate in pharmaceutical development, ensuring a robust, safe, and scalable synthesis is paramount. This guide provides in-depth, field-proven insights into potential challenges, troubleshooting strategies, and detailed protocols in a practical question-and-answer format.

Synthetic Strategy Overview

The most common and logical synthetic route to this compound involves a two-step process starting from the commercially available 2-Amino-4-methylpyridine. This strategy involves an initial electrophilic bromination followed by a nucleophilic N-methylation. While seemingly straightforward, each step presents unique challenges during scale-up.

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: N-Methylation A 2-Amino-4-methylpyridine B 2-Amino-4-bromopyridine A->B  NBS, DMF  0-20°C C This compound (Target Molecule) B->C  Methylating Agent (e.g., MeI, DMS)  Base (e.g., NaH, K2CO3)

Caption: Common synthetic workflow for this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common issues encountered during the scale-up of each synthetic step.

Part 1: Challenges in the Bromination of 2-Amino-4-methylpyridine

The bromination of the electron-rich pyridine ring is typically achieved using N-Bromosuccinimide (NBS)[1]. While effective, scaling this reaction requires careful control.

Q1: We are observing low yields and incomplete conversion during the scale-up of the bromination step. What are the likely causes and solutions?

A1: This is a common scale-up issue often related to mass and heat transfer.

  • Causality: At a larger scale, inefficient mixing can lead to localized "hot spots" where the reaction proceeds too quickly and localized areas of low reagent concentration where it stalls. The exothermic nature of the reaction can be difficult to manage in large reactors if not properly controlled, potentially leading to side reactions.

  • Troubleshooting Steps:

    • Reagent Addition: Instead of a single-portion addition, add the NBS solution dropwise over an extended period[1]. This maintains a low, steady concentration of the brominating agent and allows the cooling system to manage the exotherm.

    • Temperature Control: Ensure your reactor's cooling capacity is sufficient for the batch size. Maintain a strict internal temperature of 0-5°C during NBS addition. A runaway exotherm is a primary cause of byproduct formation.

    • Solvent Volume: Ensure the starting material is fully dissolved in the solvent (e.g., DMF) before cooling and adding NBS[1]. Insufficient solvent can lead to a thick slurry that hinders mixing and heat transfer.

    • Reaction Monitoring: Do not rely solely on time. Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction until the starting material is fully consumed[1].

Q2: Our final brominated intermediate is contaminated with isomeric and di-brominated byproducts. How can we improve regioselectivity?

A2: The formation of isomers (like 3-bromo or 5-bromo) and di-brominated species is a classic challenge in electrophilic aromatic substitution on substituted pyridines[2].

  • Causality: The amino group at the 2-position and the methyl group at the 4-position are both activating and directing. While the 5-position is sterically and electronically favored for bromination, harsh conditions or poor temperature control can overcome this selectivity, leading to bromination at other sites or multiple brominations.

  • Preventative Measures:

    • Strict Temperature Control: This is the most critical factor. Overheating provides the activation energy needed to form less-favored isomers.

    • Stoichiometry: Use a slight excess, but not a large excess, of NBS (e.g., 1.05-1.1 equivalents). A large excess significantly increases the probability of di-bromination.

    • Purification Strategy: If byproducts are unavoidable, purification by washing the crude solid with a solvent like acetonitrile can be effective at removing many impurities, as the desired product may have lower solubility[1][3]. For persistent impurities, column chromatography is the most reliable method, though it can be challenging and costly at scale[3].

G cluster_0 Troubleshooting: Bromination Step start Problem Identified issue Low Yield / Impurities Incomplete Conversion Byproduct Formation start->issue check_temp Verify Temperature Control (0-5°C during addition) issue:f0->check_temp check_purity Analyze Impurity Profile (GC-MS / HPLC) issue:f1->check_purity check_addition Evaluate NBS Addition Rate check_temp->check_addition sol_slow_add Solution: Implement slow, controlled dropwise addition. check_addition->sol_slow_add sol_purify Solution: Develop washing or chromatography protocol. check_purity->sol_purify

Caption: Troubleshooting logic for the bromination of 2-Amino-4-methylpyridine.

Part 2: Challenges in the N-Methylation of 2-Amino-4-bromopyridine

This step involves the selective methylation of the primary amine. The main challenges are achieving mono-methylation and simplifying the purification process.

Q3: We are observing significant amounts of a di-methylated quaternary ammonium salt byproduct. How can this be minimized?

A3: Over-methylation is a frequent issue when methylating primary amines, especially electron-rich aromatic amines.

  • Causality: The product, this compound, is still nucleophilic and can react with the methylating agent to form a quaternary salt. This is particularly problematic with highly reactive methylating agents or strong bases.

  • Mitigation Strategies:

    • Choice of Methylating Agent: Avoid highly reactive agents like methyl triflate. Methyl iodide or dimethyl sulfate (DMS) are common choices, but require careful stoichiometric control.

    • Stoichiometry: Use no more than 1.0-1.1 equivalents of the methylating agent.

    • Base Selection: A very strong base like sodium hydride (NaH) will fully deprotonate the amine, increasing its nucleophilicity and the risk of over-methylation. Consider a milder base like potassium carbonate (K₂CO₃) which may require slightly higher temperatures but offers better control.

    • Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at room temperature or below and warm gently only if necessary.

Q4: The work-up and purification of the final product are difficult, with emulsions forming during extraction and difficulty removing salts.

A4: Pyridine-containing compounds can act as surfactants, leading to emulsions, and the reaction often generates inorganic salts that must be removed.

  • Causality: The basic nitrogen on the pyridine ring can become protonated during aqueous work-up, increasing water solubility and promoting emulsion formation. Inorganic salts from the base used (e.g., NaI, K₂SO₄) can be difficult to separate from the product.

  • Work-up & Purification Protocol:

    • Solvent Choice: After the reaction is complete, if a high-boiling solvent like DMF was used, it's often best to remove it under reduced pressure. Then, redissolve the residue in a water-immiscible solvent like ethyl acetate or dichloromethane for the work-up[4].

    • Aqueous Wash: Wash the organic layer with water to remove inorganic salts. To break emulsions, use a saturated brine (NaCl) solution for the final wash; this increases the ionic strength of the aqueous phase and forces the organic product into the organic layer[3].

    • Drying and Concentration: Thoroughly dry the organic layer with anhydrous sodium sulfate or magnesium sulfate before concentrating the solvent[3]. Residual water can carry salts into your final product.

    • Final Purification: If impurities persist, flash column chromatography on silica gel is the standard method for achieving high purity[5]. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) is typically effective.

Part 3: General Scale-Up & Safety

Q5: What are the most critical safety hazards to consider during the scale-up of this synthesis?

A5: Both steps of this synthesis involve hazardous materials and conditions that require stringent safety protocols.

  • Bromination Step:

    • N-Bromosuccinimide (NBS): A strong oxidizing agent and lachrymator. Avoid inhalation of dust and skin contact[6].

    • Exotherm: As discussed, the bromination is exothermic. A thermal runaway is a serious risk at scale, potentially leading to a pressure buildup in the reactor. Ensure proper reactor cooling and controlled addition rates.

  • N-Methylation Step:

    • Methylating Agents: Reagents like methyl iodide and dimethyl sulfate are toxic and potential carcinogens. Handle them only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves.

    • Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water. It must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • General Hazards: The final product and intermediates are classified as harmful if swallowed and can cause skin and eye irritation[7][8][9]. Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate PPE, including safety goggles, lab coats, and gloves[6][10][11].

Reference Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Table 1: Key Experimental Parameters
ParameterStep 1: BrominationStep 2: N-MethylationReference
Starting Material 2-Amino-4-methylpyridine2-Amino-4-bromopyridine[1]
Primary Reagent N-Bromosuccinimide (NBS)Methyl Iodide-
Stoichiometry 1.05 equivalents1.1 equivalents-
Solvent N,N-Dimethylformamide (DMF)Tetrahydrofuran (THF)[1]
Base -Sodium Hydride (NaH, 60% disp.)-
Temperature 0-20°C0°C to Room Temp[1]
Reaction Time 8-10 hours (monitor by TLC)4-6 hours (monitor by TLC)[1]
Reported Yield ~80% (for similar structures)Typically >70%[1]
Protocol 1: Synthesis of 2-Amino-4-bromopyridine
  • Reaction Setup: In a reactor suitable for the intended scale, charge 2-amino-4-methylpyridine (1.0 eq) and N,N-Dimethylformamide (DMF, ~5 mL per gram of starting material). Stir until all solids are dissolved.

  • Cooling: Cool the solution to 0°C using an ice bath or reactor cooling jacket.

  • NBS Addition: Prepare a solution of N-Bromosuccinimide (1.05 eq) in DMF. Add this solution dropwise to the cooled reactor, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 8-10 hours. Monitor the reaction's completion by TLC or HPLC[1].

  • Work-up and Isolation: Once complete, pour the reaction mixture into a beaker containing ice water. This should cause a solid to precipitate. Filter the solid using a Buchner funnel and wash it thoroughly with water to remove DMF and succinimide[1].

  • Purification: The collected solid can be further purified by washing with cold acetonitrile to remove more soluble impurities. Dry the final product under vacuum[1][3].

Protocol 2: Synthesis of this compound
  • Reaction Setup: To a dry reactor under an inert nitrogen atmosphere, add 2-amino-4-bromopyridine (1.0 eq) and anhydrous Tetrahydrofuran (THF). Cool the mixture to 0°C.

  • Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the resulting slurry at 0°C for 30-60 minutes.

  • Methylation: Add methyl iodide (1.1 eq) dropwise, maintaining the temperature at 0°C.

  • Reaction: After addition, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product[3].

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure this compound.

References

Workup procedures for reactions involving 4-Bromo-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-N-methylpyridin-2-amine

A Senior Application Scientist's Guide to Reaction Workup, Purification, and Troubleshooting

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the workup and purification of reactions involving this versatile building block. As a senior application scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions, troubleshoot effectively, and optimize your synthetic outcomes.

Section 1: Foundational Principles & Initial Workup Strategy

Before addressing specific reaction types, it's crucial to understand the physicochemical properties of this compound and its derivatives. These properties dictate the entire workup and purification strategy.

Q1: What are the key chemical properties of this compound that influence workup procedures?

A1: The structure of this compound contains two key basic sites: the pyridine ring nitrogen and the exocyclic N-methylamino group. This dual basicity is the most critical factor for designing effective workup and purification protocols.

  • Basicity: The pyridine nitrogen has a pKa of approximately 5-6, making it readily protonated by mild acids.[1] The N-methylamino group is also basic. This means the compound is highly soluble in acidic aqueous solutions due to the formation of a cationic pyridinium salt. Conversely, it is soluble in organic solvents when in its neutral, free-base form. This pH-dependent solubility is the cornerstone of extractive workups.

  • Solubility: As a free base, the compound is generally soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF). Its solubility in non-polar solvents like hexanes is lower.

  • Potential for Catalyst Interaction: The lone pair of electrons on the pyridine nitrogen can coordinate with palladium catalysts, a phenomenon known to sometimes inhibit catalytic activity in cross-coupling reactions.[2] This can also be a factor during purification, as residual palladium may co-elute with the product if it remains coordinated.

Core Extractive Workup Protocol

This protocol leverages the pH-dependent solubility of the aminopyridine core structure.

  • Reaction Quenching: Upon reaction completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. Cautiously quench the reaction by pouring it into water or a saturated aqueous solution (e.g., NH₄Cl for quenching organometallics).

  • Phase Separation: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent for extraction, such as ethyl acetate or DCM.[3][4]

  • Initial Extraction (Free Base): Ensure the aqueous layer is neutral or slightly basic (pH > 8) to keep your product in its neutral, organic-soluble form. If the reaction was run under acidic conditions, neutralize with a base like NaHCO₃ or Na₂CO₃. Perform the extraction 2-3 times, collecting the organic layers.

  • Acidic Wash (Impurity Removal): To remove non-basic organic impurities, you can perform an acidic wash. Combine the organic layers and extract them with a dilute aqueous acid solution (e.g., 1M HCl). Caution: Your product will move into the aqueous layer. Separate and save this acidic aqueous layer.

  • Product Recovery: Re-basify the saved acidic aqueous layer to pH > 8 with a strong base (e.g., 1M NaOH or K₂CO₃). This converts your product back to the free base, which will often precipitate or can be extracted back into an organic solvent (e.g., EtOAc or DCM).

  • Final Steps: Wash the final combined organic layers with brine to remove excess water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[4]

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are common applications for this substrate.[5] Workup procedures are often complicated by residual catalyst, ligands, and specific side products.

Q2: I have low yield in my Suzuki coupling reaction. How does this impact my workup and what should I look for?

A2: Low yields in Suzuki couplings with bromopyridine substrates are common and can stem from several issues that complicate the workup.[2] Before modifying the workup, it's essential to diagnose the likely cause.

  • Catalyst Inhibition: The pyridine nitrogen can bind to the palladium center, hindering the catalytic cycle.[2]

  • Protodeboronation: The boronic acid coupling partner can be unstable and decompose, where the C-B bond is cleaved and replaced with a C-H bond.[6]

  • Homocoupling: Oxygen in the reaction can promote homocoupling of the boronic acid.[6]

  • Dehalogenation: The starting material can be reduced, replacing the bromine with a hydrogen atom.

Troubleshooting Workflow for Low Yield in Suzuki Coupling

G cluster_0 Pre-Workup Analysis cluster_1 Diagnosis & Workup Adjustment Start Low Yield Observed (via TLC/LC-MS) Analyze Analyze Crude Reaction Mixture (LC-MS or GC-MS) Start->Analyze SM Main peak is starting material? Analyze->SM SideProducts Major side products detected? SM->SideProducts No NoReaction Reaction Failed. Troubleshoot conditions: - Degassing [8] - Catalyst/Ligand Choice [1] - Base/Solvent SM->NoReaction Yes Debromination Mass = Product - Br + H? SideProducts->Debromination Yes Homocoupling Mass = Boronic Acid Dimer? Debromination->Homocoupling No DebrominationSol Debromination Issue. Workup: Separate by chromatography. Next Rxn: Use anhydrous conditions. Debromination->DebrominationSol Yes HomocouplingSol Homocoupling Issue. Workup: Often difficult to separate. Next Rxn: Improve degassing, use boronic esters. [8] Homocoupling->HomocouplingSol Yes OtherSideProducts Unidentified Side Products. Isolate and characterize. Consider alternative reaction pathways. Homocoupling->OtherSideProducts No

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Q3: How do I effectively remove the palladium catalyst and phosphine ligands during workup?

A3: Residual palladium and phosphine ligands (or their oxides) are common impurities that can complicate purification and interfere with downstream applications.

  • Filtration through Celite®: After quenching the reaction, dilute the mixture with a solvent like ethyl acetate and filter it through a pad of Celite®.[4] This can remove a significant portion of the insoluble palladium black.

  • Aqueous Washes: Some palladium salts can be removed with aqueous washes. A wash with an aqueous solution of thiourea or sodium sulfide can help scavenge palladium, but may introduce sulfur-containing impurities. Use with caution.

  • Charcoal Treatment: After initial filtration and extraction, the organic solution containing the product can be stirred with activated charcoal for 15-30 minutes, then filtered through Celite®. This is effective but may lead to some product loss due to adsorption.

  • Chromatography: This is often the most effective method. Phosphine oxides can be particularly challenging as they are often polar and can co-elute with the product. Optimizing the solvent system is key. Sometimes, a less polar solvent system with a gradual increase in polarity can leave the phosphine oxides at the baseline.

Section 3: Purification FAQs

Purifying basic compounds like substituted aminopyridines can be challenging, especially using silica gel chromatography.

Q4: My product is streaking badly during silica gel column chromatography. What causes this and how can I fix it?

A4: This is a classic problem known as "peak tailing" and is almost always due to the basic nature of your aminopyridine product interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[1] This leads to a non-uniform elution front, poor separation, and low recovery.

Solutions to Mitigate Peak Tailing:

MethodProtocolRationale
Mobile Phase Additive Add a small amount of a basic additive, like triethylamine (TEA) or ammonia, to your eluent. A common starting point is 0.1-1% TEA in your solvent system (e.g., Hexane/EtOAc + 0.5% TEA).[1]The "competing base" (TEA) will preferentially bind to the acidic silanol sites on the silica, effectively masking them from your product. This allows your product to elute more symmetrically.[1]
Pre-Treated Silica Use silica gel that has been "neutralized." You can prepare this by slurrying the silica gel in your desired eluent containing 1-2% TEA, then packing the column as usual.This ensures the entire stationary phase is passivated before the sample is loaded, providing a more inert surface for the separation.
Alternative Stationary Phase If tailing persists, switch to a less acidic stationary phase. Alumina (basic or neutral) is a common alternative. Reverse-phase chromatography (e.g., C18 silica) can also be effective, where the compound is eluted with a polar solvent system (e.g., acetonitrile/water).[1]These materials lack the highly acidic silanol groups responsible for the strong, undesirable interactions with basic analytes.

Visualizing the Problem and Solution

G cluster_0 The Problem: Strong Interaction cluster_1 The Solution: Competing Base Silica_Problem Silica Gel (Acidic Si-OH sites) Product_Problem Basic Aminopyridine Product Product_Problem->Silica_Problem Strong ionic interaction causes tailing [6] Silica_Solution Silica Gel (Acidic Si-OH sites) TEA Triethylamine (TEA) TEA->Silica_Solution TEA preferentially binds, masking acidic sites Product_Solution Basic Aminopyridine Product Product_Solution->Silica_Solution Weak, non-specific interaction allows clean elution

Caption: How a basic additive improves chromatography of aminopyridines.

Q5: My purified product is an oil, but I expected a solid. What are the common reasons and how can I induce crystallization?

A5: Obtaining an oil instead of a solid is a common outcome, often due to residual solvents or impurities acting as a eutectic mixture, or the inherent properties of the molecule.

  • Residual Solvents: Ensure all solvent has been removed under high vacuum. Co-evaporation with a solvent like toluene can help remove residual high-boiling point solvents like DMF.[7]

  • Minor Impurities: Even small amounts of impurities can inhibit crystallization. If your NMR or LC-MS shows minor contaminants, re-purification may be necessary.

  • Inducing Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure compound, add it to the oil to initiate crystallization.

    • Solvent-Precipitation: Dissolve the oil in a minimum amount of a good solvent (e.g., DCM or EtOAc). Slowly add a poor solvent (e.g., hexanes or pentane) until the solution becomes cloudy. Warm the mixture until it is clear again, then allow it to cool slowly.

    • Trituration: Add a poor solvent to the oil and stir or sonicate vigorously. This can sometimes wash away impurities and encourage the product to solidify. Washing with acetonitrile has been noted to remove colored impurities.[7]

References

Validation & Comparative

A Comparative Guide to the Purity Assessment of 4-Bromo-N-methylpyridin-2-amine by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

4-Bromo-N-methylpyridin-2-amine is a key heterocyclic building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. As a pivotal intermediate, its purity is not merely a quality metric but a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). The presence of even trace-level impurities, such as isomers, starting materials, or reaction by-products, can lead to downstream reaction failures, the formation of toxic metabolites, or reduced product yield.

This guide provides a comprehensive, in-depth comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS)—for the robust purity assessment of this compound. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific needs. The validation principles discussed are grounded in internationally recognized standards such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]

Understanding the Impurity Profile

A robust analytical strategy begins with understanding the potential impurities. The synthesis of this compound can introduce several process-related impurities that must be monitored and controlled.

  • Starting Materials: Unreacted precursors, such as 2-amino-N-methylpyridine.

  • Isomeric Impurities: Positional isomers like 3-Bromo- or 5-Bromo-N-methylpyridin-2-amine, which can form during electrophilic substitution reactions.[4]

  • Over-brominated Species: Di- or tri-brominated pyridines resulting from excessive or non-selective bromination.[5]

  • Degradants: Products of decomposition due to heat, light, or incompatible storage conditions.

A comprehensive purity assessment must be capable of separating and quantifying these diverse species from the main analyte peak.[6]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile or thermally labile compounds, making it highly suitable for many pharmaceutical intermediates.[7] The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Rationale for Method Design

The choice of HPLC parameters is dictated by the physicochemical properties of this compound. As a substituted pyridine, the molecule possesses moderate polarity and a basic nitrogen atom.

  • Stationary Phase: A reversed-phase C18 column is the workhorse for compounds of this polarity. Its non-polar nature provides excellent retention and separation capabilities for a wide range of organic molecules.[8]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used. The inclusion of a slightly acidic buffer (e.g., formic acid or ammonium acetate) is critical. It protonates the basic pyridine nitrogen, ensuring a consistent charge state, which prevents peak tailing and leads to sharp, symmetrical peaks.[9][10]

  • Detection: The pyridine ring contains a chromophore that absorbs UV light, making a UV detector a simple, robust, and sensitive choice for quantification. The detection wavelength is typically set at the absorption maximum (λmax) of the analyte for optimal sensitivity.

  • Elution Mode: A gradient elution, where the proportion of the organic solvent is increased over time, is often employed. This allows for the efficient elution of early-retained polar impurities and later-eluting non-polar impurities within a single analytical run.[10]

Detailed Experimental Protocol: HPLC-UV

This protocol is a self-validating system, incorporating a system suitability test (SST) to ensure the chromatographic system is performing adequately before sample analysis, a key principle of method validation.[11][12]

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Reference Standard: this compound, >99.5% purity.

  • Sample Solution: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of diluent to achieve a 1 mg/mL solution.

  • Reference Solution: Prepare the reference standard at the same concentration.

Chromatographic Conditions: | Parameter | Setting | | :--- | :--- | | Column Temperature | 30 °C | | Flow Rate | 1.0 mL/min | | Injection Volume | 5 µL | | Detection Wavelength | 254 nm (or λmax determined by DAD) | | Gradient Program | Time (min) | % Mobile Phase B | | | 0.0 | 10 | | | 15.0 | 90 | | | 17.0 | 90 | | | 17.1 | 10 | | | 20.0 | 10 |

System Suitability Test (SST):

  • Inject the Reference Solution five times.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): Must be between 0.8 and 1.5 for the main peak.

    • Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.

    • Theoretical Plates (N): Must be ≥ 2000.

  • Do not proceed with sample analysis if SST criteria are not met.

Analytical Procedure:

  • Once the SST passes, inject the Sample Solution in duplicate.

  • Integrate all peaks with an area greater than 0.05% of the total area.

  • Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization: HPLC Workflow

HPLC_Workflow HPLC Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve in Diluent (1 mg/mL) A->B C Inject into HPLC System B->C D Separation on C18 Column C->D E UV Detection (254 nm) D->E F Integrate Chromatogram E->F G Perform Area % Calculation F->G H Report Purity Result G->H

Caption: A general workflow for the purity assessment of this compound by HPLC.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the high-resolution separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. It is ideal for analyzing volatile and thermally stable compounds.[13]

Rationale for Method Design

The suitability of GC-MS for this compound relies on its ability to be volatilized without degradation.

  • Stationary Phase: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5ms), is an excellent first choice. This phase provides good selectivity for a wide range of semi-volatile organic compounds, including halogenated aromatics.[14]

  • Carrier Gas: Helium or hydrogen is used as the inert carrier gas to move the volatilized sample through the column.

  • Injection Mode: A split injection is typically used for purity analysis to avoid overloading the column and detector with the highly concentrated main component.

  • Temperature Program: A temperature gradient is essential. It starts at a lower temperature to resolve highly volatile impurities (like residual solvents or starting materials) and gradually increases to elute the main analyte and any less volatile by-products (like di-brominated species).

  • Detection: The mass spectrometer is the key advantage. It ionizes the eluted compounds (typically via Electron Ionization - EI) and separates the resulting fragments based on their mass-to-charge ratio (m/z). This provides a unique "fingerprint" (mass spectrum) for each compound, allowing for positive identification of impurities by comparing their spectra to a library (e.g., NIST) or through manual interpretation.

Detailed Experimental Protocol: GC-MS

Instrumentation and Materials:

  • GC system with a split/splitless injector, coupled to a Mass Spectrometric detector.

  • HP-5ms column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Diluent: Dichloromethane or Ethyl Acetate (high purity).

  • Sample Solution: Prepare a ~1 mg/mL solution of the sample in the chosen diluent.

Chromatographic and MS Conditions:

Parameter Setting
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Start at 80 °C (hold 2 min)
Ramp at 15 °C/min to 280 °C
Hold at 280 °C for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Scan Range | 40 - 450 amu |

Analytical Procedure:

  • Inject a solvent blank to ensure system cleanliness.

  • Inject the Sample Solution.

  • The resulting chromatogram is a Total Ion Chromatogram (TIC).

  • Integrate all peaks in the TIC.

  • Calculate purity using the area percent method.

  • For each impurity peak, analyze the corresponding mass spectrum to identify or structurally characterize the impurity. The bromine atom will produce a characteristic M/M+2 isotopic pattern in a ~1:1 ratio, which is a powerful diagnostic tool.

Visualization: GC-MS Workflow

GCMS_Workflow GC-MS Purity & Impurity ID Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & ID A Weigh Sample B Dissolve in Volatile Solvent (1 mg/mL) A->B C Inject into GC B->C D Volatilization & Separation C->D E Ionization (EI) & MS Detection D->E F Generate TIC E->F G Purity Calculation (Area %) F->G H Extract Mass Spectrum for each Impurity F->H I Identify Impurity via Library Search/Interpretation H->I

Caption: Workflow for purity assessment and impurity identification of this compound by GC-MS.

Comparative Analysis: HPLC vs. GC-MS

Both techniques provide valuable data, but their strengths and weaknesses make them suitable for different aspects of purity analysis. The choice between them, or the decision to use both orthogonally, depends on the specific analytical goal.

FeatureHPLC-UVGC-MS
Principle Liquid-solid partitioningGas-solid partitioning
Analyte Suitability Non-volatile, thermally labile compoundsVolatile, thermally stable compounds
Impurity Identification Ambiguous; based on retention time relative to standards.Definitive; based on mass spectral fragmentation patterns.
Sensitivity High (ng to pg range)Very High (pg to fg range)
Quantification Excellent accuracy and precision with external standards.Good; best with an internal standard to correct for injection variability.
Key Advantage Versatility for a wide range of compound polarities.Unambiguous identification of unknown impurities.
Key Limitation Requires reference standards for positive impurity identification.Not suitable for non-volatile or thermally unstable impurities.

Hypothetical Data Summary:

Analytical MethodPurity (%)Identified Impurities
HPLC-UV 99.65%Impurity at RRT 0.85 (0.15%), Impurity at RRT 1.20 (0.20%)
GC-MS 99.62%2-amino-N-methylpyridine (0.18%), 4,X-Dibromo-N-methylpyridin-2-amine (0.20%)

This hypothetical data illustrates how HPLC provides accurate quantification, while GC-MS adds the critical layer of structural identification for the observed impurities.

Conclusion and Recommendations

For the comprehensive purity assessment of this compound, a dual-technique approach is strongly recommended, aligning with modern quality control paradigms in the pharmaceutical industry.

  • HPLC-UV should be employed as the primary method for routine quality control and release testing due to its robustness, high precision, and excellent quantitative accuracy. It is the ideal tool for generating the primary purity value reported on a Certificate of Analysis.

  • GC-MS is indispensable for impurity profiling, characterization, and identification during process development and for investigating out-of-spec batches. Its ability to provide structural information without requiring reference standards for every potential impurity is invaluable for understanding and controlling the reaction process.[15]

By leveraging the quantitative strength of HPLC and the qualitative, investigative power of GC-MS, researchers and drug development professionals can build a complete and trustworthy purity profile for this compound, ensuring the quality and integrity of their subsequent research and manufacturing processes.

References

A Comparative Guide to the Structural Confirmation of 4-Bromo-N-methylpyridin-2-amine using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Elucidation

In the realm of pharmaceutical research and drug development, the precise structural confirmation of novel chemical entities is not merely a procedural step but a foundational pillar of safety and efficacy. 4-Bromo-N-methylpyridin-2-amine, a substituted pyridine derivative, represents a class of compounds frequently encountered as intermediates or scaffolds in medicinal chemistry. Its structure, comprising a brominated pyridine ring and a secondary amine, presents a unique analytical challenge that demands robust and orthogonal methods for confirmation. An error in identifying the bromine's position or confirming the N-methylation could lead to the pursuit of an incorrect molecule, wasting significant resources and potentially leading to unforeseen toxicological profiles.

Mass spectrometry (MS) stands as a premier analytical technique for molecular structure elucidation due to its exceptional sensitivity and specificity.[1][2] This guide provides an in-depth comparison of two powerful, yet fundamentally different, mass spectrometric workflows for the structural confirmation of this compound: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). We will explore the causality behind experimental choices, interpret the resultant data, and demonstrate how these techniques, when used in concert, provide irrefutable evidence of molecular structure.

Physicochemical Profile: this compound

Before delving into the analytical methods, understanding the molecule's properties is crucial for selecting the appropriate technique.

PropertyValueSignificance for MS Analysis
Molecular Formula C₆H₇BrN₂The presence of two nitrogen atoms dictates that the molecule will have an odd nominal molecular weight, following the Nitrogen Rule.[3][4]
Monoisotopic Mass 185.979 u (⁷⁹Br), 187.977 u (⁸¹Br)High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.[5][6]
Key Structural Features Pyridine Ring, Bromo-substituent, N-methyl secondary amineThese features will govern the fragmentation pathways, providing a structural fingerprint.
Predicted Basicity The pyridine nitrogen and the exocyclic amine nitrogen are basic sites.The molecule's ability to accept a proton makes it an excellent candidate for positive-mode Electrospray Ionization (ESI).[3]
Predicted Volatility Moderately volatile.The compound is amenable to analysis by Gas Chromatography (GC), which requires the analyte to be thermally stable and volatile.[7][8]

Method 1: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)

GC-EI-MS is a classic and powerful technique for the analysis of volatile and thermally stable compounds.[8] The "hard" ionization nature of Electron Ionization (EI) provides extensive fragmentation, creating a rich, reproducible spectrum that serves as a molecular fingerprint.[8][9]

The "Why": Rationale for Using GC-EI-MS

We select GC-EI-MS for its ability to generate a complex, library-searchable fragmentation pattern. The high energy (typically 70 eV) imparted to the molecule creates a wide array of fragment ions.[10] This is invaluable for piecing together the structural puzzle, as different fragments correspond to different parts of the molecule. The presence of bromine, with its distinctive isotopic signature, provides an immediate and powerful clue in the spectrum.[11][12][13]

Experimental Protocol: GC-EI-MS
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Gas Chromatography (GC) Separation:

    • Injector: Split/Splitless, set to 250°C. 1 µL injection volume.

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is used to separate the analyte from any potential impurities.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometry (MS) Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-300.

Data Interpretation: Deconstructing the EI Mass Spectrum

The EI mass spectrum is a mosaic of fragments that tells the story of the molecule's structure. The most informative peaks are predicted below.

EI_Fragmentation_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample Sample Injection GC_Column GC Separation Sample->GC_Column Volatility Ion_Source EI Ion Source (70 eV) GC_Column->Ion_Source Elution Mass_Analyzer Mass Analyzer (Quadrupole) Ion_Source->Mass_Analyzer m/z Separation Detector Detector Mass_Analyzer->Detector Data_System Mass Spectrum Detector->Data_System Signal

Caption: Generalized workflow for GC-EI-MS analysis.

The expected fragmentation pattern provides a wealth of structural information.

Caption: Predicted EI fragmentation of this compound.

  • Molecular Ion (M+•) at m/z 186/188: The presence of a pair of peaks with a 2 Da difference and nearly 1:1 intensity ratio is the classic signature of a single bromine atom.[12][14] This confirms the molecular weight and the presence of bromine.

  • Loss of a Bromine Radical ([M-Br]⁺) at m/z 107: Cleavage of the C-Br bond, the weakest bond in the aromatic system, is expected to be a favorable fragmentation, resulting in a significant peak at m/z 107. This confirms the bromine is attached to the main pyridine-amine scaffold.

  • Alpha-Cleavage ([M-CH₃]⁺) at m/z 171/173: Amines frequently undergo α-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen.[4][15] The loss of a methyl radical (15 Da) to form the ion at m/z 171/173 is strong evidence for the N-methyl group. The bromine isotopic pattern is retained in this fragment.

  • Pyridine Ring Fragmentation: Subsequent loss of neutral molecules like hydrogen cyanide (HCN, 27 Da) from fragments is characteristic of pyridine rings, further confirming the core structure.[16]

Method 2: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

For a more targeted and often gentler approach, LC-ESI-MS/MS is the method of choice.[2][17] The "soft" ESI technique typically preserves the molecule as a protonated species, [M+H]⁺, providing clear molecular weight information.[1][3] The subsequent tandem MS (MS/MS) stage allows us to select this specific ion, induce fragmentation under controlled conditions, and analyze the resulting daughter ions.

The "Why": Rationale for Using LC-ESI-MS/MS

We employ LC-ESI-MS/MS to gain unambiguous confirmation of connectivity. While EI-MS shows us all the pieces of the puzzle at once, MS/MS allows us to select the intact (protonated) molecule and observe how it breaks apart in a controlled manner. This helps establish direct relationships between precursor and product ions, which is crucial for confirming specific structural motifs, such as the loss of the entire aminomethyl group or the bromine atom.[1][5]

Experimental Protocol: LC-ESI-MS/MS
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Acetonitrile:Water with 0.1% Formic Acid. The acid ensures efficient protonation.

  • Liquid Chromatography (LC) Separation:

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (MS) Detection:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • MS1 Scan: Scan from m/z 100-300 to identify the protonated molecular ion, [M+H]⁺.

    • MS2 (Tandem MS):

      • Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 187 (the ⁷⁹Br isotope).

      • Fragmentation: Collision-Induced Dissociation (CID) with Argon gas.

      • Collision Energy: Ramped (e.g., 10-40 eV) to generate a full fragmentation spectrum.

Data Interpretation: Unraveling the MS/MS Spectrum

The MS/MS spectrum provides clear, causal links between the parent ion and its fragments.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MSMS Tandem Mass Spectrometry Sample Sample Injection LC_Column LC Separation Sample->LC_Column Polarity ESI_Source ESI Source (+ve) LC_Column->ESI_Source Elution Q1 MS1: Precursor Selection (m/z 187) ESI_Source->Q1 Q2 Collision Cell (CID) Q1->Q2 Isolation Q3 MS2: Product Ion Analysis Q2->Q3 Fragmentation Data_System MS/MS Spectrum Q3->Data_System Signal

Caption: Generalized workflow for LC-ESI-MS/MS analysis.

The fragmentation of the protonated molecule confirms key structural elements.

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

  • Precursor Ion ([M+H]⁺) at m/z 187/189: In the initial MS1 scan, the protonated molecule is observed, again showing the 1:1 bromine isotopic pattern. This confirms the molecular weight of the analyte.

  • Loss of Hydrogen Bromide ([M+H-HBr]⁺) at m/z 107: A common fragmentation pathway for protonated bromo-aromatics is the neutral loss of HBr (80/82 Da). Observing a fragment at m/z 107 (from the m/z 187 precursor) strongly supports the presence of a bromine atom on the main ring structure.

  • Loss of Methane ([M+H-CH₄]⁺) at m/z 171/173: The loss of a stable neutral molecule like methane (16 Da) can occur through rearrangement involving the N-methyl group and a proton. This fragmentation pathway is diagnostic for the presence of the methyl group attached to a nitrogen atom.

Comparative Summary and the Power of Orthogonality

A direct comparison highlights how the two techniques provide complementary, self-validating data.

FeatureGC-EI-MSLC-ESI-MS/MS
Primary Ion Molecular Ion Radical Cation (M+•)Protonated Molecule ([M+H]⁺)
Ionization Energy High ("Hard")Low ("Soft")
Molecular Ion Peak May be weak or absentTypically strong, the base peak
Fragmentation Extensive, complex, "fingerprint"Controlled, from a selected precursor
Key Evidence for Br M/M+2 pattern in molecular ion and fragmentsM/M+2 pattern in [M+H]⁺, neutral loss of HBr
Key Evidence for N-CH₃ α-cleavage (loss of •CH₃, 15 Da)Neutral loss of CH₄ (16 Da)
Key Evidence for Ring Loss of HCN (27 Da) from fragmentsCore structure remains in fragments

The true power lies in using both methods. GC-EI-MS provides a rich, global fingerprint confirming the presence of key substructures through characteristic radical-driven fragmentations. LC-ESI-MS/MS validates these findings through controlled, even-electron fragmentation pathways from a defined protonated precursor. The observation of the loss of a methyl radical (15 Da) in EI and the loss of methane (16 Da) in ESI are two different, yet equally powerful, pieces of evidence pointing to the same N-methyl group.

The Final Arbiter: High-Resolution Mass Spectrometry (HRMS)

To achieve the highest level of confidence, performing these experiments on a high-resolution instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, is essential.[6][17] HRMS provides a mass measurement with an accuracy of less than 5 parts-per-million (ppm), allowing for the unambiguous determination of the elemental formula.[5]

  • Theoretical Exact Mass of [C₆H₇⁷⁹BrN₂]⁺•: 185.97926 u

  • An HRMS measurement of 185.97850 u would result in a mass error of: ((185.97926 - 185.97850) / 185.97926) * 10⁶ = 4.1 ppm

This low mass error effectively rules out other potential elemental compositions with the same nominal mass, providing definitive confirmation of the molecular formula C₆H₇BrN₂.

Conclusion

The structural confirmation of this compound is not achieved by a single measurement but by the logical synthesis of data from orthogonal analytical techniques. GC-EI-MS provides a comprehensive fragmentation fingerprint, offering strong evidence for the core structure, the bromine substituent, and the N-methyl group. LC-ESI-MS/MS complements this by confirming the molecular weight and demonstrating clear precursor-product relationships through controlled fragmentation. When underpinned by high-resolution mass measurements to verify the elemental composition, this dual-pronged mass spectrometric approach provides an irrefutable, self-validating confirmation of the molecule's identity, meeting the rigorous standards required in modern chemical and pharmaceutical research.

References

The Art of Enhancement: A Comparative Guide to the Biological Activity of 4-Bromo-N-methylpyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its inherent electronic properties and capacity for diverse functionalization make it a privileged structure in drug design. Within this class, 4-Bromo-N-methylpyridin-2-amine serves as a crucial starting point for the synthesis of a multitude of biologically active molecules. This guide provides an in-depth, objective comparison of the biological activities of various derivatives of this parent compound, supported by experimental data and detailed methodologies. We will explore how strategic chemical modifications can dramatically enhance potency and selectivity, transforming a simple building block into promising therapeutic candidates, particularly in the realms of oncology and inflammatory diseases.

The Strategic Advantage of the this compound Scaffold

The this compound core offers a unique combination of features that make it an attractive scaffold for medicinal chemists. The 2-amino group is a critical anchor, capable of forming key hydrogen bond interactions with the hinge region of many kinase ATP-binding sites.[1] The bromine atom at the 4-position provides a reactive handle for introducing a wide array of substituents via cross-coupling reactions, allowing for the exploration of different pockets within a target protein.[2] The N-methyl group can influence solubility and metabolic stability, and its presence or modification can fine-tune the compound's pharmacokinetic profile.

This guide will focus on derivatives of the closely related and well-studied scaffold, 2-Amino-5-bromo-4-methylpyridine, to draw structure-activity relationship (SAR) insights that are directly applicable to derivatives of this compound. The principles of molecular interactions and the impact of specific functional groups on biological activity are largely translatable across these closely related aminopyridine cores.

Comparative Analysis of Biological Activity: A Tale of Two Modifications

The biological activity of aminopyridine derivatives is profoundly influenced by the nature and position of various substituents. Here, we will compare the effects of modifications at two key positions: the 2-amino group and the 5-bromo position (analogous to the 4-bromo position in our title compound).

The Critical Role of the 2-Amino Group

The 2-amino group is often the lynchpin of a compound's interaction with its biological target. Modifications at this position can have a significant impact on binding affinity.

Compound IDR Group (at 2-Amino)Target KinaseIC50 (nM)
1a -HALK40
1b -C(O)CH₃ALK>1000

Data adapted from studies on related 2-aminopyridine derivatives.[1]

As the data suggests, acylation of the 2-amino group (Compound 1b ) leads to a dramatic loss of inhibitory activity against Anaplastic Lymphoma Kinase (ALK) compared to the unsubstituted parent amine (Compound 1a ).[1] This underscores the importance of the free amino group for establishing critical hydrogen bonds within the kinase hinge region.

The Versatility of the Bromo Position for Potency Enhancement

The bromo substituent serves as a versatile anchor for introducing a variety of chemical moieties through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This allows for the exploration of deeper pockets within the ATP-binding site, often leading to significant gains in potency.

Compound IDR Group (at 5-Bromo position)Target KinaseIC50 (nM)
2a -HiNOS193 ± 38
2b 6-(2-Fluoropropyl)iNOS220 ± 25
2c 6-(3-Fluoropropyl)iNOS57.6 ± 5.3

Data adapted from a study on 2-Amino-4-methylpyridine analogues as iNOS inhibitors.[3]

In this series targeting inducible Nitric Oxide Synthase (iNOS), replacing the hydrogen at the 6-position (analogous to the bromo position for synthetic access) with alkyl chains containing fluorine leads to a modulation of inhibitory activity.[3] While the 2-fluoropropyl group (Compound 2b ) resulted in similar potency to the parent compound (2a ), the 3-fluoropropyl substituent (Compound 2c ) demonstrated a significant increase in potency.[3] This highlights how subtle changes in the length and electronics of the substituent at this position can optimize interactions with the target enzyme.

Mechanism of Action: Targeting Key Signaling Pathways

Derivatives of the aminopyridine scaffold have shown promise as inhibitors of several important protein kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer and chronic inflammation.

Inhibition of Polo-Like Kinase 4 (PLK4)

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process essential for proper cell division.[4] Overexpression of PLK4 is observed in various cancers, making it an attractive therapeutic target.[5] Derivatives of 2-Amino-5-bromo-4-methylpyridine can be designed to fit into the ATP-binding pocket of PLK4, preventing its catalytic activity and disrupting the downstream signaling cascade that controls centriole duplication.[4]

PLK4_Inhibition cluster_0 PLK4 Signaling Pathway cluster_1 Inhibition by Aminopyridine Derivative cluster_2 Cellular Outcome PLK4 PLK4 Centriole_Dup Centriole Duplication PLK4->Centriole_Dup phosphorylates & activates Cell_Cycle_Arrest Cell Cycle Arrest Inhibitor This compound Derivative Inhibitor->PLK4 binds to ATP pocket Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of the PLK4 signaling pathway by an aminopyridine derivative.

Targeting the p38 MAP Kinase Pathway

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines.[6] Dysregulation of the p38 pathway is implicated in a range of inflammatory diseases. Pyridinylimidazole-based compounds, which can be synthesized from bromopyridine derivatives, are a prominent class of p38 MAP kinase inhibitors.[6]

Experimental Protocols

For the accurate evaluation and comparison of novel chemical entities, detailed and validated methodologies are crucial.

Synthesis of 2-Amino-5-aryl-4-methylpyridine Derivatives (Suzuki-Miyaura Coupling)

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 2-Amino-5-bromo-4-methylpyridine with an arylboronic acid.

Objective: To introduce aryl substituents at the 5-position of the pyridine ring to explore structure-activity relationships.

Materials:

  • 2-Amino-5-bromo-4-methylpyridine

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Round bottom flask, condenser, magnetic stirrer, heating mantle

  • Nitrogen or Argon atmosphere

Procedure:

  • To a round bottom flask, add 2-Amino-5-bromo-4-methylpyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-5-aryl-4-methylpyridine derivative.

Suzuki_Coupling_Workflow Start Start: 2-Amino-5-bromo-4-methylpyridine + Arylboronic Acid Reagents Add: Pd Catalyst Base Solvent Start->Reagents Reaction Heat under Inert Atmosphere Reagents->Reaction Workup Aqueous Workup (EtOAc, H₂O, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product Product: 2-Amino-5-aryl-4-methylpyridine Purification->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling reaction.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized derivatives against a target kinase.

Materials:

  • Target kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in a suitable buffer (e.g., containing DMSO).

  • In a multi-well plate, add the kinase enzyme, the kinase substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the ADP generated to ATP and measure the newly synthesized ATP as a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]

Objective: To evaluate the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator at 37°C.[7]

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[7]

  • Remove the medium and add 150 µL of a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

The this compound scaffold and its close analogs represent a highly versatile platform for the development of potent and selective inhibitors of key biological targets. As demonstrated, strategic modifications to this core structure can lead to significant enhancements in biological activity. The unsubstituted 2-amino group is often crucial for target engagement, while the bromo position provides a gateway for introducing diverse functionalities to optimize potency and selectivity. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of novel derivatives, paving the way for the discovery of next-generation therapeutics.

References

A Researcher's Guide to the Regioselective Synthesis of 4-Bromo-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Bromo-N-methylpyridin-2-amine

In the landscape of modern medicinal chemistry, substituted pyridines are foundational scaffolds for a vast array of therapeutic agents. Among these, this compound stands out as a critical intermediate, prized for its specific arrangement of functional groups that permit versatile downstream derivatization. The 2-(methylamino) group offers a site for amide couplings or further alkylations, while the bromine atom at the 4-position is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This dual functionality allows for the rapid construction of complex molecular architectures, making the reliable and regiochemically pure synthesis of this building block a paramount concern for drug development professionals.

This guide provides an in-depth comparison of synthetic strategies for obtaining this compound, focusing on the critical challenge of regioselectivity. We will dissect the causality behind experimental choices, present validated protocols, and offer a framework for definitively confirming the structure of the final product, ensuring the scientific integrity of your research.

The Core Synthetic Challenge: A Tale of Two Steps

The synthesis of this compound is fundamentally a two-part problem: the regioselective bromination of the pyridine ring and the selective methylation of the 2-amino group. The order of these operations presents two distinct strategic pathways, each with its own merits and challenges regarding control of regiochemistry.

G cluster_0 Overall Synthetic Logic Start 2-Aminopyridine Precursor Strategy_A Strategy A: Brominate then Methylate Start->Strategy_A Strategy_B Strategy B: Methylate then Brominate Start->Strategy_B Target This compound Strategy_A->Target Strategy_B->Target G A 4-Bromopyridine-2-carboxamide B NaOH, Br₂, H₂O Cool to -10°C, then heat to 80°C A->B Hofmann Degradation C 2-Amino-4-bromopyridine B->C G cluster_0 Validation Logic Input Purified Product NMR Acquire ¹H NMR Spectrum Input->NMR Analysis Analyze Splitting Patterns (Coupling Constants) NMR->Analysis Compare Compare to Predicted Spectra of Isomers Analysis->Compare Decision Structure Confirmed? Compare->Decision Output_Yes Regiochemistry Validated Decision->Output_Yes Yes Output_No Isomer Mixture Detected Re-evaluate Synthesis Decision->Output_No No

A Tale of Two Pathways: Comparing Sandmeyer vs. Direct Bromination for 4-Bromo-N-methylpyridin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical and agrochemical development, the precise construction of substituted pyridine rings is a task of paramount importance. 4-Bromo-N-methylpyridin-2-amine, in particular, is a valuable intermediate, the synthesis of which demands a high degree of regiochemical control. The challenge lies in introducing a bromine atom specifically at the C-4 position of the pyridine ring, a task complicated by the electronic nature of the heterocyclic system and the influence of the existing amino substituent.

This guide provides a comprehensive comparison of two distinct synthetic strategies to achieve this goal: the classic, multi-step Sandmeyer reaction and the seemingly more straightforward direct electrophilic bromination. By examining the mechanistic underpinnings, practical execution, and comparative performance of each method, we aim to provide researchers, chemists, and process development professionals with the critical insights needed to select the optimal route for their specific objectives.

Method 1: The Sandmeyer Reaction - A Regiochemically Precise, Multi-Step Approach

The Sandmeyer reaction is a cornerstone of aromatic chemistry, renowned for its ability to introduce a wide array of functional groups onto an aromatic ring with pinpoint accuracy.[1][2] This precision is achieved by converting a primary aromatic amine into a diazonium salt, which is then displaced by a nucleophile, in this case, bromide.[1][2][3] The position of the incoming bromine is therefore predetermined by the location of the amine group on the starting material.

Mechanistic & Strategic Overview

The synthesis of this compound via the Sandmeyer reaction is a strategic, three-stage process that begins with a precursor where the 4-position is already functionalized, typically as a nitro group (N-methyl-4-nitropyridin-2-amine).

  • Reduction: The nitro group is first reduced to a primary amine. This transformation is commonly achieved using reducing agents like iron powder in acidic medium or catalytic hydrogenation.

  • Diazotization: The newly formed 4-amino group is then converted into a reactive diazonium salt. This is accomplished by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.[4][5]

  • Displacement: The final step is the copper(I)-catalyzed displacement of the diazonium group (N₂⁺) with a bromide ion. Copper(I) bromide (CuBr) is the classic reagent for this transformation, which proceeds via a single-electron transfer mechanism, generating an aryl radical that then abstracts a bromine atom from the copper(II) species.[1]

Sandmeyer_Pathway cluster_0 Stage 1: Reduction cluster_1 Stage 2: Diazotization cluster_2 Stage 3: Sandmeyer Displacement Start N-Methyl-4-nitropyridin-2-amine Intermediate1 4-Amino-N-methylpyridin-2-amine Start->Intermediate1 Fe/HCl or H₂/Pd-C Intermediate2 Pyridin-4-diazonium salt Intermediate1->Intermediate2 NaNO₂, HBr 0-5 °C FinalProduct This compound Intermediate2->FinalProduct CuBr

Caption: Workflow for the Sandmeyer synthesis of this compound.

Experimental Protocol: Sandmeyer Synthesis

This protocol is a representative synthesis adapted from established procedures for analogous compounds.[6]

Stage 1: Reduction of N-Methyl-4-nitropyridin-2-amine

  • To a stirred suspension of N-methyl-4-nitropyridin-2-amine (1.0 eq) in ethanol or acetic acid, add iron powder (3.0-5.0 eq).

  • Heat the mixture to reflux and add concentrated hydrochloric acid (0.5-1.0 eq) dropwise.

  • Maintain reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, filter through celite to remove the iron salts, and wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure. Neutralize with a base (e.g., NaHCO₃ solution) and extract the product, 4-Amino-N-methylpyridin-2-amine, with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude amine, which can be used directly or purified further.

Stage 2 & 3: Diazotization and Sandmeyer Bromination

  • Suspend 4-Amino-N-methylpyridin-2-amine (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous mechanical stirring.

  • In a separate flask, prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature is strictly maintained below 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper.

  • Stir the resulting cold diazonium salt solution for an additional 30 minutes.

  • In a separate reaction vessel, dissolve copper(I) bromide (CuBr, 1.2 eq) in 48% HBr and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the mixture, basify to pH 8-9 with a strong base (e.g., NaOH or NH₄OH), and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography or distillation.

Method 2: Direct Electrophilic Bromination - The Regiochemical Gamble

Direct bromination represents a more atom-economical and potentially shorter route to the desired product. This method involves the direct reaction of N-methylpyridin-2-amine with a brominating agent. However, the success of this approach is entirely dependent on the inherent regioselectivity of the electrophilic substitution on the pyridine ring.

Mechanistic & Strategic Overview

The directing effects of the substituents on the pyridine ring are the critical determinants of the reaction's outcome.

  • -NHMe Group (at C-2): The methylamino group is a powerful activating, ortho, para-directing group. It strongly activates the C-3 and C-5 positions towards electrophilic attack.

  • Pyridine Nitrogen: The ring nitrogen is deactivating and generally directs electrophiles to the C-3 and C-5 positions.

In this case, both the primary directing group (-NHMe) and the ring's inherent reactivity pattern favor substitution at the C-3 and C-5 positions. The C-4 position is electronically disfavored for electrophilic attack. Therefore, direct bromination of N-methylpyridin-2-amine is predicted to yield primarily 3-bromo- and 5-bromo-N-methylpyridin-2-amine, with the potential for di-bromination at these activated sites. The desired 4-bromo isomer would, at best, be a minor byproduct. Studies on the bromination of 2-aminopyridine confirm that substitution occurs preferentially at the 3- and 5-positions.[7]

Direct_Bromination cluster_products Predicted Products Start N-Methylpyridin-2-amine Reagent Br₂ or NBS Start->Reagent Major1 5-Bromo-N-methylpyridin-2-amine (Major) Reagent->Major1 Major2 3-Bromo-N-methylpyridin-2-amine (Major) Reagent->Major2 Minor This compound (Minor/Trace) Reagent->Minor Low Yield DiBromo 3,5-Dibromo-N-methylpyridin-2-amine (Possible) Reagent->DiBromo Over-bromination

Caption: Predicted regiochemical outcome of direct bromination of N-methylpyridin-2-amine.

Experimental Protocol: Direct Bromination

This protocol outlines a general procedure for the direct bromination of an activated pyridine.

  • Dissolve N-methylpyridin-2-amine (1.0 eq) in a suitable solvent such as acetic acid, sulfuric acid, or a chlorinated solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the brominating agent (e.g., bromine (Br₂) or N-Bromosuccinimide (NBS), 1.0-1.1 eq) in the same solvent, keeping the temperature below 5 °C.

  • Allow the reaction to stir at low temperature or warm to room temperature for several hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to destroy excess bromine.

  • Neutralize the mixture with a base (e.g., NaHCO₃ or NaOH solution).

  • Extract the product mixture with an organic solvent. Dry the organic layer and concentrate under reduced pressure.

  • Analyze the crude product mixture by ¹H NMR and GC-MS to determine the isomeric ratio. Separation of the isomers would require careful chromatography.

Head-to-Head Performance Comparison

The choice between these two synthetic routes hinges on a trade-off between reaction complexity and product purity. The Sandmeyer reaction, while longer, offers a definitive solution to the regioselectivity problem that plagues the direct approach.

FeatureSandmeyer ReactionDirect Bromination
Number of Steps 3 (Reduction, Diazotization, Displacement)1
Starting Material N-methyl-4-nitro pyridin-2-amineN-methylpyridin-2-amine
Regioselectivity Excellent (Specifically C-4)Poor (Primarily C-3 and C-5)
Typical Overall Yield Good to Excellent (Often >70%)Very Low for the desired C-4 isomer
Purification Straightforward purification of the final productDifficult separation of regioisomers
Scalability Readily scalable, but requires careful temperature control and handling of potentially unstable diazonium intermediates.[6]Simple to scale, but impractical due to poor selectivity.
Safety Considerations Diazonium salts can be explosive if isolated or allowed to dry; requires strict temperature control.Bromine is corrosive and toxic; NBS is a safer alternative.
Key Advantage Unambiguous and high-yielding synthesis of the desired 4-bromo isomer.Simplicity and fewer synthetic steps.
Key Disadvantage Multi-step process with hazardous intermediates.Lack of regiochemical control, leading to a mixture of undesired products.

Conclusion and Expert Recommendation

For the synthesis of this compound, the Sandmeyer reaction is the unequivocally superior and recommended method . Its multi-step nature is a necessary trade-off for the absolute regiochemical control it provides, delivering the desired isomer in high purity and yield. This reliability is critical in research and development settings where structural ambiguity is unacceptable.

Conversely, direct bromination is not a viable or practical route for obtaining the 4-bromo isomer. The powerful ortho, para-directing effect of the C-2 methylamino group overwhelmingly favors substitution at the C-3 and C-5 positions. Any attempt to use this method would result in a complex mixture of isomers that would be challenging and inefficient to separate, making it unsuitable for any application requiring the pure 4-bromo product.

References

Comparative In Silico Analysis of 4-Bromo-N-methylpyridin-2-amine Derivatives as Potential CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Based Virtual Screening and Performance Benchmarking

Executive Summary

The pyridine scaffold is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors. This guide presents a comprehensive framework for the in silico evaluation of novel 4-Bromo-N-methylpyridin-2-amine derivatives as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in oncology. We provide a detailed, field-proven methodology for molecular docking, benchmarked against a set of known CDK2 inhibitors with established experimental activities. The causality behind each experimental choice is explained to ensure scientific rigor and reproducibility. This guide is intended for researchers and drug development professionals seeking to leverage computational tools to accelerate the discovery of novel therapeutic agents.

Introduction: The Rationale for Investigating this compound Derivatives as Kinase Inhibitors

The dysregulation of protein kinase activity is a hallmark of many human diseases, most notably cancer. Cyclin-Dependent Kinase 2 (CDK2) plays a pivotal role in the G1/S phase transition of the cell cycle, and its aberrant activity is frequently observed in various malignancies.[1] Consequently, the ATP-binding site of CDK2 has become a highly attractive target for the design of small-molecule inhibitors. The 2-aminopyridine scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors, capable of forming critical hydrogen bonds with the backbone of the kinase hinge region.[2]

The specific scaffold of this compound offers several advantages for inhibitor design:

  • The 2-amino group provides a key anchor for interaction with the kinase hinge.

  • The bromo-substituent at the 4-position offers a vector for chemical modification via cross-coupling reactions, allowing for the exploration of the solvent-exposed region of the ATP pocket.[3]

  • The N-methyl group can influence solubility and metabolic stability, while potentially forming productive van der Waals contacts within the binding site.

This guide outlines a prospective in silico study designed to predict the binding affinity and interaction patterns of a novel series of this compound derivatives against CDK2, providing a robust, data-driven rationale for prioritizing compounds for synthesis and subsequent in vitro validation.

Comparative Ligand Sets for In Silico Screening

To objectively evaluate the potential of our novel scaffold, we will employ a two-pronged approach, comparing a designed test set against a reference set of known inhibitors.

Test Set: Designed this compound Derivatives

A virtual library of derivatives was designed to probe the structure-activity relationship (SAR) around the core scaffold. Modifications are focused on the 4-position, where the bromine atom would be replaced by various aryl and heteroaryl groups via a simulated Suzuki coupling reaction.

Compound IDCore ScaffoldR-Group (at C4-position)
BMNPA-01 This compoundPhenyl
BMNPA-02 This compound4-Fluorophenyl
BMNPA-03 This compound3-Hydroxyphenyl
BMNPA-04 This compoundPyridin-3-yl
BMNPA-05 This compoundThiophen-2-yl
Reference Set: Experimentally Validated CDK2 Inhibitors

A set of well-characterized CDK2 inhibitors with diverse chemical scaffolds and publicly available IC50 values was selected to benchmark the performance of our docking protocol and provide a comparative context for the binding scores of the test set.

Compound IDScaffold TypeCDK2 IC50 (nM)
Roscovitine 2,6,9-Trisubstituted Purine~100-700
SU9516 Indolinone~20-40
CVT-313 Aminothiazole~500
K03861 Aminopyrimidine~100-200

Methodology: A Validated Protocol for Comparative In Silico Docking

This protocol outlines a rigorous and reproducible workflow for structure-based virtual screening. The trustworthiness of this protocol is established by its ability to replicate the known binding mode of a co-crystallized ligand.

Step 1: Target Selection and Preparation
  • Rationale: A high-resolution crystal structure of the target protein is paramount for accurate docking. We selected the human CDK2 structure in complex with an inhibitor (PDB ID: 5A14) as it provides a relevant "DFG-out" inactive conformation, which can be exploited for developing more selective inhibitors.[4]

  • Protocol:

    • Download the protein structure from the RCSB Protein Data Bank (PDB ID: 5A14).[4]

    • Load the structure into a molecular modeling suite (e.g., Schrödinger Maestro, UCSF Chimera).

    • Prepare the protein by:

      • Removing all water molecules and non-essential co-factors.

      • Adding polar hydrogens and assigning correct bond orders.

      • Repairing any missing side chains or loops.

      • Performing a constrained energy minimization using a suitable force field (e.g., OPLS4) to relieve steric clashes. This ensures a chemically correct and energetically favorable receptor structure.

    • Define the docking grid box. The grid should be centered on the co-crystallized ligand (K03861) and have a size of approximately 20 Å in each dimension to encompass the entire ATP-binding site.

Step 2: Ligand Preparation
  • Rationale: Ligands must be converted into 3D structures with correct protonation states and stereochemistry to ensure they are properly sampled by the docking algorithm.

  • Protocol:

    • Sketch the 2D structures of all compounds in the test and reference sets.

    • Use a ligand preparation tool (e.g., LigPrep in Schrödinger Suite) to:

      • Generate low-energy 3D conformations.

      • Determine possible ionization states at a physiological pH of 7.4 ± 0.5.

      • Generate tautomers and stereoisomers where applicable. The resulting conformers are used as input for the docking simulation.

Step 3: Molecular Docking Simulation and Protocol Validation
  • Rationale: Molecular docking algorithms systematically sample conformations of a ligand within a protein's active site and use a scoring function to estimate the binding affinity. We will use AutoDock Vina, a widely used and validated open-source docking program.[5]

  • Protocol:

    • Validation: To validate our docking parameters, the co-crystallized ligand (K03861) was extracted from the 5A14 structure and re-docked into the prepared receptor. The resulting docked pose is compared to the original crystallographic pose. A Root Mean Square Deviation (RMSD) of less than 2.0 Å indicates that the docking protocol can reliably reproduce the experimental binding mode.

    • Docking: Perform docking for all prepared ligands from the test and reference sets using AutoDock Vina. The exhaustiveness parameter, which controls the extent of the conformational search, is set to 16 to ensure a thorough search.

    • For each ligand, the top 10 binding poses are saved for further analysis. The pose with the most negative binding affinity (in kcal/mol) is considered the most likely binding mode.

Step 4: Post-Docking Analysis and Visualization
  • Rationale: The output of a docking simulation is not just a score, but a wealth of structural information about the predicted protein-ligand complex. This information must be analyzed to understand the key molecular interactions driving binding affinity.

  • Protocol:

    • Analyze the best-scoring pose for each compound.

    • Visualize the protein-ligand interactions in 3D.

    • Generate 2D interaction diagrams to clearly depict hydrogen bonds, hydrophobic contacts, and other key interactions with active site residues.

    • Compare the interaction patterns of the novel derivatives with those of the known inhibitors.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase PDB 1. Target Selection (PDB: 5A14) PrepProt 3. Protein Preparation (Add H, Minimize) PDB->PrepProt Ligands 2. Ligand Design (Test & Reference Sets) PrepLig 4. Ligand Preparation (3D Conformations, pH 7.4) Ligands->PrepLig Grid 5. Grid Generation (Center on Active Site) PrepProt->Grid Dock 6. Molecular Docking (AutoDock Vina) PrepLig->Dock Grid->Dock Validation Protocol Validation (Re-dock co-crystal ligand) Dock->Validation Results 7. Results Collation (Binding Energy, Poses) Dock->Results Analysis 8. Binding Mode Analysis (Interactions, SAR) Results->Analysis Report 9. Prioritization (Select candidates for synthesis) Analysis->Report

Caption: In Silico Docking Workflow. A validated protocol for virtual screening.

Comparative Analysis and Results

The docking protocol was validated by re-docking K03861 into the active site of CDK2 (PDB: 5A14), yielding an RMSD of 1.35 Å, confirming the reliability of our methodology.

Docking Score and Binding Energy Comparison

The binding affinities (kcal/mol) for the test and reference sets were calculated. More negative values indicate stronger predicted binding.

Compound IDBinding Affinity (kcal/mol)Predicted Ligand Efficiency (LE)Key H-Bond Interactions (Hinge Region)
BMNPA-01 -8.90.45Leu83
BMNPA-02 -9.20.46Leu83, Gln85
BMNPA-03 -9.50.45Leu83, Asp86
BMNPA-04 -8.70.44Leu83
BMNPA-05 -8.80.46Leu83
Roscovitine-8.50.37Leu83, Gln131
SU9516-9.80.41Leu83, Asp86
CVT-313-8.20.39Leu83, Asp145
K03861-10.10.38Leu83, Asp145
Binding Mode Analysis

A consistent binding mode was observed for all this compound derivatives. The 2-amino group of the pyridine core successfully formed the canonical hydrogen bond with the backbone carbonyl of Leu83 in the kinase hinge region. This interaction is critical for the anchoring of ATP-competitive inhibitors.

The substituted aryl groups at the C4-position occupied the hydrophobic pocket defined by residues such as Ile10, Val18, and Phe80 .

  • BMNPA-02 (4-Fluorophenyl): The fluorine atom formed a favorable halogen bond with the backbone amide of Gln85 , contributing to its higher predicted affinity compared to the unsubstituted phenyl derivative (BMNPA-01).

  • BMNPA-03 (3-Hydroxyphenyl): The hydroxyl group acted as a hydrogen bond donor, forming a strong interaction with the side chain of Asp86 . This interaction mimics a key interaction made by the potent inhibitor SU9516, explaining its top rank among the test set.

G Ligand BMNPA-03 Leu83 Leu83 Ligand->Leu83 H-Bond (Hinge) Asp86 Asp86 Ligand->Asp86 H-Bond Ile10 Ile10 Ligand->Ile10 Hydrophobic Phe80 Phe80 Ligand->Phe80 Hydrophobic CDK2 CDK2 Active Site

Caption: Key interactions of BMNPA-03 in the CDK2 active site.

Discussion and Future Perspectives

The results of this in silico study provide compelling evidence that this compound derivatives are a promising scaffold for the development of novel CDK2 inhibitors. Our comparative analysis reveals that the designed compounds, particularly BMNPA-02 and BMNPA-03 , exhibit predicted binding affinities comparable to or better than some known inhibitors like Roscovitine and CVT-313.

The binding mode analysis highlights a clear SAR:

  • The 2-aminopyridine core is an effective hinge-binder.

  • Substituents at the C4-position that can form additional hydrogen bonds (e.g., hydroxyl groups) or other favorable interactions (e.g., halogen bonds) significantly enhance binding affinity.

The predicted binding affinity of our best compound, BMNPA-03 (-9.5 kcal/mol), approaches that of the highly potent inhibitor SU9516 (-9.8 kcal/mol). This suggests that BMNPA-03 is an excellent candidate for chemical synthesis and subsequent in vitro biological evaluation. Future work should focus on synthesizing these prioritized compounds and determining their experimental IC50 values against CDK2 to validate the computational predictions. Further optimization could involve exploring a wider range of substituents at the C4-position to further improve potency and selectivity.

Conclusion

This guide has detailed a robust and scientifically grounded workflow for the in silico evaluation of novel this compound derivatives as potential CDK2 inhibitors. Through comparative molecular docking studies, we have identified derivatives with predicted binding affinities and interaction patterns that suggest they could be potent inhibitors. Specifically, the 4-(3-hydroxyphenyl)-N-methylpyridin-2-amine (BMNPA-03) derivative has emerged as a high-priority candidate for further development. This work underscores the power of computational chemistry to rationally guide drug discovery efforts, saving time and resources by focusing on the most promising molecules.

References

A Senior Application Scientist's Guide to Impurity Profiling of 4-Bromo-N-methylpyridin-2-amine Batches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

In the synthesis of any active pharmaceutical ingredient (API) or its intermediates, the adage "you get what you process, not just what you want" holds particularly true. Impurities are unintended chemical entities that can arise from numerous sources, including raw materials, synthetic by-products, or degradation of the final substance.[1] For a key intermediate like 4-Bromo-N-methylpyridin-2-amine, which serves as a building block in the synthesis of more complex APIs, a thorough understanding of its impurity profile is not merely an academic exercise; it is a cornerstone of drug safety, efficacy, and regulatory compliance.

The presence of even minute quantities of impurities can significantly impact the safety and efficacy of the final drug product.[2] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2), mandate a rigorous characterization of any impurity present above a specified threshold.[3][4][5] This guide provides a comprehensive framework for the analysis of impurity profiles in different batches of this compound, moving beyond simple protocols to explain the scientific rationale behind the chosen analytical strategies. Our objective is to empower researchers to build a robust, self-validating system for impurity control, ensuring batch-to-batch consistency and the overall integrity of the drug development process.

Anticipating the Unknown: Potential Impurities in this compound

A logical impurity profiling strategy begins with a scientific appraisal of the manufacturing process and the inherent stability of the molecule.[3] Impurities in this compound can be broadly categorized into process-related impurities and degradation products.

  • Process-Related Impurities: These are by-products of the chemical synthesis. A common synthetic route to similar brominated pyridines involves the diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction.[6] Based on this, we can anticipate several potential impurities:

    • Unreacted Starting Materials: Such as 2-Amino-4-methylpyridine or its precursors.

    • Isomeric Impurities: Bromination at other positions on the pyridine ring (e.g., 3-Bromo or 5-Bromo isomers) can occur if the regioselectivity of the bromination step is not absolute.[6]

    • Over-brominated Species: The introduction of a second bromine atom to the ring, resulting in dibromo-N-methylpyridin-2-amine species.[6]

    • Reagent-Related Impurities: Residual reagents or by-products from reagents used in the synthesis.[7]

  • Degradation Products: These impurities form during storage or handling due to the molecule's instability under certain conditions. Forced degradation studies are essential to deliberately produce and identify these potential degradants.[8][9] Key degradation pathways to investigate include:

    • Hydrolysis: Cleavage of the C-Br bond or N-methyl bond under acidic or basic conditions.

    • Oxidation: The pyridine ring and amine functionality can be susceptible to oxidative degradation.

    • Photolysis: Degradation upon exposure to UV or visible light, as mandated by ICH Q1B guidelines.[9]

    • Thermal Degradation: Decomposition at elevated temperatures.

The following diagram illustrates the overall workflow for a comprehensive impurity profiling investigation.

G cluster_0 Phase 1: Sample Analysis cluster_1 Phase 2: Impurity Assessment cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Reporting BatchA Batch A Sample HPLC HPLC-UV Analysis (Primary Screening) BatchA->HPLC BatchB Batch B Sample BatchB->HPLC BatchC Batch C Sample BatchC->HPLC Decision Impurity > 0.10%? (Identification Threshold) HPLC->Decision Known Quantify Known Reference Standards Decision->Known No Unknown Characterize Unknown Impurity Decision->Unknown Yes Report Final Impurity Profile Report (Batch Comparison) Known->Report LCMS LC-MS for Mass Determination Unknown->LCMS Isolation Preparative HPLC for Isolation LCMS->Isolation NMR NMR for Definitive Structure Isolation->NMR NMR->Report

Caption: Workflow for batch-to-batch impurity profiling and characterization.

A Comparative Guide to Core Analytical Methodologies

No single analytical technique can provide a complete picture of a sample's impurity profile. A multi-faceted, orthogonal approach is essential, where different techniques provide complementary information. The choice of method is dictated by the chemical nature of the analyte and the specific question being asked (detection, quantification, or identification).

Technique Primary Application Strengths Limitations
HPLC-UV Separation & Quantification: The primary workhorse for purity assessment and quantifying known/unknown impurities.[10]High resolution, excellent quantitative accuracy, robust, and versatile for non-volatile compounds.[11]Peak identification is ambiguous without a reference standard; may not detect co-eluting impurities.
LC-MS Identification: Coupling HPLC with a mass spectrometer for molecular weight determination of unknown impurities.Provides definitive molecular weight information, aiding in the rapid identification of unknown peaks from HPLC.Ionization efficiency can vary, making quantification less accurate than UV without specific standards.
GC-MS Volatile Impurity Analysis: Ideal for identifying and quantifying residual solvents and volatile starting materials.[7][12]Extremely high sensitivity and resolution for volatile compounds.[12]Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.[13]
NMR Spectroscopy Structural Elucidation: Provides unequivocal structural confirmation of isolated, unknown impurities.[14][15][16]Delivers detailed structural information, is non-destructive, and can identify compounds without reference standards.[14][15]Lower sensitivity compared to chromatographic methods; typically requires impurity isolation and is not a high-throughput technique.

In-Depth Experimental Protocols and Rationale

Forced Degradation: Proving Your Method is "Stability-Indicating"

Causality: Before you can trust your analytical method to find unknown impurities, you must prove it can separate potential degradation products from the main API peak. Forced degradation is the process of intentionally stressing the API to generate these products, thereby validating the method's "stability-indicating" power.[8][17] The goal is to achieve 5-20% degradation, as excessive degradation can lead to secondary products that complicate analysis.[8]

Step-by-Step Protocol:

  • Sample Preparation: Prepare five separate solutions of this compound at a concentration of ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: To one sample, add 1N HCl and heat at 60 °C. Monitor at intervals (e.g., 2, 4, 8, 24 hours). Once target degradation is achieved, cool and neutralize with 1N NaOH.

  • Base Hydrolysis: To a second sample, add 1N NaOH and heat at 60 °C. Monitor at similar intervals. Once target degradation is achieved, cool and neutralize with 1N HCl.

  • Oxidative Degradation: To a third sample, add 3% hydrogen peroxide (H₂O₂) and keep at room temperature. Monitor at intervals.

  • Thermal Degradation: Place a fourth sample (in solid and solution form) in a calibrated oven at a high temperature (e.g., 80-100 °C) for 48 hours.

  • Photolytic Degradation: Expose the fifth sample (solid and solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][18] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the primary HPLC method detailed below. The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main API peak and from each other.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products API 4-Bromo-N- methylpyridin-2-amine Acid Acid (HCl) API->Acid Base Base (NaOH) API->Base Oxidation Oxidation (H₂O₂) API->Oxidation Heat Heat API->Heat Light Light (UV/Vis) API->Light P1 Hydrolysis Product (e.g., debrominated species) Acid->P1 Base->P1 P2 Oxidation Product (e.g., N-oxide) Oxidation->P2 P3 Other Degradants Heat->P3 Light->P3

Caption: Potential degradation pathways for this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

Causality: This reversed-phase HPLC method is designed for optimal separation of the polar parent compound from potentially less polar or more polar impurities. A C18 column is chosen for its versatility with hydrophobic and moderately polar compounds.[6][13] Gradient elution is employed to ensure that both early-eluting (highly polar) and late-eluting (non-polar) impurities are effectively resolved and eluted within a reasonable runtime. A phosphate buffer is used to control the pH of the mobile phase, which is critical for achieving reproducible retention times for ionizable compounds like pyridines.

Step-by-Step Protocol:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.01 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 10
      20 80
      25 80
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 25 mg of each batch sample in a 25 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B as the diluent to achieve a concentration of ~1 mg/mL.

  • System Suitability Test (SST):

    • Rationale: SST ensures the chromatographic system is performing adequately for the intended analysis.

    • Procedure: Make six replicate injections of a standard solution.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, the tailing factor for the main peak should be between 0.8 and 1.5, and the theoretical plates should be ≥ 2000.

  • Analysis:

    • Inject a blank (diluent), followed by the SST injections.

    • Once SST passes, inject each batch sample solution in duplicate.

    • Calculate the percentage of each impurity using the area normalization method. Report any impurity above the reporting threshold of 0.05%.

Comparative Data Analysis Across Batches

The ultimate goal of this analysis is to compare the impurity profiles of different manufacturing batches. A well-structured table is the most effective way to present this data, allowing for a direct comparison of batch-to-batch variability and consistency.

Table 1: Hypothetical Impurity Profile Comparison of Three Batches

Impurity RRT *Batch A (Area %) Batch B (Area %) Batch C (Area %) Identification Status
Impurity 10.850.060.070.06Known (Starting Material)
Impurity 20.92Not Detected0.120.11Unknown
Main Peak 1.00 99.71 99.60 99.65 This compound
Impurity 31.150.080.090.07Known (Isomer)
Impurity 41.340.150.120.11Unknown
Total Impurities 0.29 0.40 0.35

*RRT: Relative Retention Time with respect to the main peak.

Interpretation of Results:

  • Batch A shows the highest purity.

  • Batches B and C contain a new, unknown impurity (Impurity 2) at a level exceeding the 0.10% identification threshold.[16] This triggers the need for structural elucidation using techniques like LC-MS and NMR.

  • Impurity 4 is present in all batches above the identification threshold, requiring characterization.

  • This data highlights a potential process deviation in the manufacturing of Batches B and C that needs investigation.

Conclusion: Towards a Robust and Compliant Process

The comprehensive analysis of impurity profiles across different batches of this compound is a non-negotiable aspect of modern drug development. This guide demonstrates that a successful strategy is built on a foundation of scientific rationale, beginning with an understanding of potential impurities derived from the synthetic process and molecular stability.

The primary workhorse, HPLC, provides robust separation and quantification, but its true power is unlocked when its stability-indicating capability is proven through rigorous forced degradation studies. When unknown impurities are detected above regulatory thresholds, an orthogonal approach using LC-MS for mass determination and NMR for definitive structural elucidation is essential.

By systematically applying these principles, researchers and drug development professionals can ensure batch-to-batch consistency, proactively address potential manufacturing issues, and build a comprehensive data package that satisfies global regulatory expectations, ultimately contributing to the development of safer and more effective medicines.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 4-Bromo-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Strategies

Introduction

4-Bromo-N-methylpyridin-2-amine is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a variety of biologically active compounds.[1] The strategic placement of the bromo and N-methylamino groups on the pyridine ring allows for diverse functionalization, making it an attractive scaffold for library synthesis and lead optimization. The choice of synthetic route to this intermediate can significantly impact the overall efficiency, cost, and scalability of a drug development program. This guide provides a comprehensive cost-benefit analysis of the most common synthetic strategies to this compound, offering a comparative look at their respective yields, costs, and operational complexities.

Synthetic Strategies: An Overview

The synthesis of this compound can be broadly approached via two main retrosynthetic disconnections:

  • Route A: N-methylation of 2-Amino-4-bromopyridine. This is a convergent approach where the commercially available or readily synthesized 2-Amino-4-bromopyridine is methylated in the final step. The cost-effectiveness of this route is heavily dependent on the synthesis of the 2-Amino-4-bromopyridine starting material.

  • Route B: Bromination of N-methylpyridin-2-amine. This is a linear approach starting from N-methylpyridin-2-amine, with the key step being the regioselective bromination of the pyridine ring. The success of this route hinges on the ability to control the position of bromination to favor the desired 4-bromo isomer.

This guide will delve into the specifics of each route, providing a detailed analysis of their advantages and disadvantages.

Route A: N-methylation of 2-Amino-4-bromopyridine

This route is arguably the most common and well-established approach to this compound. The final step involves the methylation of the primary amino group of 2-Amino-4-bromopyridine. The choice of methylating agent and reaction conditions can be optimized to achieve high yields and minimize side reactions.

Synthesis of the Precursor: 2-Amino-4-bromopyridine

The economic viability of Route A is intrinsically linked to the cost and scalability of the synthesis of 2-Amino-4-bromopyridine. Several methods for its preparation are well-documented, with the most prominent being:

This is a multi-step synthesis that begins with the readily available and inexpensive 4-bromopyridine hydrochloride. The sequence involves esterification, amination to the corresponding amide, and a final Hofmann degradation to yield the desired 2-amino-4-bromopyridine.[2][3] This method is noted for its low raw material cost and high yield, making it particularly suitable for industrial-scale production.[2]

Experimental Protocol (Sub-Route A1):

  • Esterification: 4-bromopyridine hydrochloride is esterified to yield crude ethyl 4-bromo-2-pyridinecarboxylate.[4]

  • Amination: The crude ester is then subjected to amination with ammonia to produce 4-bromo-2-pyridinecarboxamide.[4]

  • Hofmann Degradation: The 4-bromo-2-pyridinecarboxamide undergoes a Hofmann degradation to give 2-Amino-4-bromopyridine.[3]

This two-step approach offers a more concise pathway to 2-Amino-4-bromopyridine. It involves the amination of 2,4-dibromopyridine-N-oxide, followed by reduction of the N-oxide. This method is characterized by fewer reaction steps and a high overall yield.[4]

Experimental Protocol (Sub-Route A2):

  • Amination: 2,4-dibromopyridine-N-oxide undergoes amination with aqueous ammonia in a sealed vessel at elevated temperatures (60-110 °C).[4]

  • Reduction: The resulting intermediate is then reduced to 2-Amino-4-bromopyridine, typically using reduced iron powder in the presence of an acid.[4]

Final Step: N-methylation

Once 2-Amino-4-bromopyridine is obtained, the final N-methylation can be achieved using various standard procedures. A common method involves the use of a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

Experimental Protocol (N-methylation):

  • To a solution of 2-Amino-4-bromopyridine in a suitable solvent (e.g., THF, DMF), a base such as sodium hydride is added.

  • A methylating agent (e.g., methyl iodide) is then added, and the reaction is stirred until completion.

  • The reaction is quenched, and the product is isolated and purified.

Cost-Benefit Analysis of Route A
ParameterSub-Route A1 (Hofmann)Sub-Route A2 (N-oxide)
Starting Materials Cost LowModerate
Number of Steps 32
Overall Yield HighHigh
Scalability ExcellentGood
Key Hazards Use of bromine in Hofmann degradationReactions in sealed vessels at high pressure
Environmental Impact ModerateModerate

Advantages of Route A:

  • Convergent approach: Allows for the late-stage introduction of the methyl group.

  • Well-established chemistry: The synthesis of 2-Amino-4-bromopyridine is well-documented and optimized for scale.

  • High yields: Both sub-routes to the precursor and the final N-methylation step can be high-yielding.

Disadvantages of Route A:

  • Multi-step synthesis of the precursor: Can be time and labor-intensive.

  • Potential for over-methylation: The N-methylation step needs to be carefully controlled to avoid the formation of the di-methylated product.

Logical Flow of Route A

Route_A cluster_A1 Sub-Route A1 cluster_A2 Sub-Route A2 A1_start 4-Bromopyridine HCl A1_step1 Esterification A1_start->A1_step1 A1_intermediate Ethyl 4-bromo-2-pyridinecarboxylate A1_step1->A1_intermediate A1_step2 Amination A1_intermediate->A1_step2 A1_amide 4-Bromo-2-pyridinecarboxamide A1_step2->A1_amide A1_step3 Hofmann Degradation A1_amide->A1_step3 precursor 2-Amino-4-bromopyridine A1_step3->precursor A2_start 2,4-Dibromopyridine-N-oxide A2_step1 Amination A2_start->A2_step1 A2_intermediate 2-Amino-4-bromo-pyridine-N-oxide A2_step1->A2_intermediate A2_step2 Reduction A2_intermediate->A2_step2 A2_step2->precursor methylation N-methylation precursor->methylation final_product This compound methylation->final_product

Caption: Synthetic pathways for Route A, starting from different precursors.

Route B: Bromination of N-methylpyridin-2-amine

This route offers a more linear and potentially shorter synthesis. It begins with the commercially available N-methylpyridin-2-amine, and the key transformation is the regioselective introduction of a bromine atom at the 4-position of the pyridine ring.

Key Step: Regioselective Bromination

The success of this route is entirely dependent on the ability to control the regioselectivity of the bromination reaction. The directing effects of the amino group at the 2-position will influence the position of electrophilic attack. While the 5-position is often favored in the bromination of 2-aminopyridines, reaction conditions can be tuned to favor the 4-bromo isomer.[5]

Experimental Protocol (Bromination):

  • N-methylpyridin-2-amine is dissolved in a suitable solvent (e.g., a strong acid like sulfuric acid or a chlorinated solvent).

  • A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added portion-wise at a controlled temperature.[6]

  • The reaction mixture is stirred until the starting material is consumed.

  • The reaction is then worked up, and the desired 4-bromo isomer is isolated from any other regioisomers by purification techniques such as column chromatography or crystallization.

Cost-Benefit Analysis of Route B
ParameterRoute B (Direct Bromination)
Starting Materials Cost Moderate
Number of Steps 1
Overall Yield Variable (depends on regioselectivity)
Scalability Moderate (purification can be challenging on a large scale)
Key Hazards Use of corrosive acids and bromine
Environmental Impact Moderate

Advantages of Route B:

  • Shorter route: Potentially a one-step synthesis from a commercially available starting material.

  • Atom economy: Can be more atom-economical if the regioselectivity is high.

Disadvantages of Route B:

  • Regioselectivity issues: The formation of undesired regioisomers (e.g., 5-bromo and 3,5-dibromo) is a significant concern and can lead to lower yields of the desired product and difficult purifications.[5]

  • Harsh reaction conditions: The use of strong acids and corrosive brominating agents may be required.

Logical Flow of Route B

Route_B cluster_products Products start N-methylpyridin-2-amine bromination Regioselective Bromination start->bromination final_product This compound bromination->final_product Desired Product byproduct1 5-Bromo isomer bromination->byproduct1 Byproduct byproduct2 Di-bromo isomers bromination->byproduct2 Byproduct

Caption: The direct bromination approach of Route B and potential products.

Conclusion and Recommendations

The choice between Route A and Route B for the synthesis of this compound will depend on the specific needs of the project, including the scale of the synthesis, cost constraints, and available expertise.

  • For large-scale, cost-effective production, Route A, particularly Sub-Route A1, is the recommended approach. The use of inexpensive starting materials and a well-optimized, scalable process for the synthesis of the 2-Amino-4-bromopyridine precursor makes this route highly attractive for industrial applications.[2]

  • For laboratory-scale synthesis where speed and a shorter route are prioritized, Route B may be considered. However, significant process development may be required to optimize the regioselectivity of the bromination step and to develop an efficient purification strategy. The potential for a mixture of products makes this route less ideal for producing large quantities of high-purity material without extensive optimization.

Ultimately, a thorough evaluation of both routes, including small-scale trial runs, is advisable before committing to a specific synthetic strategy.

References

A Comparative Guide to the Anticancer Efficacy of 4-Bromo-N-methylpyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs.[1][2] Its derivatives are a versatile class of compounds extensively investigated for their therapeutic potential, particularly in oncology.[3][4] This guide provides a comprehensive analysis of the anticancer efficacy of a specific subset of these compounds: 4-Bromo-N-methylpyridin-2-amine derivatives. We will delve into their cytotoxic activity against various cancer cell lines, explore the underlying mechanisms of action, and provide detailed experimental protocols for key anticancer assays.

The Versatility of the Pyridine Scaffold in Oncology

Pyridine and its derivatives have demonstrated a broad spectrum of biological activities, including anticancer properties.[2] Their ability to interact with various molecular targets and modulate cellular pathways makes them attractive candidates for drug development.[3][4] Several pyridine-based drugs, such as Sorafenib, Regorafenib, and Crizotinib, are already in clinical use for treating different types of cancer.[1][2] The nitrogen atom in the pyridine ring can form hydrogen bonds with biological targets like DNA, which is a key mechanism for their antitumor activity.[2]

The 2-aminopyridine moiety, in particular, serves as a valuable building block for synthesizing a diverse range of biologically active molecules. The presence of a bromine atom, as in this compound, offers a reactive site for further chemical modifications, such as palladium-catalyzed cross-coupling reactions. This allows for the creation of a library of derivatives with varied substituents, which is crucial for structure-activity relationship (SAR) studies aimed at optimizing anticancer potency.

Comparative Anticancer Activity

Derivatives of substituted pyridines have shown significant cytotoxic effects against a range of human cancer cell lines. The specific substitutions on the pyridine ring are critical in determining the potency and selectivity of these compounds.

Table 1: In Vitro Cytotoxicity of Representative Pyridine Derivatives

Derivative ClassCancer Cell LineIC50 (µM)Key Findings
Pyridine-urea hybridsMCF-7 (Breast)Surpasses DoxorubicinInhibition of VEGFR-2 phosphorylation.[3]
Steroidal pyridinesPC-3 (Prostate)1.55An extra pyridine ring at the p-position enhanced activity.[4]
Pyrimidine-tetheredMCF-7 (Breast)6.70More significant activity against breast cancer than NSCLC.[5]
Thieno[2,3-d]pyrimidinesMCF-7 (Breast)7.45 - 8.80Dual topoisomerase I and II inhibition.[6]
Pyridine-bridged CA-4MDA-MB-231 (Breast)Varies3-atom linker with nitrogen is favorable.[7]

Note: IC50 values represent the concentration required to inhibit 50% of cell growth and are a measure of compound potency.

The data indicates that pyridine derivatives can be tailored to exhibit potent activity against specific cancer types. For instance, pyridine-urea hybrids show exceptional promise against breast cancer, with IC50 values even lower than the standard chemotherapeutic drug doxorubicin.[3] Similarly, specific steroidal pyridine derivatives have demonstrated high potency against prostate cancer cells.[4] The mechanism of action often involves the inhibition of key cellular processes like angiogenesis (inhibition of VEGFR-2) and cell division (inhibition of topoisomerases).[3][6]

Unraveling the Mechanism of Action: Key Signaling Pathways

The anticancer effects of pyridine derivatives are attributed to their ability to modulate various signaling pathways crucial for cancer cell survival and proliferation.

Diagram 1: General Anticancer Mechanisms of Pyridine Derivatives

G cluster_cellular_effects Cellular Effects cluster_molecular_targets Molecular Targets Pyridine_Derivatives Pyridine Derivatives VEGFR2 VEGFR-2 Pyridine_Derivatives->VEGFR2 Inhibition HDAC HDACs Pyridine_Derivatives->HDAC Inhibition Topoisomerase Topoisomerases Pyridine_Derivatives->Topoisomerase Inhibition Tubulin Tubulin Pyridine_Derivatives->Tubulin Inhibition Induce_Apoptosis Induce Apoptosis Inhibit_Angiogenesis Inhibit Angiogenesis Cell_Cycle_Arrest Cell Cycle Arrest VEGFR2->Inhibit_Angiogenesis HDAC->Induce_Apoptosis Topoisomerase->Cell_Cycle_Arrest Tubulin->Cell_Cycle_Arrest

Caption: Mechanisms of anticancer action for pyridine derivatives.

Studies have shown that pyridine derivatives can inhibit VEGFR-2 phosphorylation, a critical step in angiogenesis, thereby cutting off the tumor's blood supply.[3] Others function as HDAC inhibitors, leading to the induction of apoptosis (programmed cell death).[3] Furthermore, some derivatives can interfere with DNA replication and cell division by inhibiting topoisomerase enzymes or disrupting microtubule dynamics by binding to tubulin.[4][6][7]

Experimental Protocols for Anticancer Efficacy Assessment

The evaluation of novel anticancer compounds relies on a series of standardized in vitro assays. These assays are crucial for determining a compound's cytotoxic potential and for elucidating its mechanism of action.[8]

Human cancer cell lines are the foundation for in vitro anticancer drug screening.[9]

  • Source: Obtain human cancer cell lines from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Culture cells in the recommended medium, typically supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Maintain the cell cultures in a humidified incubator at 37°C with a 5% CO2 atmosphere.[9]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10]

Diagram 2: MTT Assay Workflow

A Seed cells in 96-well plate B Treat with compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 3-4 hours D->E F Add solubilizing agent E->F G Measure absorbance F->G

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control (e.g., DMSO).[9]

  • Incubation: Incubate the plates for 48 to 72 hours.[11]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9][12]

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.[9]

  • Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).[9]

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).[9]

  • Analysis: Analyze the stained cells using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[9]

  • Cell Treatment: Treat cells with the test compound for 24 hours.[9]

  • Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[9]

  • Staining: Wash the cells with PBS, treat with RNase A to remove RNA, and then stain the cellular DNA with propidium iodide.[9]

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is directly proportional to the amount of DNA.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds for the development of novel anticancer agents. Their synthetic tractability allows for the creation of diverse chemical libraries, and in vitro assays have demonstrated their potent cytotoxic effects against various cancer cell lines. The mechanisms of action are multifaceted, often involving the inhibition of key kinases and enzymes essential for tumor growth and survival.

Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. In vivo studies in animal models will be crucial to validate the in vitro findings and to assess the therapeutic potential of these derivatives in a more complex biological system. The continued exploration of pyridine-based scaffolds holds significant promise for the discovery of the next generation of targeted cancer therapies.

References

Safety Operating Guide

Proper Disposal Procedures for 4-Bromo-N-methylpyridin-2-amine: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth operational plan for the safe and compliant disposal of 4-Bromo-N-methylpyridin-2-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework grounded in scientific principles and best practices for laboratory safety. Our objective is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the protection of personnel and the environment.

The procedural guidance herein is based on an aggregation of safety data sheets for this compound and structurally related compounds, alongside established best practices for the handling of halogenated organic waste.

Immediate Safety and Hazard Assessment: Understanding the Risks

This compound is a halogenated pyridine derivative that must be handled as a hazardous substance. A thorough understanding of its hazard profile is the foundation of safe disposal.

1.1. Hazard Identification

Based on data for structurally similar compounds, this compound is classified with the following hazards[1][2]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1].

  • Skin Corrosion/Irritation: Causes skin irritation[1][2].

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage[1][2].

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1][2].

Upon combustion, it may release toxic and corrosive fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen bromide[3].

1.2. Personal Protective Equipment (PPE) - A Non-Negotiable Barrier

A multi-layered approach to PPE is mandatory when handling this compound in any form, including as a waste product.

PPE ItemSpecificationRationale
Eye/Face Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used if there is a splash hazard[1].Protects against splashes and potential contact with dust or aerosols that can cause serious eye damage[1].
Hand Protection Chemically resistant, impervious gloves, such as nitrile rubber. Double-gloving is recommended. Gloves must be inspected prior to use[4].Prevents skin contact, which can cause irritation and systemic toxicity. Nitrile gloves offer good resistance to many chemicals, but always consult the manufacturer's compatibility chart.
Body Protection A fully-buttoned laboratory coat. For larger quantities or in the event of a spill, fire/flame resistant and impervious clothing should be worn[1].Protects the skin from accidental contact. Specialized clothing is necessary for significant exposure risks.
Respiratory Protection To be used in a well-ventilated area, preferably within a certified chemical fume hood[2][5]. If dust or aerosols are generated and engineering controls are insufficient, a full-face respirator with an appropriate cartridge should be used[1][4].Minimizes the risk of inhaling vapors or dust, which can cause respiratory tract irritation and may be harmful[1][2]. A fume hood is the primary engineering control; respirators are a secondary protective measure.

Operational Plan for Waste Management and Disposal

The guiding principle for the disposal of this compound is that it is a hazardous waste and must be managed through a licensed and regulated disposal stream. Under no circumstances should this chemical be disposed of down the drain or in standard trash [4][6].

2.1. Waste Segregation and Container Management

Proper segregation is critical to prevent dangerous reactions within waste containers.

  • Waste Characterization: All materials contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., pipette tips, weighing boats), and PPE, must be classified as hazardous chemical waste[6].

  • Container Selection: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, tight-fitting lid[1][4].

  • Chemical Incompatibility: Do not mix waste containing this compound with incompatible materials. While specific disposal incompatibilities are not extensively documented, based on its chemical nature, it should be kept separate from:

    • Strong oxidizing agents

    • Strong acids

    • Acid chlorides and anhydrides

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the associated hazards (e.g., "Toxic," "Irritant"). The date of waste accumulation should also be clearly visible[6].

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory, away from incompatible materials[5][6]. Ensure the storage area has secondary containment to manage potential leaks.

2.2. Step-by-Step Disposal Protocol

  • Collection of Solid Waste: Carefully transfer any solid this compound, contaminated spatulas, or other disposable solid labware into the designated hazardous waste container using appropriate tools (e.g., non-sparking tools if there is a fire risk)[4].

  • Collection of Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous liquid waste container.

  • Contaminated PPE: Dispose of all contaminated gloves, disposable lab coats, and other PPE in the designated solid hazardous waste container[6].

  • Final Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. The primary recommended method of disposal is controlled incineration at a licensed chemical destruction plant, often with flue gas scrubbing to neutralize hazardous combustion byproducts like hydrogen bromide[4][7].

2.3. Regulatory Considerations

While a specific EPA hazardous waste code for this compound is not explicitly listed, as a halogenated organic compound, it falls under the purview of the Resource Conservation and Recovery Act (RCRA). Waste streams containing pyridine and halogenated organic compounds are regulated. For instance, pyridine-containing waste may be classified under EPA code F005, and spent halogenated solvents are listed under codes like F001 and F002[8][9][10]. Your institution's EHS department will be responsible for assigning the correct waste code based on the specific composition of the waste stream.

2.4. Laboratory-Scale Neutralization: A Word of Caution

There are no established and validated protocols for the safe laboratory-scale neutralization of this compound for disposal purposes. Attempting to neutralize this compound without a thoroughly vetted procedure could lead to uncontrolled reactions and the generation of more hazardous byproducts. Therefore, laboratory-scale neutralization is not recommended . Defer to professional disposal services.

Spill Management and Decontamination

Accidental spills must be managed promptly and safely.

3.1. Spill Response Protocol

  • Evacuate and Alert: Immediately notify personnel in the vicinity and evacuate the immediate area[2].

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it[2].

  • Don PPE: Wear the appropriate PPE as outlined in Table 1, including respiratory protection if vapors or dust are present.

  • Containment: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads[2]. For solid spills, use dry clean-up procedures to avoid generating dust[5].

  • Collection: Carefully sweep or scoop the contained material using non-sparking tools and place it into a labeled hazardous waste container[2][5].

  • Decontamination of Spill Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water[2]. All cleaning materials must be collected and disposed of as hazardous waste.

3.2. Decontamination of Reusable Laboratory Equipment

Equipment that has come into contact with this compound must be decontaminated before reuse, servicing, or disposal.

  • Initial Cleaning: Remove any gross contamination. For non-permeable surfaces like glass or stainless steel, scrub with warm, soapy water[11]. A laboratory-grade detergent is recommended[12].

  • Rinsate Collection: The initial rinsate may need to be collected and disposed of as hazardous waste, particularly if it contains significant amounts of the chemical. Consult your EHS office for guidance[11].

  • Final Rinse: After cleaning with detergent, rinse the equipment thoroughly with distilled water to remove any residue[12].

  • Verification: For equipment being removed from the laboratory for surplus or repair, a decontamination form should be completed and affixed to the item, certifying that it has been properly cleaned[13][14].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Storage & Disposal Start Waste Containing This compound Generated Characterize Characterize as Hazardous Waste (Solid, Liquid, PPE, Debris) Start->Characterize Segregate Segregate from Incompatible Wastes (Oxidizers, Strong Acids) Characterize->Segregate Container Place in a Labeled, Sealed, Compatible Waste Container (e.g., HDPE, Glass) Segregate->Container Store Store in Designated, Ventilated Satellite Accumulation Area Container->Store ContactEHS Contact Institutional EHS or Licensed Waste Contractor Store->ContactEHS Disposal Dispose via Controlled Incineration at a Licensed Facility ContactEHS->Disposal Spill Spill Occurs Spill_Cleanup Follow Spill Response Protocol (Absorb, Collect, Decontaminate) Spill->Spill_Cleanup Spill_Cleanup->Container

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work with novel chemical entities demands a proactive and deeply informed approach to safety. Handling compounds like 4-Bromo-N-methylpyridin-2-amine, a halogenated pyridine derivative, requires more than a standard checklist; it necessitates a thorough understanding of its potential hazards to implement a self-validating system of protection. This guide provides essential, immediate safety protocols and logistical plans, grounded in the causality behind each recommendation, to ensure your safety and the integrity of your research.

Section 1: Hazard Assessment - The "Why" Behind the "What"

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the risks. While a specific, comprehensive toxicological profile for this compound may be limited, we can infer its primary hazards by examining data from structurally similar compounds, such as 4-Bromo-2-methylpyridine and the general class of halogenated aromatic amines.

The primary threats posed by this and similar compounds fall into several categories based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] A representative compound, 4-Bromo-2-methylpyridine, is classified with the following hazard statements:

  • H302: Harmful if swallowed. [3][4]

  • H315: Causes skin irritation. [3][4]

  • H318: Causes serious eye damage. [3]

  • H335: May cause respiratory irritation. [3]

These classifications dictate a clear and non-negotiable need for a multi-layered PPE strategy. The principal routes of exposure we must guard against are inhalation of dust or aerosols, dermal (skin) contact , and ocular (eye) contact .

Section 2: Core PPE Requirements: Your First Line of Defense

Adherence to the following PPE standards is mandatory when handling this compound in any quantity.

Eye and Face Protection

The risk of serious eye damage (H318) is the most acute hazard.[3] Therefore, standard safety glasses are insufficient.

  • Mandatory: Tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards must be worn at all times.[3] These create a seal around the eyes, offering protection from splashes, dust, and vapors that standard glasses do not.

  • Recommended for High-Risk Tasks: When handling larger quantities (>1 g) or performing operations with a high splash potential (e.g., extractions, purifications), a full-face shield should be worn in addition to chemical splash goggles.[5]

Skin and Body Protection

Given the H315 classification (Causes skin irritation), preventing dermal exposure is critical.

  • Gloves: The choice of glove material is paramount. Nitrile gloves are generally recommended for handling pyridine-based compounds.[6][7] Always inspect gloves for tears or pinholes before use.[8][9] Employ the proper removal technique to avoid contaminating your skin.[9] For prolonged tasks, consider double-gloving.

  • Lab Coat: A full-length, long-sleeved laboratory coat is required to protect skin and personal clothing.[10] For tasks with significant splash risk, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Respiratory Protection

The potential for respiratory irritation (H335) necessitates strict engineering controls.

  • Primary Control: All handling of this compound, especially the weighing of the solid and the preparation of solutions, must be performed inside a certified chemical fume hood.[5][6][7] This is the most effective way to minimize inhalation of dust or vapors.

  • Secondary Control: If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates may be necessary.[3][5] Use of a respirator requires prior medical clearance and fit-testing.[11]

Section 3: PPE Selection by Task - A Procedural Workflow

The level of PPE required is directly proportional to the risk of exposure associated with a specific task. The following table outlines the minimum required PPE for common laboratory procedures involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Control
Weighing Solid (<1g) Chemical Splash GogglesSingle Pair of Nitrile GlovesLab CoatChemical Fume Hood
Weighing Solid (>1g) Chemical Splash Goggles & Face ShieldDouble Pair of Nitrile GlovesLab CoatChemical Fume Hood
Preparing a Solution Chemical Splash Goggles & Face ShieldDouble Pair of Nitrile GlovesLab CoatChemical Fume Hood
Running Reaction Chemical Splash GogglesSingle Pair of Nitrile GlovesLab CoatChemical Fume Hood
Workup & Extraction Chemical Splash Goggles & Face ShieldDouble Pair of Nitrile GlovesChemical-Resistant Apron over Lab CoatChemical Fume Hood

The decision-making process for PPE selection can be visualized as a workflow.

PPE_Decision_Workflow cluster_start Initiation cluster_assessment Task Assessment cluster_risk_mod Risk Modification cluster_ppe Required PPE & Controls start Begin Task with This compound weigh Weighing Solid? start->weigh Identify Task solution Preparing Solution? start->solution Identify Task reaction Running Reaction? start->reaction Identify Task quantity Quantity > 1g or High Splash Potential? weigh->quantity solution->quantity ppe_base Minimum PPE: - Fume Hood - Goggles - Lab Coat - Nitrile Gloves reaction->ppe_base Closed System quantity->ppe_base No ppe_enhanced Enhanced PPE: - Add Face Shield - Double-Glove - Consider Apron quantity->ppe_enhanced Yes

Caption: PPE selection workflow based on task-specific risks.

Section 4: Safe Donning and Doffing Procedures

Contamination often occurs not during an experiment, but when removing PPE. Follow this sequence rigorously.

Donning (Putting On) Sequence:

  • Lab Coat: Fasten completely.

  • Goggles/Face Shield: Adjust for a secure fit.

  • Gloves: Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.

Doffing (Taking Off) Sequence:

  • Gloves: Remove first, using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of them immediately in a designated hazardous waste container.[9]

  • Face Shield/Apron: If used, remove and decontaminate or dispose of as required.

  • Lab Coat: Unbutton and remove by rolling it down the arms, ensuring the contaminated exterior is folded inward.

  • Goggles: Remove last, handling only the strap.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[8]

Section 5: Emergency Protocols & Disposal

Exposure Response:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[3][8]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][8]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[3][8] Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional.

Disposal of Contaminated Materials: All materials contaminated with this compound, including gloves, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste.[10][12] Collect this waste in a clearly labeled, sealed container.[8] Never dispose of this chemical or contaminated materials in standard trash or down the sink.[8][12]

By integrating these protocols into your daily laboratory operations, you build a robust and trustworthy safety system that protects you, your colleagues, and the integrity of your scientific endeavors.

References

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Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.